sEH inhibitor-10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H22F3N3O2S |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
7-[2-(tert-butylamino)acetyl]-2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H22F3N3O2S/c1-21(2,3)26-11-18(29)13-8-9-15-17(10-13)27-20(28-19(15)30)31-12-14-6-4-5-7-16(14)22(23,24)25/h4-10,26H,11-12H2,1-3H3,(H,27,28,30) |
InChI 键 |
RLUWDKQHWJHUTG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of sEH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of soluble epoxide hydrolase (sEH) inhibitors, with a particular focus on the well-characterized compound 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU). This document details the molecular interactions, downstream signaling consequences, and the therapeutic potential of targeting this critical enzyme.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a key enzyme in the arachidonic acid (AA) metabolic cascade.[1] AA is a polyunsaturated fatty acid that is metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[2] The CYP pathway leads to the formation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with a wide range of biological activities.[3] sEH acts as a critical regulator in this pathway by hydrolyzing EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3][4]
The Central Mechanism of sEH Inhibition
The primary mechanism of action of sEH inhibitors is the prevention of the metabolic degradation of EETs.[3] By blocking the active site of the sEH enzyme, these inhibitors increase the bioavailability and prolong the signaling of endogenous EETs.[5] This elevation of EET levels is the cornerstone of the therapeutic effects observed with sEH inhibitor administration.[6][7]
Most potent sEH inhibitors, including TPPU and the clinical candidate AR9281, feature a urea or amide pharmacophore that mimics the transition state of the epoxide hydrolysis reaction, allowing for tight binding to the enzyme's active site.[8]
Key Signaling Pathways Modulated by sEH Inhibition
The increased levels of EETs resulting from sEH inhibition lead to the modulation of numerous downstream signaling pathways, primarily exerting anti-inflammatory, vasodilatory, and analgesic effects.
Anti-Inflammatory Effects
EETs are potent anti-inflammatory mediators.[9] By inhibiting sEH, compounds like TPPU enhance these effects through several mechanisms:
-
Inhibition of NF-κB Signaling: EETs can attenuate the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.[5] This leads to a reduction in the production of pro-inflammatory cytokines.
-
Reduction of Pro-inflammatory Cytokines: Studies have shown that sEH inhibitors significantly decrease the levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][9][10]
-
Modulation of Microglia Polarization: In the context of neuroinflammation, sEH inhibition can promote the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, characterized by the upregulation of markers like CD206 and SOCS3.[10]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: sEH inhibition has been shown to suppress ER stress signaling pathways, which are implicated in various inflammatory conditions.[11]
Cardiovascular and Vasodilatory Effects
EETs play a crucial role in regulating vascular tone and blood pressure. Their accumulation following sEH inhibition leads to:
-
Vasodilation: EETs are potent vasodilators, and their increased levels contribute to the lowering of blood pressure.[6]
-
Improved Endothelial Function: sEH inhibitors have been shown to improve the function of the vascular endothelium.[12]
Analgesic Effects
The analgesic properties of sEH inhibitors are attributed to the enhanced action of EETs in modulating pain perception, particularly in neuropathic and inflammatory pain models.[11]
Quantitative Data on sEH Inhibitor Activity
The potency and efficacy of sEH inhibitors are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative sEH inhibitors.
| Compound | Target | IC50 (nM) | Species | Reference |
| TPPU | sEH | 45 | Human | [13] |
| TPPU | sEH | 16 | Monkey | [13] |
| AR9281 | sEH | - | - | [8][14] |
| Treatment | Model | Parameter Measured | Effect | Reference |
| TPPU | Aβ-stimulated co-cultures of human SH-SY5Y and HMC3 cells | IL-1β levels | Decreased | [10] |
| TPPU | Aβ-stimulated co-cultures of human SH-SY5Y and HMC3 cells | TNF-α protein levels | Decreased | [10] |
| TPPU | Aβ-stimulated co-cultures of human SH-SY5Y and HMC3 cells | IL-1β and IL-6 mRNA expression | Decreased | [10] |
| sEH inhibitor (t-TUCB) | Thioglycollate-induced peritonitis in mice | Monocyte/macrophage infiltration | Inhibited | [2] |
Key Experimental Protocols
The investigation of sEH inhibitor mechanisms relies on a variety of standard molecular and cellular biology techniques. Detailed, generalized protocols for key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants or tissue homogenates.
-
Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blotting for Protein Expression Analysis
This protocol describes the general workflow for detecting specific proteins in cell or tissue lysates.
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for quantifying mRNA levels of target genes.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The amplification program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
Visualizations of Signaling Pathways and Workflows
Arachidonic Acid Cascade and sEH Inhibition
Caption: The arachidonic acid cascade and the central role of sEH inhibition.
Anti-Inflammatory Signaling of sEH Inhibition
Caption: Anti-inflammatory signaling cascade initiated by sEH inhibition.
Experimental Workflow for Assessing Anti-Inflammatory Effects
Caption: A typical experimental workflow to evaluate sEH inhibitor efficacy.
References
- 1. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic products of soluble epoxide hydrolase are essential for monocyte chemotaxis to MCP-1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. escholarship.org [escholarship.org]
- 10. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
"sEH inhibitor-10" chemical structure and properties
An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor TPPU
Disclaimer: The initial request for information on "sEH inhibitor-10" could not be fulfilled as this designation is not uniquely associated with a specific, publicly identifiable chemical entity. Therefore, this guide focuses on a well-characterized and potent soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-(1-(1-oxopropyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) , as a representative example to fulfill the detailed technical requirements of the query.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically converting anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols.[1][2] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[3][4] This guide provides a comprehensive technical overview of the potent sEH inhibitor, TPPU.
Chemical Structure and Properties
TPPU is a urea-based sEH inhibitor with a trifluoromethoxy-substituted phenyl ring and an N-acyl piperidine (B6355638) moiety.[3][5]
Table 1: Chemical Identifiers and Properties of TPPU
| Property | Value |
| IUPAC Name | 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea[6] |
| CAS Number | 1222780-33-7[5][7][8] |
| Molecular Formula | C16H20F3N3O3[5][7][8] |
| Molecular Weight | 359.34 g/mol [6][7][9] |
| SMILES | CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F[6][7] |
| Appearance | White to off-white crystalline solid[5][7] |
| Melting Point | 224 - 228 °C[10] |
| Solubility | DMSO: ≥120 mg/mL, Ethanol: ≥54.8 mg/mL, Water: Insoluble[11] |
| pKa | Not available |
Mechanism of Action and Biological Activity
TPPU is a potent and selective inhibitor of soluble epoxide hydrolase.[7][8] By blocking the enzymatic activity of sEH, TPPU prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[3][4]
Table 2: In Vitro Inhibitory Activity of TPPU against sEH
| Species | IC50 (nM) |
| Human | 0.9 - 3.7[5][12] |
| Mouse | 2.8 - 6[5][12] |
| Rat | 5[12] |
| Monkey | 16 - 37[3][7] |
| Dog | 1800[3] |
| Mini-pig | 220[3] |
Pharmacokinetics
TPPU exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to cross the blood-brain barrier.[8][13] It has a longer half-life compared to earlier generations of sEH inhibitors.[5] Studies in cynomolgus monkeys have shown that after a 0.3 mg/kg oral dose, blood concentrations of TPPU remained at least 10-fold above its IC50 for the first 48 hours.[14]
Table 3: Pharmacokinetic Parameters of TPPU
| Parameter | Value |
| Bioavailability | Orally bioavailable[8][12] |
| Brain Penetration | Yes[8][13] |
| Caco-2 Permeability | Papp of 5.5 × 10−5 cm/s, suggesting good intestinal absorption[12] |
| In Vivo Efficacy | Has demonstrated efficacy in various preclinical models of inflammation, pain, and neurodegenerative diseases.[3][15] For instance, it has shown antidepressant effects in animal models of depression and has been found to be more potent than morphine in reducing hyperalgesia in a model of inflammatory pain.[7][8][11] |
Experimental Protocols
Synthesis of TPPU
The synthesis of TPPU, a 1,3-disubstituted urea (B33335), can be achieved through a multi-step process. The following is a general protocol based on the synthesis of similar urea-based sEH inhibitors:
-
Preparation of the Amine Intermediate: 4-amino-1-propionylpiperidine is a key intermediate. This can be synthesized by reacting 4-aminopiperidine (B84694) with propionyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.
-
Formation of the Isocyanate: 4-(trifluoromethoxy)aniline (B150132) is reacted with a phosgene (B1210022) equivalent, such as triphosgene, in an inert solvent (e.g., toluene) to form 4-(trifluoromethoxy)phenyl isocyanate.
-
Urea Formation: The 4-(trifluoromethoxy)phenyl isocyanate is then reacted with 4-amino-1-propionylpiperidine in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield the final product, TPPU.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain pure TPPU.
sEH Inhibition Assay (Fluorescence-based)
The inhibitory activity of TPPU on sEH can be determined using a fluorometric assay.[16][17]
-
Reagents and Materials:
-
Recombinant human or murine sEH
-
Fluorescent substrate, e.g., cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC)
-
Assay Buffer: BisTris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
-
TPPU stock solution in DMSO
-
96-well black microtiter plates
-
Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)[16][18]
-
-
Procedure:
-
Prepare serial dilutions of TPPU in the assay buffer.
-
In a 96-well plate, add the sEH enzyme solution to each well (except for the blank).
-
Add the serially diluted TPPU solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells. The final substrate concentration is typically around 5-10 µM.[17]
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition against the logarithm of the TPPU concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Workflows
sEH Signaling Pathway
Inhibition of sEH by TPPU leads to an accumulation of EETs, which can modulate various downstream signaling pathways, including the NF-κB pathway, a key regulator of inflammation.[2][19]
Caption: sEH signaling pathway and the inhibitory effect of TPPU.
Experimental Workflow for sEH Inhibitor Discovery
The discovery and development of novel sEH inhibitors like TPPU typically follow a structured workflow.
Caption: A typical workflow for the discovery of sEH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C16H20F3N3O3 | CID 44142782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TPPU | CAS 1222780-33-7 | Tocris Bioscience [tocris.com]
- 9. TPPU ≥98% (HPLC) | 1222780-33-7 [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 14. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Inhibiting Soluble Epoxide Hydrolase Suppresses NF-κB p65 Signaling and Reduces CXCL10 Expression as a Potential Therapeutic Target in Hashimoto's Thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of sEH inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sEH inhibitor-10, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This document details the chemical identity, a plausible synthetic pathway, and relevant experimental considerations for this compound. The information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the synthesis and evaluation of sEH inhibitors.
Introduction to this compound
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a promising therapeutic target for a variety of diseases, including hypertension, inflammation, and pain.
This compound, also identified as Compound 37, is a selective inhibitor of sEH with a reported IC50 of 0.5 μM. Its chemical structure combines a ureido-picolinamide scaffold, a common feature in many potent sEH inhibitors.
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Compound Name | This compound (Compound 37) |
| IUPAC Name | N-(4-methoxy-2-(trifluoromethyl)phenyl)-5-(3-(4-methoxyphenyl)ureido)picolinamide |
| Molecular Formula | C22H19F3N4O4 |
| Molecular Weight | 472.41 g/mol |
| Chemical Structure | ![]() |
Retrosynthetic Analysis and Proposed Synthesis Pathway
A plausible retrosynthetic analysis of this compound suggests a convergent synthesis approach. The molecule can be disconnected at the amide and urea (B33335) bonds, leading to three key building blocks: 5-aminopicolinic acid, 4-methoxy-2-(trifluoromethyl)aniline, and 4-methoxyaniline.
The forward synthesis would involve two main stages:
-
Formation of the unsymmetrical urea by reacting 5-aminopicolinic acid with 4-methoxyphenyl (B3050149) isocyanate.
-
Amide bond formation between the resulting ureido-picolinic acid and 4-methoxy-2-(trifluoromethyl)aniline.
"sEH inhibitor-10" target binding affinity and kinetics
An In-depth Technical Guide on Soluble Epoxide Hydrolase (sEH) Inhibitor-10: Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases. This document provides a detailed overview of "sEH inhibitor-10" (also known as Compound 37), focusing on its binding affinity and the kinetic parameters that govern its interaction with the sEH enzyme. While specific kinetic data for this compound is limited, this guide presents its known IC50 value and supplements with representative kinetic data from other well-characterized sEH inhibitors to provide a comprehensive understanding of the target engagement. Detailed experimental protocols for key assays and visualizations of the relevant biological and experimental workflows are also provided.
Introduction to Soluble Epoxide Hydrolase (sEH)
The enzyme soluble epoxide hydrolase (sEH) is a key player in the arachidonic acid cascade.[1][2] Cytochrome P450 epoxygenases metabolize arachidonic acid to produce EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4] sEH terminates the biological activity of EETs by converting them into dihydroxyeicosatrienoic acids (DHETs).[2][3] Consequently, inhibiting sEH activity can increase the endogenous levels of beneficial EETs, making sEH an attractive therapeutic target for inflammatory and cardiovascular diseases.[1][4]
This compound: Binding Affinity
"this compound," also identified as Compound 37, is a selective inhibitor of soluble epoxide hydrolase. Its potency is characterized by its half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Quantitative Data for this compound
The primary binding affinity parameter available for this compound is its IC50 value.
| Inhibitor | Parameter | Value | Species | Notes |
| This compound (Compound 37) | IC50 | 0.5 µM | Not Specified | A measure of the concentration of inhibitor needed to inhibit 50% of sEH activity. |
Representative Kinetic Data for sEH Inhibitors
To provide a broader context for the binding kinetics of sEH inhibitors, the following table includes data for other well-characterized inhibitors of this enzyme. These parameters provide deeper insights into the mechanism of inhibition, including the dissociation constant (Ki), the association rate constant (kon), and the dissociation rate constant (koff).
| Inhibitor Example | Parameter | Value | Species | Notes |
| Fulvestrant (B1683766) | Ki | 26 nM | Human | A competitive inhibitor, indicating it binds to the active site of the enzyme.[5][6] |
| TPAU | koff | 19.2 x 10⁻⁴ s⁻¹ | Human | A measure of the stability of the enzyme-inhibitor complex. A smaller koff indicates a longer residence time on the target.[7] |
| TPPU | koff | 10.2 x 10⁻⁴ s⁻¹ | Human | Demonstrates a longer residence time compared to TPAU.[7] |
Experimental Protocols
The characterization of sEH inhibitors involves a variety of biochemical assays to determine their potency and binding kinetics. Below are detailed protocols for commonly used methods.
IC50 Determination via Fluorescence-Based Assay
This assay measures the enzymatic activity of sEH using a fluorogenic substrate. The reduction in the rate of fluorescent product formation in the presence of an inhibitor is used to determine the IC50 value.
Materials:
-
Recombinant sEH (human or murine)
-
Fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate - CMNPC)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.4, containing 0.1 mg/mL BSA
-
This compound
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the this compound in DMSO.
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
In the 96-well plate, add the sEH enzyme to each well (except for the no-enzyme control).
-
Add the various concentrations of the sEH inhibitor to the wells. Include a vehicle control (DMSO without inhibitor).
-
Incubate the enzyme and inhibitor for 5 minutes at 30°C.[8][9][10]
-
Prepare a working solution of the fluorescent substrate (e.g., 5 µM CMNPC) in the assay buffer.[8][9][10]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., excitation at ~330 nm and emission at ~465 nm for CMNPC).[9]
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the fluorescence curve.
-
Normalize the data, with the vehicle control representing 100% enzyme activity and the no-enzyme control as 0%.
-
Plot the percentage of sEH activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Determination of Ki and koff using a FRET-Based Competitive Displacement Assay
This method utilizes Förster Resonance Energy Transfer (FRET) to measure the binding and dissociation of an inhibitor to sEH. It relies on a fluorescent reporting ligand that binds to the sEH active site and produces a FRET signal with the intrinsic tryptophan fluorescence of the enzyme. An inhibitor will displace the reporting ligand, leading to a change in the FRET signal.
Materials:
-
Recombinant human sEH
-
Reporting Ligand (e.g., 1-(adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl) piperidin-4-yl)urea - ACPU)
-
Assay Buffer: 100 mM phosphate (B84403) buffer, pH 7.4, 0.01% gelatin
-
sEH inhibitor
-
Quartz cuvette
-
Fluorometer
Procedure for Ki Determination:
-
In a quartz cuvette, pre-incubate sEH (e.g., 10 nM) with the reporting ligand (1 equivalent) at 30°C for 1 hour.[11]
-
Measure the fluorescence at 455 nm with an excitation wavelength of 280 nm.[11]
-
Titrate the enzyme-ligand complex with varying concentrations of the sEH inhibitor.
-
After each addition of the inhibitor, allow the system to reach equilibrium and measure the fluorescence.
-
Continue the titration until no further change in fluorescence is observed.
-
Plot the relative fluorescence intensity against the inhibitor concentration.
-
The Ki of the inhibitor can be calculated from the IC50 of the displacement curve and the known Kd of the reporting ligand.
Procedure for Relative koff Determination:
-
Incubate sEH (e.g., 8 µM) with a slight excess of the inhibitor (e.g., 8.8 µM) for 1.5 hours at 30°C to form the enzyme-inhibitor complex.[11]
-
Dilute the sEH-inhibitor complex 40-fold into a solution containing a high concentration of the reporting ligand (e.g., 100 equivalents of ACPU).[11]
-
Immediately begin monitoring the fluorescence at 450 nm (excitation at 280 nm) every 30 seconds for an extended period (e.g., 5000 seconds).[11]
-
As the inhibitor dissociates from the enzyme, the reporting ligand will bind, resulting in an increase in the FRET signal over time.
-
Plot the fluorescence intensity against time and fit the resulting curve to a single exponential growth equation to obtain the relative koff value.[11]
Visualizations
Signaling Pathway of sEH in Inflammation
Caption: sEH signaling pathway in inflammation.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination.
Logical Relationship in FRET-Based Assay
References
- 1. Graphviz [graphviz.org]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [diposit.ub.edu]
- 10. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Enzymatic Assay of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro enzymatic assay for screening and characterizing inhibitors of soluble epoxide hydrolase (sEH). It includes detailed experimental protocols, data presentation for representative inhibitors, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of fatty acids.[1] It belongs to the α/β-hydrolase fold family and is found in various tissues, including the liver, kidney, brain, and vasculature.[2] The primary function of sEH is the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][3]
EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[4] By converting EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes these protective effects.[1][5] Consequently, inhibiting sEH activity is a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][4][6] The development of small molecule inhibitors targeting sEH is therefore an active area of research.[2]
Quantitative Data for sEH Inhibitor-10
The designation "this compound" is not a standardized chemical name and has been used to refer to different compounds in the scientific literature. Below is a summary of the inhibitory activity for two such compounds.
Table 1: Inhibitory Activity of Glycycoumarin (Compound 10 from Glycyrrhiza uralensis) against human sEH.
| Compound | Source Organism | IC50 (µM) | Inhibition Type |
| Glycycoumarin | Glycyrrhiza uralensis | 1.9 ± 0.2 | Competitive |
Data sourced from a study on sEH inhibitors from Glycyrrhiza uralensis.[1]
Table 2: Inhibitory Activity of 9″ methyl lithospermate (Compound 10 from Lycopus lucidus) against sEH.
| Compound | Source Organism | IC50 (µM) | Inhibition Type |
| 9″ methyl lithospermate | Lycopus lucidus | 35.7 ± 2.1 | Competitive |
Data sourced from a study on sEH inhibitors from Lycopus lucidus.
Experimental Protocol: Fluorometric In Vitro sEH Enzymatic Assay
This protocol describes a common and robust method for determining the in vitro inhibitory activity of compounds against sEH using a fluorogenic substrate. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[3][7][8]
Principle of the Assay
The most widely used substrate for this assay is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[7][9] When sEH hydrolyzes the epoxide ring of PHOME, the resulting intermediate undergoes intramolecular cyclization. Under basic conditions, this releases a cyanohydrin, which then rapidly decomposes to produce the highly fluorescent molecule 6-methoxy-2-naphthaldehyde (B117158) (6M2N).[2][7][9] The increase in fluorescence, measured at an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm, is directly proportional to the sEH enzyme activity.[3][7][8]
Materials and Reagents
-
Recombinant human sEH (human, recombinant)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin)
-
Fluorogenic Substrate: PHOME
-
Test Inhibitor (e.g., "this compound")
-
Positive Control Inhibitor (e.g., AUDA or NCND)
-
DMSO (for dissolving compounds)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare sEH Assay Buffer (1X).
-
Dissolve the test inhibitor and positive control in DMSO to create stock solutions. Prepare serial dilutions of the inhibitor stocks in DMSO.
-
Prepare a working solution of recombinant human sEH in sEH Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate (e.g., 3 nM).[9]
-
Prepare a working solution of PHOME substrate in sEH Assay Buffer. The final concentration should be optimized (e.g., 50 µM).[9]
-
-
Plate Setup:
-
Add 2 µL of the serially diluted test inhibitor or control solutions to the appropriate wells of the 96-well plate.
-
For the 100% activity control (no inhibition), add 2 µL of DMSO.
-
For the background control (no enzyme), add 2 µL of DMSO.
-
-
Enzyme Incubation:
-
Add 98 µL of the sEH enzyme working solution to all wells except the background control wells.
-
To the background control wells, add 98 µL of sEH Assay Buffer.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the PHOME substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[3][7] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then read the fluorescence.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro sEH inhibitor enzymatic assay.
sEH Signaling Pathway in Inflammation
Caption: sEH role in the arachidonic acid and NF-κB inflammatory pathway.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting Soluble Epoxide Hydrolase Suppresses NF-κB p65 Signaling and Reduces CXCL10 Expression as a Potential Therapeutic Target in Hashimoto's Thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Khan Academy [khanacademy.org]
- 7. Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
The Selectivity Profile of sEH Inhibitor TPPU Against Other Hydrolases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules. It converts anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for a range of conditions including inflammatory disorders, neuropathic pain, and cardiovascular diseases. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), a potent sEH inhibitor, has been extensively studied for its therapeutic potential. A crucial aspect of its preclinical evaluation is its selectivity profile against other hydrolases to anticipate potential off-target effects. This technical guide provides an in-depth overview of the selectivity profile of TPPU, detailing its inhibitory activity against sEH from various species and its cross-reactivity with other enzymes.
Data Presentation: Quantitative Selectivity Profile of TPPU
The inhibitory potency of TPPU has been evaluated against soluble epoxide hydrolase from various species, demonstrating high affinity for primate and rodent enzymes. Furthermore, its selectivity has been assessed against other enzyme classes, notably kinases, revealing a dual inhibitory potential.
Table 1: In Vitro Inhibitory Potency (IC50) of TPPU against Soluble Epoxide Hydrolase (sEH) from Various Species
| Species | IC50 (nM) |
| Human | 2.1 - 45 |
| Murine (Mouse) | 1.1 - 2.8 |
| Monkey (Cynomolgus) | 16 |
| Rat | Not specified |
| Dog | 1800 |
| Mini-pig | 220 |
Note: IC50 values can vary depending on the assay conditions and substrate used. The range for human and murine sEH reflects data from multiple sources.[1][2]
Table 2: Selectivity of TPPU against Other Human Enzymes
| Enzyme | Enzyme Class | IC50 (nM) | Fold Selectivity vs. Human sEH (using sEH IC50 = 2.1 nM) |
| p38β Kinase | Serine/Threonine Kinase | 270 | ~129-fold |
| p38γ Kinase | Serine/Threonine Kinase | 890 | ~424-fold |
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug development. Below are detailed methodologies for key experiments relevant to assessing the selectivity profile of sEH inhibitors like TPPU.
Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This method is widely used to determine the potency of sEH inhibitors.
Materials:
-
Recombinant sEH (human, murine, etc.)
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Fluorescent Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or a similar substrate.
-
Test Inhibitor (TPPU) and vehicle control (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of TPPU in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., ≤ 1%).
-
Enzyme Preparation: Dilute the stock solution of recombinant sEH in cold Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the Assay Buffer.
-
Add the diluted TPPU or vehicle control.
-
Add the diluted sEH enzyme solution to initiate a pre-incubation period (e.g., 5-15 minutes at room temperature) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution.
-
-
Data Acquisition: Immediately measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read) using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence signal. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against an entire enzyme family in a complex proteome.
Materials:
-
Proteome source (e.g., cell lysate, tissue homogenate)
-
Test Inhibitor (TPPU)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and associated reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a lysate from cells or tissues of interest. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Add varying concentrations of TPPU or vehicle control and incubate for a defined period (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add the fluorescent activity-based probe (e.g., FP-Rh) to each tube and incubate for a specified time (e.g., 30 minutes at room temperature). The probe will covalently label the active sites of serine hydrolases that are not blocked by TPPU.
-
SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled hydrolases using a fluorescence gel scanner.
-
Data Analysis: The intensity of the fluorescent bands corresponds to the activity of the respective hydrolases. A decrease in band intensity in the presence of the inhibitor indicates target engagement. By comparing the concentration-dependent disappearance of bands, the potency and selectivity of the inhibitor against multiple serine hydrolases can be determined simultaneously.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The sEH signaling pathway in inflammation.
Caption: Experimental workflow for selectivity profiling.
References
The Soluble Epoxide Hydrolase Inhibitor TPPU: A Technical Guide to Its Core Mechanism and Impact on Epoxyeicosatrienoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid, responsible for the degradation of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH presents a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and neuropathic pain, by elevating endogenous EET levels. This technical guide focuses on the potent and selective sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), often referred to in the context of advanced sEH inhibitor research. We will delve into its mechanism of action, its quantifiable effects on EET levels, detailed experimental protocols for its evaluation, and the associated signaling pathways.
Introduction to Soluble Epoxide Hydrolase and TPPU
Soluble epoxide hydrolase (sEH), the product of the EPHX2 gene, is a cytosolic enzyme that catalyzes the hydrolysis of epoxides, including the four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] This metabolic inactivation diminishes the beneficial effects of EETs.[4][5] Therefore, inhibiting sEH activity is a key strategy to augment the protective actions of these endogenous lipid mediators.[4][6]
TPPU is a potent, urea-based inhibitor of soluble epoxide hydrolase.[7][8] Its chemical structure is 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea.[9][10][11] TPPU has demonstrated high efficacy in various preclinical models of disease, largely attributed to its ability to stabilize and increase the concentration of EETs.[5][7]
Mechanism of Action
TPPU acts as a competitive inhibitor of sEH.[12] The urea (B33335) moiety of TPPU forms strong hydrogen bonds with key amino acid residues, including Asp335, Tyr383, and Tyr466, within the catalytic site of the sEH enzyme.[3][12][13] This binding prevents the substrate (EETs) from accessing the active site, thereby inhibiting the hydrolysis of EETs to DHETs.[1] The result is a significant elevation in the levels of biologically active EETs and a corresponding decrease in the levels of DHETs.[5][6][14]
Quantitative Effects of TPPU on EET Levels
The administration of TPPU leads to measurable changes in the plasma concentrations of EETs and DHETs. The ratio of EETs to DHETs is a critical biomarker for assessing the in vivo efficacy of sEH inhibitors.[1]
Table 1: In Vitro Inhibitory Activity of TPPU against sEH
| Species | IC50 (nM) |
| Human | 3.7[15][16] |
| Mouse | 2.8[15] |
| Monkey | 37[16] |
| Rat | <50[7] |
| Dog | 1800[7] |
| Mini-pig | 220[7] |
Table 2: Effect of TPPU on Hippocampal Eicosanoid Levels in a LiCl-pilocarpine-induced Post-SE Rat Model
| Analyte | SRS + Vehicle (pmol/g) | SRS + TPPU (pmol/g) |
| 8,9-EET | 0.43 ± 0.11 | 1.15 ± 0.35 |
| 11,12-EET | 0.41 ± 0.10 | 1.05 ± 0.28 |
| 14,15-EET | 0.68 ± 0.15 | 1.89 ± 0.52 |
| Total EETs | 1.52 ± 0.35 | 4.09 ± 1.12 |
| 8,9-DHET | 2.15 ± 0.51 | 1.28 ± 0.31 |
| 11,12-DHET | 1.88 ± 0.42 | 1.02 ± 0.25 |
| 14,15-DHET | 2.54 ± 0.63 | 1.47 ± 0.38 |
| Total DHETs | 6.57 ± 1.54 | 3.77 ± 0.92 |
| EETs/DHETs Ratio | 0.23 | 1.08 |
*Data adapted from a study on a rat model of epilepsy, showing a significant increase in EETs and the EETs/DHETs ratio following TPPU administration.[5] Values are presented as mean ± SD.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the inhibitory potency (IC50) of compounds like TPPU against sEH.[17][18][19]
Materials:
-
Recombinant sEH enzyme
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)[19]
-
TPPU or other test inhibitors dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing BSA)
-
96-well microplate
-
Fluorometric plate reader (Excitation: 330 nm, Emission: 465 nm)[17]
Procedure:
-
Prepare serial dilutions of TPPU in DMSO.
-
In a 96-well plate, add the assay buffer, the sEH enzyme, and the TPPU dilution (or DMSO for control).
-
Pre-incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding the fluorogenic substrate CMNPC.
-
Monitor the increase in fluorescence over time at 37°C. The hydrolysis of CMNPC by sEH releases a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Evaluation of TPPU Efficacy in a Rodent Model
This protocol outlines a general workflow for assessing the in vivo effects of an sEH inhibitor on EET levels and physiological endpoints.[4][20]
Animal Model:
-
Select an appropriate animal model for the disease of interest (e.g., spontaneously hypertensive rats for hypertension studies).
Dosing:
-
Administer TPPU to the treatment group via a suitable route (e.g., oral gavage, in drinking water).[6] The vehicle used for TPPU is often polyethylene (B3416737) glycol (PEG).[6]
-
Administer the vehicle alone to the control group.
Sample Collection:
-
At designated time points after dosing, collect blood samples into tubes containing an anticoagulant.[20]
-
Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.[20]
-
Collect tissues of interest (e.g., hippocampus, kidney, heart) and snap-freeze in liquid nitrogen.
-
Store all samples at -80°C until analysis.[20]
Lipid Extraction and Analysis (LC-MS/MS):
-
Thaw plasma or tissue homogenate samples on ice.[20]
-
Add an internal standard solution containing deuterated EETs and DHETs.
-
Precipitate proteins using ice-cold acetonitrile.[20]
-
Vortex and centrifuge to pellet the protein.
-
Perform solid-phase extraction (SPE) on the supernatant to isolate the lipid fraction.[20]
-
Analyze the extracted lipids using a UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS).[20]
-
Quantify the concentrations of individual EET and DHET regioisomers by comparing their peak areas to those of the internal standards and a standard curve.[20]
Data Analysis:
-
Compare the EET and DHET levels, as well as the EET/DHET ratios, between the TPPU-treated and vehicle-treated groups.
-
Correlate these biochemical changes with the measured physiological endpoints (e.g., blood pressure, inflammatory markers).
Signaling Pathways and Visualizations
The inhibition of sEH by TPPU has significant downstream effects on various signaling pathways due to the enhanced bioavailability of EETs.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\nEpoxygenase", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid,filled"]; EETs [label="Epoxyeicosatrienoic\nAcids (EETs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="solid,filled"]; DHETs [label="Dihydroxyeicosatrienoic\nAcids (DHETs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TPPU [label="TPPU\n(sEH Inhibitor-10)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effects [label="Beneficial Effects:\n- Vasodilation\n- Anti-inflammation\n- Analgesia", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges AA -> CYP450 [arrowhead=vee, color="#34A853"]; CYP450 -> EETs [arrowhead=vee, color="#34A853"]; EETs -> sEH [arrowhead=vee, color="#34A853"]; sEH -> DHETs [arrowhead=vee, color="#34A853"]; TPPU -> sEH [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; EETs -> Effects [arrowhead=vee, color="#4285F4", style=dashed, penwidth=2]; } dot Figure 1: Mechanism of sEH Inhibition by TPPU.
// Nodes start [label="Start: In Vivo Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Animal Dosing:\n- TPPU Treatment Group\n- Vehicle Control Group", fillcolor="#FFFFFF", fontcolor="#202124"]; sampling [label="Sample Collection\n(Blood, Tissues)", fillcolor="#FFFFFF", fontcolor="#202124"]; extraction [label="Lipid Extraction\n(Solid Phase Extraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="LC-MS/MS Analysis\n(Quantification of EETs & DHETs)", fillcolor="#FFFFFF", fontcolor="#202124"]; data [label="Data Analysis:\n- Compare EET/DHET Ratios\n- Correlate with Physiological Data", fillcolor="#FFFFFF", fontcolor="#202124"]; endpoint [label="Endpoint: Assess Therapeutic Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dosing [arrowhead=vee, color="#4285F4"]; dosing -> sampling [arrowhead=vee, color="#4285F4"]; sampling -> extraction [arrowhead=vee, color="#4285F4"]; extraction -> analysis [arrowhead=vee, color="#4285F4"]; analysis -> data [arrowhead=vee, color="#4285F4"]; data -> endpoint [arrowhead=vee, color="#4285F4"]; } dot Figure 2: General Workflow for In Vivo Evaluation of TPPU.
Conclusion
TPPU is a well-characterized and potent inhibitor of soluble epoxide hydrolase, serving as a critical tool for investigating the therapeutic potential of sEH inhibition. By effectively increasing the levels of beneficial EETs, TPPU has demonstrated significant promise in preclinical models of various diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the pharmacology of TPPU and other sEH inhibitors, paving the way for potential clinical applications. The consistent and quantifiable impact of TPPU on the EET/DHET ratio underscores its utility as a benchmark compound in the development of novel sEH-targeted therapeutics.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidine-4-yl)urea | C16H20F3N3O3 | CID 44142782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Measurement of Soluble Epoxide Hydrolase (sEH) Activity | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Role of sEH inhibitor-10 in Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid, playing a key role in regulating inflammation, blood pressure, and pain. This enzyme converts bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH is a promising therapeutic strategy for various cardiovascular and inflammatory diseases by stabilizing and increasing the levels of beneficial EETs.[1] This technical guide provides an in-depth overview of the role of a specific sEH inhibitor, "sEH inhibitor-10" (also referred to as Compound 37), in the arachidonic acid metabolic pathway.
"this compound" is a selective inhibitor of soluble epoxide hydrolase with a reported half-maximal inhibitory concentration (IC50) of 0.5 μM.[1] By blocking the activity of sEH, this compound effectively modulates the levels of EETs and DHETs, thereby influencing downstream signaling pathways and cellular responses. This guide will detail its mechanism of action, provide quantitative data on its and other sEH inhibitors' efficacy, outline relevant experimental protocols, and visualize the associated signaling pathways.
Mechanism of Action: Modulation of the Cytochrome P450 Epoxygenase Pathway
Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. The CYP epoxygenase pathway leads to the formation of four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exhibit a range of protective effects, including anti-inflammatory, vasodilatory, and analgesic properties.
The biological activity of EETs is terminated by their rapid hydrolysis to the corresponding DHETs, a reaction catalyzed by soluble epoxide hydrolase. This compound exerts its effect by binding to the active site of sEH and preventing this conversion. This leads to an accumulation of EETs and a decrease in the levels of DHETs, thereby prolonging and enhancing the beneficial effects of EETs.
Quantitative Data
The potency of sEH inhibitors is typically evaluated by their IC50 values and their ability to alter the EET/DHET ratio in biological systems.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target Enzyme | IC50 Value |
| This compound (Compound 37) | Soluble Epoxide Hydrolase (sEH) | 0.5 µM[1] |
Due to the limited availability of public data on the specific effects of "this compound" on EET and DHET levels, the following table presents representative data from studies using other potent sEH inhibitors to illustrate the expected quantitative impact.
Table 2: Illustrative In Vivo Effects of sEH Inhibition on Plasma Eicosanoid Levels
| Treatment Group | 14,15-EET (ng/mL) | 14,15-DHET (ng/mL) | EET/DHET Ratio |
| Vehicle Control | 1.5 ± 0.3 | 5.2 ± 0.8 | 0.29 |
| sEH Inhibitor (e.g., t-TUCB) | 4.8 ± 0.7 | 2.1 ± 0.4 | 2.29* |
*Note: Data are hypothetical and for illustrative purposes, based on typical results observed with potent sEH inhibitors in animal models.[2]
Signaling Pathways
The inhibition of sEH and subsequent increase in EET levels modulate several key downstream signaling pathways, primarily impacting inflammatory and metabolic processes.
References
A Technical Guide to the Preliminary Cytotoxicity Assessment of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors: A Case Study with sEH inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a systematic approach to conducting preliminary cytotoxicity studies for novel soluble epoxide hydrolase (sEH) inhibitors, using the selective compound "sEH inhibitor-10" as a case study. The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][2] This is because sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs), and its inhibition increases the levels of these protective lipid mediators.[2][3] A thorough in vitro toxicity and selectivity profile is a critical first step in the preclinical evaluation of any new sEH inhibitor.
On-Target Potency
The primary activity of a novel inhibitor must be quantified. This compound (also known as Compound 37) is a selective inhibitor of soluble epoxide hydrolase.[4][5] Its potency is typically determined through enzymatic assays, which measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
Table 1: On-Target Potency of this compound
| Compound | Target | IC50 | Reference |
|---|
| this compound | Soluble Epoxide Hydrolase (sEH) | 0.5 µM |[4][5] |
The sEH Signaling Pathway and Mechanism of Inhibition
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It converts anti-inflammatory EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[3] By blocking sEH, inhibitors like this compound increase the bioavailability of EETs. Elevated EET levels exert anti-inflammatory effects, in part by preventing the degradation of IκB, which in turn keeps the pro-inflammatory transcription factor NF-κB in an inactive state in the cytoplasm.[3][6]
Recommended Workflow for Preclinical Assessment
A structured workflow is essential to efficiently characterize the toxicological profile of a new chemical entity. The process begins with broad cytotoxicity screening to establish a safe concentration range for subsequent, more specific assays that evaluate off-target liabilities and metabolic stability.
Quantitative Cytotoxicity Data
General cytotoxicity is assessed using cell viability assays. The data is used to calculate the CC50 value, which is the concentration of a compound that causes the death of 50% of cells in a given time period.[1] Subsequent in vitro experiments should utilize concentrations well below the determined CC50.
Note: Specific cytotoxicity data for this compound is not available in the public domain. The following table presents a hypothetical dataset for illustrative purposes, based on typical results from an MTT assay.
Table 2: Preliminary Cytotoxicity of this compound in HepG2 Cells (Hypothetical Data)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | Cell Viability (%) |
|---|---|---|---|
| Vehicle Control | 1.150 | 0.09 | 100% |
| 0.1 | 1.145 | 0.11 | 99.6% |
| 1 | 1.120 | 0.08 | 97.4% |
| 10 | 1.050 | 0.10 | 91.3% |
| 50 | 0.750 | 0.09 | 65.2% |
| 100 | 0.410 | 0.07 | 35.7% |
Off-Target Selectivity Profiling
Assessing an inhibitor's activity against common off-targets is crucial for predicting potential side effects and drug-drug interactions. Key assays include screens against cytochrome P450 (CYP) enzymes and the hERG potassium channel, which is linked to cardiotoxicity.[7]
Note: The following table summarizes publicly available data for other well-characterized sEH inhibitors and serves as an example of the critical off-target data that should be generated for this compound.
Table 3: Example Off-Target Inhibition Profile of Selected sEH Inhibitors
| Inhibitor | Target | IC50 or % Inhibition | Reference |
|---|---|---|---|
| AR9281 | hERG Channel | >30 µM | [7] |
| AR9281 | CYP450 Panel | Minimal Inhibition | [7] |
| UB-EV-52 | hERG Channel | >10 µM | [7] |
| UB-EV-52 | CYP1A2 | >10 µM | [7] |
| UB-EV-52 | CYP2C9 | >10 µM | [7] |
| UB-EV-52 | CYP2C19 | >10 µM | [7] |
| UB-EV-52 | CYP2D6 | >10 µM | [7] |
| UB-EV-52 | CYP3A4 | >10 µM |[7] |
Experimental Protocols
Detailed, standardized protocols are necessary for reproducible and reliable data.
Protocol 1: General Cytotoxicity Assessment using MTT Assay [1][7]
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 1000X stock solution of this compound in DMSO. Create a 2X working stock solution by diluting the DMSO stock in a complete culture medium. Perform serial dilutions in the culture medium to generate a range of test concentrations.
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells (medium with the final DMSO concentration) and positive control wells (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 value.[1]
Protocol 2: CYP450 Inhibition Assay (Fluorogenic Method) [7]
-
Reagent Preparation: Prepare human liver microsomes, a panel of fluorogenic substrates specific to different CYP450 isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), and an NADPH regenerating system in a suitable reaction buffer.
-
Incubation Setup: In a 96-well plate, add the human liver microsomes, this compound at various concentrations, and the specific CYP substrate.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the specific substrate metabolite.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to determine the IC50 value for each CYP isozyme.
Conclusion
The preliminary in vitro assessment of cytotoxicity and selectivity is a foundational step in the drug development pipeline. For a promising therapeutic candidate like this compound, a systematic evaluation using standardized protocols, as outlined in this guide, is imperative. Establishing a clear non-toxic concentration range and profiling for key off-target liabilities ensures that subsequent functional and in vivo efficacy studies are built on a solid, reliable toxicological foundation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Soluble Epoxide Hydrolase Inhibitors: A Technical Guide Centered on Glycycoumarin (sEH inhibitor-10)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of soluble epoxide hydrolase (sEH) inhibitors, with a particular focus on the natural product Glycycoumarin, identified as "sEH inhibitor-10" in foundational screening studies. This document details the quantitative inhibitory data, experimental protocols for activity assessment, and the underlying signaling pathways affected by sEH inhibition.
Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids. It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, vasodilatory, and analgesic lipid mediators, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and pain.[1] The development of potent and selective sEH inhibitors is an active area of research in drug discovery.
Quantitative Inhibitory Data
The inhibitory potency of various compounds against sEH is typically measured by their half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for Glycycoumarin ("inhibitor 10") and other representative sEH inhibitors from different chemical classes.
| Compound Name/Reference | Chemical Class | Structure | Target Species | IC50 | Notes |
| Glycycoumarin (inhibitor 10) | Coumarin (B35378) | C21H20O6 | Human (recombinant) | 1.9 ± 0.2 µM | Competitive inhibitor isolated from Glycyrrhiza uralensis.[1] |
| AUDA | Urea (B33335) | C23H38N2O3 | Human (recombinant) | 22 ± 0.8 nM | A well-characterized, potent sEH inhibitor used as a reference standard.[1] |
| TPPU | Urea | C19H21F3N2O2 | Human (recombinant) | ~1 nM | A highly potent and selective sEH inhibitor. |
| DCU | Urea | C13H24N2O | Mouse & Human | ~10-100 nM | One of the early potent and stable urea-based sEH inhibitors. |
| Amide Analog of AUDA | Amide | - | Human | ~10-20 fold less potent than urea analog | Demonstrates the importance of the urea pharmacophore for high potency. |
Structure-Activity Relationship (SAR) Analysis
The SAR of sEH inhibitors is well-established for several chemical scaffolds, particularly those based on a central urea, amide, or carbamate (B1207046) moiety.
Glycycoumarin and Natural Products: Glycycoumarin represents a class of natural product inhibitors based on a coumarin scaffold. Identified as a competitive inhibitor, its structure suggests that the coumarin core and its substituents engage with the active site of sEH.[1] While a detailed SAR for Glycycoumarin derivatives is not extensively documented, its discovery highlights the potential for natural products to serve as scaffolds for novel sEH inhibitors.
Urea-Based Inhibitors: The most potent sEH inhibitors to date are 1,3-disubstituted ureas. The SAR for this class is well-defined:
-
Central Urea Moiety: This group is considered the primary pharmacophore, forming key hydrogen bond interactions with the catalytic triad (B1167595) (Asp333, Tyr381, Tyr465) in the sEH active site.
-
Hydrophobic Substituents: The substituents on both sides of the urea typically occupy two hydrophobic pockets in the active site. Increasing the hydrophobicity of these groups generally enhances inhibitory potency.
-
Polar Groups: Introduction of polar functional groups at a sufficient distance from the urea core can improve pharmacokinetic properties like solubility without compromising potency.
Amide-Based Inhibitors: Replacement of the urea with an amide generally leads to a decrease in inhibitory potency, suggesting that both NH groups of the urea are important for optimal interaction with the enzyme. However, amide-based inhibitors can offer improved physical properties.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against sEH.
Fluorescence-Based sEH Inhibition Assay:
This assay is widely used for high-throughput screening and determination of IC50 values.
-
Principle: The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide moiety by sEH leads to the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of increase in fluorescence is directly proportional to the sEH activity.
-
Materials:
-
Recombinant human sEH (hsEH)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Fluorogenic substrate (e.g., PHOME)
-
Test compounds and a positive control inhibitor (e.g., AUDA) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant hsEH to a working concentration in cold assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or vehicle (for control wells) to the microplate wells.
-
Add the diluted sEH enzyme to all wells except for the "no enzyme" background controls.
-
Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (relative fluorescence units per minute) from the linear portion of the kinetic curve for each well.
-
Subtract the background fluorescence rate (from "no enzyme" wells).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway of sEH in Inflammation:
The following diagram illustrates the role of sEH in the arachidonic acid cascade and its impact on inflammation.
Caption: sEH metabolizes anti-inflammatory EETs to less active DHETs.
Experimental Workflow for SAR Studies:
The diagram below outlines the general workflow for conducting structure-activity relationship studies of sEH inhibitors.
Caption: Workflow for the design and optimization of sEH inhibitors.
References
The Role of Soluble Epoxide Hydrolase Inhibition in Modulating Inflammatory Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. A promising therapeutic strategy for mitigating inflammation involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the bioavailability of EETs is increased, leading to the attenuation of inflammatory responses. This technical guide provides an in-depth analysis of the mechanism of action of sEH inhibitors, their impact on key inflammatory signaling pathways, a summary of quantitative data from preclinical studies, and detailed experimental protocols. The focus of this guide is on a representative and potent sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), to illustrate the therapeutic potential of this class of compounds.
Introduction to Soluble Epoxide Hydrolase and its Role in Inflammation
The arachidonic acid cascade is a pivotal pathway in the generation of lipid mediators that regulate inflammation. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory prostaglandins (B1171923) and leukotrienes, are well-established drug targets, the cytochrome P450 (CYP) epoxygenase pathway has emerged as a key area of interest for developing novel anti-inflammatory therapeutics. This pathway converts polyunsaturated fatty acids, such as arachidonic acid, into epoxyeicosatrienoic acids (EETs).
EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. However, their in vivo efficacy is limited by their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). Therefore, inhibiting sEH presents a compelling strategy to stabilize and enhance the endogenous levels of protective EETs, thereby shifting the balance towards the resolution of inflammation.
Mechanism of Action of sEH Inhibitors
Soluble epoxide hydrolase inhibitors are small molecules that bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an accumulation of EETs in various tissues, where they can exert their anti-inflammatory effects. The primary mechanism through which EETs and, consequently, sEH inhibitors modulate inflammation is by interfering with key pro-inflammatory signaling pathways. One of the most critical pathways inhibited by EETs is the nuclear factor-kappa B (NF-κB) signaling cascade, a master regulator of inflammatory gene expression. By inhibiting NF-κB activation, sEH inhibitors can suppress the production of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Impact on Key Inflammatory Signaling Pathways
The anti-inflammatory effects of sEH inhibitors are mediated through their influence on multiple signaling cascades.
The Arachidonic Acid Cascade and sEH Inhibition
Figure 1: The arachidonic acid cascade and the role of sEH inhibitors.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for cytokines, chemokines, and adhesion molecules. EETs have been shown to inhibit the IKK complex, thereby preventing IκB degradation and subsequent NF-κB activation. By stabilizing EETs, sEH inhibitors effectively suppress this pivotal pro-inflammatory pathway.
Figure 2: Inhibition of the NF-κB pathway by sEH inhibitors.
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK signaling pathways, including p38 and JNK, are also key players in the inflammatory response. These pathways are activated by various cellular stressors and inflammatory stimuli, leading to the activation of transcription factors that drive the expression of pro-inflammatory genes. Evidence suggests that sEH inhibitors can modulate MAPK signaling. For instance, the sEH inhibitor TPPU has been shown to inhibit the p38 MAPK pathway, which in turn suppresses the activation and nuclear translocation of NF-κB. This indicates a crosstalk between the MAPK and NF-κB pathways that is influenced by sEH inhibition.
Quantitative Data on the Anti-inflammatory Effects of sEH Inhibitors
Numerous preclinical studies have provided quantitative data on the efficacy of sEH inhibitors in reducing inflammatory markers. The following tables summarize key findings from studies investigating the effects of sEH inhibitors in various models of inflammation.
Table 1: Effect of sEH Inhibitors on Pro-inflammatory Cytokine Levels
| sEH Inhibitor | Model System | Dosage | Cytokine | Reduction (%) | Reference |
| TPPU | LPS-induced inflammation in mice | 20 mg/kg | TNF-α | ~50% | |
| TPPU | LPS-induced inflammation in mice | 20 mg/kg | IL-6 | ~60% | |
| AUDA-BE | LPS-induced inflammation in mice | 20 mg/kg | IL-6 | Significant reduction | |
| TPPU | Collagen-induced arthritis in mice | Not Specified | TNF-α | Significant reduction | |
| TPPU | Collagen-induced arthritis in mice | Not Specified | IL-1β | Significant reduction | |
| TPPU | Collagen-induced arthritis in mice | Not Specified | IL-6 | Significant reduction | |
| TPPU | Formalin-induced TMJ inflammation in rats | Not Specified | TNF-α | Significant reduction | |
| TPPU | Formalin-induced TMJ inflammation in rats | Not Specified | IL-1β | Significant reduction | |
| TPPU | Formalin-induced TMJ inflammation in rats | Not Specified | IL-6 | Significant reduction | |
| TPPU | Formalin-induced TMJ inflammation in rats | Not Specified | IL-12 | Significant reduction | |
| TPPU | Formalin-induced TMJ inflammation in rats | Not Specified | MCP-1 | Significant reduction |
Table 2: Effect of sEH Inhibitors on Other Inflammatory Markers
| sEH Inhibitor | Model System | Dosage | Marker | Effect | Reference |
| AUDA-BE | LPS-induced inflammation in mice | 20 mg/kg | Nitric Oxide Metabolites | Decreased plasma levels | |
| AUDA-BE | LPS-induced inflammation in mice | 20 mg/kg | Lipoxin A4 | Promoted formation | |
| t-AUCB | IL-10(-/-) mice with IBD | Not Specified | VCAM-1 mRNA | Significantly decreased | |
| t-AUCB | IL-10(-/-) mice with IBD | Not Specified | Phosphorylated NF-κB | Significantly down-regulated | |
| t-AUCB | IL-10(-/-) mice with IBD | Not Specified | LTB4 | Markedly decreased | |
| t-AUCB | IL-10(-/-) mice with IBD | Not Specified | 5-HETE | Markedly decreased | |
| t-TUCB | OVA-induced allergic airway inflammation in mice | 3 mg/kg | Eosinophil infiltration | Reduced from 1.63x10^6 to 7.05x10^5 cells | |
| t-TUCB | OVA-induced allergic airway inflammation in mice | Not Specified | IL-4 and IL-5 mRNA | Down-regulated | |
| AUDA | Rat model of Hashimoto's thyroiditis | Not Specified | CXCL10/CXCR3 expression | Inhibited |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following section outlines a representative experimental protocol for evaluating the anti-inflammatory effects of an sEH inhibitor in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
LPS-Induced Systemic Inflammation in Mice
This model is widely used to study acute inflammatory responses and the efficacy of anti-inflammatory agents.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli O111:B4.
-
sEH inhibitor (e.g., TPPU) dissolved in a suitable vehicle (e.g., olive oil or a solution of ethanol, PEG400, and saline).
-
Sterile saline.
-
ELISA kits for measuring cytokine levels (e.g., TNF-α, IL-6).
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Inhibitor Administration: Administer the sEH inhibitor (e.g., TPPU at 20 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A pre-treatment period of 24 hours before the LPS challenge is often employed.
-
LPS Challenge: Inject mice with LPS (10 mg/kg, i.p.) to induce a systemic inflammatory response. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice and collect blood via cardiac puncture.
-
Plasma Preparation: Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
Cytokine Analysis: Measure the plasma concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and sEH inhibitor-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Figure 3: Workflow for evaluating sEH inhibitors in an LPS-induced inflammation model.
Conclusion
Inhibitors of soluble epoxide hydrolase represent a promising class of anti-inflammatory agents with a novel mechanism of action. By stabilizing endogenous EETs, these compounds can effectively dampen inflammatory responses through the modulation of key signaling pathways, most notably the NF-κB and MAPK cascades. The representative sEH inhibitor, TPPU, has demonstrated significant efficacy in reducing pro-inflammatory cytokine production in various preclinical models of inflammation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of sEH inhibitors as a potential therapy for a wide range of inflammatory diseases. Further research is warranted to translate these promising preclinical findings into clinical applications.
Initial Findings of Soluble Epoxide Hydrolase (sEH) Inhibitors in Animal Models: A Technical Guide
Disclaimer: The specific compound "sEH inhibitor-10" was not identified in the reviewed literature. This guide therefore focuses on the broader class of soluble epoxide hydrolase (sEH) inhibitors and utilizes data from various specific inhibitors that have been evaluated in preclinical animal models.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (DHETs).[1][2][3] Inhibition of sEH presents a promising therapeutic strategy for a multitude of diseases by stabilizing and augmenting the beneficial effects of endogenous EpFAs.[3][4] This technical guide provides an in-depth overview of the initial findings of sEH inhibitors in various animal models, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data from Animal Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of sEH inhibitors in various animal models of disease.
Table 1: Effects of sEH Inhibitors on Inflammatory Bowel Disease (IBD) in IL-10(-/-) Mice
| Parameter | IL-10(-/-) Control | sEH(-/-)/IL-10(-/-) | t-AUCB Treated IL-10(-/-) | P-value |
| Active Ulcer Formation | High Incidence | 29% (4/14 mice) | 22.2% (2/9 mice) | <0.05 |
| Transmural Inflammation | High Incidence | 43% (6/14 mice) | 44% (4/9 mice) | <0.05 |
Data extracted from a study on chronic active inflammatory bowel disease in IL-10(-/-) mice.[5] t-AUCB was administered in drinking water.
Table 2: Effects of an sEH Inhibitor (Compound 27) in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Vehicle Control | Compound 27 (60 mpk, b.i.d.) | Outcome |
| Body Weight Gain | Standard Gain | Reduced | Less weight gain relative to vehicle |
| Plasma Cholesterol | Baseline | Reduced | Lower plasma cholesterol levels |
| Serum Glucose (IPGTT) | Baseline | Reduced | Decreased serum glucose |
| Blood Pressure | Baseline | Reduced | Lowered blood pressure |
Data from Arête Therapeutics' studies on a DIO mouse model.[6] mpk refers to mg/kg body weight; b.i.d. means twice daily administration.
Table 3: Analgesic Efficacy of an sEH Inhibitor (AUDA-BE) in a Lipopolysaccharide (LPS) Induced Pain Model in Rats
| Treatment | Dose | Efficacy |
| Vioxx™ (Rofecoxib) | 10 mpk | Effective Pain Tolerance |
| AUDA-BE | 20 mpk | Similar Efficacy to Vioxx™ |
This study compared the pain tolerance after LPS exposure in rats.[6] mpk refers to mg/kg body weight.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Inflammatory Bowel Disease Model in IL-10(-/-) Mice
Objective: To evaluate the effect of sEH inhibition on the development of IBD in a genetically predisposed mouse model.
Animal Model:
-
Strain: IL-10 deficient (IL-10(-/-)) mice, which spontaneously develop IBD.
-
Age: 5 weeks old at the start of the experiment.
-
Gender: Both male and female mice were used.
Experimental Groups:
-
Control Group: IL-10(-/-) mice receiving vehicle.
-
Genetic Knockout Group: sEH(-/-)/IL-10(-/-) double knockout mice.
-
Treatment Group: IL-10(-/-) mice treated with the sEH inhibitor t-AUCB.
Methodology:
-
IBD Synchronization: All IL-10(-/-) mice were pre-treated with piroxicam (B610120) for one week to synchronize the development of IBD.[5]
-
Drug Administration: The sEH inhibitor t-AUCB was administered to the treatment group via drinking water at a concentration of 8 mg/L, containing 2.5% polyethylene (B3416737) glycol 400.[5]
-
Treatment Duration: The treatment started at 9 weeks of age and continued for 4 weeks, until the mice were 13 weeks old.[5]
-
Endpoint Analysis: At the end of the study, the incidence of active ulcer formation and transmural inflammation in the cecum was histologically assessed.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
Objective: To investigate the role of cardiomyocyte-specific sEH in mediating cardiac dysfunction and inflammation following acute LPS exposure.
Animal Model:
-
Strain: Tamoxifen-inducible cardiomyocyte-specific sEH knockout mice (cardiac-cKO) and control littermates.
-
Induction: Tamoxifen was administered to induce CreER recombinase activity and subsequent sEH gene disruption in cardiomyocytes.
Experimental Groups:
-
Control Group: Wild-type mice receiving vehicle.
-
LPS-Treated Control: Wild-type mice injected with LPS.
-
LPS-Treated Cardiac-cKO: Cardiac-cKO mice injected with LPS.
Methodology:
-
LPS Administration: A single intraperitoneal (IP) injection of lipopolysaccharide (LPS) was administered to induce systemic inflammation.
-
Functional Assessment: Cardiac function was assessed at baseline and at various time points (e.g., 6 and 24 hours) post-LPS injection.
-
Biomarker Analysis: Plasma levels of cardiac troponin I were measured as a marker of myocardial damage.[7]
-
Molecular Analysis: Hearts were harvested for analysis of sEH protein expression to confirm knockdown, and for assessment of inflammatory signaling pathways (e.g., NLRP3 inflammasome).[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways affected by sEH inhibitors and a typical experimental workflow.
Signaling Pathways
Caption: The NF-κB signaling pathway and the inhibitory role of EETs, stabilized by sEH inhibitors.
Caption: sEH inhibitors increase EET levels, which can activate PPARγ, leading to anti-inflammatory effects.
Experimental Workflow
Caption: A generalized experimental workflow for evaluating the efficacy of an sEH inhibitor in an animal model.
Conclusion
The initial findings from animal models strongly support the therapeutic potential of sEH inhibitors across a range of diseases, including inflammatory conditions, pain, and cardiovascular disorders. By stabilizing endogenous epoxy-fatty acids, these inhibitors modulate key signaling pathways involved in inflammation and cellular homeostasis. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research and development in this promising area of pharmacology. Future preclinical and clinical studies will be crucial to fully elucidate the therapeutic applications and safety profiles of this novel class of drugs.
References
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade | Semantic Scholar [semanticscholar.org]
- 5. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiomyocyte-specific disruption of soluble epoxide hydrolase limits inflammation to preserve cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intellectual Property and Technical Landscape of sEH Inhibitor-10
For Immediate Release
A comprehensive technical guide has been compiled to illuminate the patent and intellectual property information surrounding the selective soluble epoxide hydrolase (sEH) inhibitor, commonly known as sEH inhibitor-10 or Compound 37. This document, tailored for researchers, scientists, and professionals in drug development, delves into the core technical details, including its chemical identity, inhibitory potency, and the broader patent landscape of sEH inhibitors.
This compound has been identified as a potent and selective inhibitor of soluble epoxide hydrolase, an enzyme of significant therapeutic interest due to its role in metabolizing anti-inflammatory epoxy fatty acids.[1] The primary designation for this compound in scientific literature and commercial sources is "this compound," with "Compound 37" being a common synonym.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, providing a key benchmark for its efficacy. The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.5 µM | [1] |
Signaling Pathway of sEH Inhibition
Soluble epoxide hydrolase plays a crucial role in the arachidonic acid cascade. It metabolizes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial effects.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for a compound explicitly named "this compound" or "Compound 37" with a matching IC50 of 0.5 µM is not publicly available in a singular patent document, the general methodologies for synthesizing and evaluating sEH inhibitors are well-established in the scientific and patent literature. A representative experimental workflow for the discovery and characterization of novel sEH inhibitors is outlined below.
General Synthesis and Evaluation Workflow for sEH Inhibitors
Figure 2: A generalized experimental workflow for sEH inhibitor development.
Patent and Intellectual Property Landscape
A direct patent for a compound explicitly named "this compound" has not been identified in the public domain. The intellectual property landscape for sEH inhibitors is broad, with numerous patents covering various chemical scaffolds. These patents are typically characterized by broad Markush structures, making it challenging to pinpoint a specific, publicly disclosed compound by a research or catalog name.
A comprehensive review of patent literature from the last decade highlights the intense research and development in this area, with numerous academic and commercial entities filing for protection of novel sEH inhibitors.[2] Key patent applications often focus on novel core structures, improvements in pharmacokinetic properties, and new therapeutic indications. The co-crystal structure of a pyrimidyl-oxy analog (also referred to as compound 37 in one publication) with sEH has been determined, indicating a sophisticated level of drug design and a likely subject of intellectual property protection, although the specific patent remains to be publicly linked.[2]
Researchers and drug development professionals are advised to conduct thorough freedom-to-operate searches based on the specific chemical structures of their lead compounds to navigate the complex patent landscape of sEH inhibitors.
This technical guide provides a foundational understanding of the intellectual property and technical data related to this compound. As research in this field is ongoing, continuous monitoring of scientific publications and patent databases is recommended for the most current information.
References
Methodological & Application
Application Notes: Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitor Testing in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Soluble epoxide hydrolase (sEH), also known as EPHX2, is a cytosolic enzyme that plays a critical role in the metabolism of lipid signaling molecules. The enzyme metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, the levels of beneficial EETs are increased, which can reduce inflammation, lower blood pressure, and alleviate pain.[1][3] This makes sEH a promising therapeutic target for a range of cardiovascular, inflammatory, and neurological conditions.[1] These application notes provide detailed protocols for testing potential sEH inhibitors in a cell culture setting, from initial cytotoxicity screening to direct enzyme activity measurement and functional validation. For the purpose of these protocols, we will refer to a representative potent sEH inhibitor as "sEH inhibitor-10".
Mechanism of Action
The primary function of the sEH hydrolase domain is to convert epoxides to diols. In the context of inflammation, sEH inhibition preserves EETs, which have been shown to interfere with the pro-inflammatory nuclear factor κB (NF-κB) signaling pathway.[1][2] Elevated EET levels therefore contribute to the resolution of inflammation.[1]
Figure 1: The sEH signaling pathway in inflammation.
Experimental Workflow
A systematic approach is essential for evaluating novel sEH inhibitors. The workflow begins with assessing the compound's toxicity to ensure that subsequent results are not skewed by cell death. This is followed by a primary screen to measure direct inhibition of sEH activity within cells. Finally, a secondary functional assay, such as measuring anti-inflammatory effects, validates the biological efficacy of the compound.
Figure 2: General workflow for testing sEH inhibitors.
Data Presentation: Quantitative Summary
The following tables provide an example of how to structure quantitative data for sEH inhibitors.
Table 1: In Vitro Potency of Various sEH Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound (Example) | Human sEH | 1.9 | Fluorometric | [4] |
| TPPU | Human sEH | <2 | Fluorometric | [5] |
| t-AUCB | Human sEH | ~9 | Not Specified | [6] |
| UB-EV-52 | Human sEH | 9 | Not Specified | [7] |
| CDU | Human sEH | 20 | Not Specified |[8] |
Table 2: Cytotoxicity of this compound (Example Data)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (vs. Vehicle) |
|---|---|---|---|
| Vehicle Control (0) | 1.350 | 0.09 | 100% |
| 0.1 | 1.345 | 0.08 | 99.6% |
| 1 | 1.320 | 0.07 | 97.8% |
| 10 | 1.255 | 0.09 | 93.0% |
| 50 | 0.950 | 0.12 | 70.4% |
| 100 | 0.550 | 0.08 | 40.7% |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration range at which "this compound" is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent functional assays.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot cell viability against compound concentration to determine the CC50 (50% cytotoxic concentration). Subsequent experiments should use concentrations well below the CC50 value.[1]
Protocol 2: In-Cell Soluble Epoxide Hydrolase (sEH) Activity Assay
Objective: To directly measure the inhibitory effect of "this compound" on sEH enzyme activity in whole cells using a fluorogenic substrate.
Assay Principle: This assay utilizes a sensitive, non-fluorescent substrate which is hydrolyzed by cellular sEH to release a highly fluorescent product. The increase in fluorescence is directly proportional to sEH activity.[1]
Figure 3: Logic of the fluorometric sEH activity assay.
Methodology:
-
Cell Culture and Treatment: Seed cells known to express sEH (e.g., HepG2, Huh-7) in a 96-well plate (black, clear bottom) at 2 x 10⁴ to 5 x 10⁴ cells/well.[1] Allow cells to adhere overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of "this compound" for 1-2 hours.
-
Substrate Addition: Add a fluorogenic sEH substrate to a final concentration as recommended by the manufacturer.
-
Kinetic Measurement: Immediately begin measuring fluorescence every 1-2 minutes for 30-60 minutes using a microplate reader (Ex/Em ~330/465 nm).
-
Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Protocol 3: Anti-Inflammatory Functional Assay (Nitric Oxide Measurement)
Objective: To validate the anti-inflammatory efficacy of "this compound" by measuring its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]
-
Pre-treatment: Treat the cells with non-toxic concentrations of "this compound" for 1-2 hours.[1]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include control wells with cells only, cells + LPS + vehicle, and cells + inhibitor only.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[1]
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.[1]
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.[1]
-
Measure the absorbance at 540 nm.[1]
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NO production for each inhibitor concentration compared to the LPS + vehicle control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for sEH Inhibitor Use in In Vivo Mouse Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of soluble epoxide hydrolase (sEH) inhibitors in in vivo mouse models. Due to the absence of a specific agent designated "sEH inhibitor-10" in the reviewed literature, this document focuses on a well-characterized and widely used sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU) , as a representative example. Comparative data for other common sEH inhibitors are also provided.
Overview and Mechanism of Action
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH stabilizes and increases the endogenous levels of EETs, which possess potent anti-inflammatory, anti-hypertensive, analgesic, and organ-protective properties.[3][4][5] Consequently, sEH inhibitors are valuable tools for investigating the role of the EET pathway in various disease models and hold therapeutic potential for a range of inflammatory and cardiovascular conditions.[1][3][6]
The signaling pathway below illustrates the role of sEH and the mechanism of its inhibitors.
Caption: Mechanism of action of soluble epoxide hydrolase (sEH) inhibitors.
Quantitative Data for In Vivo Mouse Studies
The following tables summarize dosages and pharmacokinetic parameters for various sEH inhibitors used in mouse studies.
Table 1: Dosage and Administration of sEH Inhibitors in Mice
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Vehicle | Reference |
| TPPU | Ischemic Injury (pMCAO) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [7] |
| TPPU | General Pharmacokinetics | 0.1 - 3 mg/kg | Oral Gavage | Not specified | [8] |
| TPPU | General Pharmacokinetics | 0.2, 1, 5 mg/L | Drinking Water | 0.2% PEG400 | [8] |
| TPPU | Acute Exposure | 10 mg/kg (twice) | Oral Gavage | Not specified | [8] |
| TPPU | Alzheimer's Disease (SAMP8) | 1 mg/kg/day | Not specified | Not specified | [9] |
| TPPU | Alzheimer's Disease (5XFAD) | 1 mg/kg/day | Not specified | Not specified | [9] |
| t-TUCB | Allergic Asthma (OVA) | 1 and 3 mg/kg | Not specified | Not specified | [1] |
| t-TUCB | Diabetic Neuropathy | 10 mg/kg/day | Subcutaneous (s.c.) | PEG400 | [10] |
| AUDA-BE | Acute Inflammation (LPS) | 5, 10, 20 mg/kg | Subcutaneous (s.c.) | Olive Oil | [6] |
| AEPU | Atherosclerosis (ApoE-/-) | 90 µg/ml (~10 mg/kg/day) | Drinking Water | Not specified | [3] |
| AR9281 | Obesity (High-Fat Diet) | 100 mg/kg (twice daily) | Oral Gavage | 1% CMC + 0.1% Tween 80 | [2] |
| t-AUCB | Inflammatory Bowel Disease (IL-10-/-) | 8 mg/L | Drinking Water | 2.5% PEG400 | [11] |
Table 2: Pharmacokinetic Parameters of TPPU in Mice
| Parameter | Value | Administration Route & Dose | Reference |
| Bioavailability | 31-41% | Oral Gavage (0.1-3 mg/kg) | [8] |
| Half-life (t1/2) | 37 ± 2.5 h | Oral Gavage (3 mg/kg) | [12] |
| Time to Cmax (Tmax) | 3-8 h | Oral Gavage | [12] |
| Cmax (at 0.01 mg/kg i.v.) | ~10 ng/mL | Intravenous (i.v.) | [12] |
| Blood Concentration (at 1 mg/L in drinking water after 8 days) | 188 ± 22 nM | Drinking Water | [8] |
Experimental Protocols
Preparation and Administration of TPPU
Objective: To prepare TPPU for administration to mice via oral gavage or in drinking water.
Materials:
-
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU)
-
Vehicle: Polyethylene glycol 400 (PEG400), Corn oil, or Carboxymethylcellulose (CMC) solution
-
Sterile water
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (for oral gavage)
-
Water bottles for mice
Protocol for Oral Gavage:
-
Weigh the required amount of TPPU based on the desired dose and the number of animals.
-
For a suspension, TPPU can be suspended in a vehicle like 0.5-1% CMC in sterile water.
-
For a solution, TPPU has been dissolved in organic co-solvents or vehicles like PEG400.[10]
-
Use a vortex mixer and sonicator to ensure a homogenous suspension or complete dissolution.
-
Administer the prepared TPPU solution/suspension to mice using an appropriate size oral gavage needle. The volume is typically 5-10 mL/kg body weight. For a 25g mouse, this would be 125-250 µL.
Protocol for Administration in Drinking Water:
-
Dissolve TPPU in a co-solvent like PEG400 before adding it to the drinking water to ensure solubility. A final concentration of 0.2% PEG400 in the drinking water has been reported to be well-tolerated by mice.[8]
-
Prepare the desired final concentration of TPPU in the drinking water (e.g., 0.2, 1, or 5 mg/L).[8]
-
Provide the medicated water to the mice in their water bottles.
-
Monitor water consumption to estimate the daily dose received by the animals.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability.
Experimental Workflow for an Acute Inflammation Model
This protocol is based on a lipopolysaccharide (LPS)-induced inflammation model.
Caption: Workflow for an LPS-induced acute inflammation mouse model.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (7-8 weeks old) for at least one week before the experiment.[6]
-
Pre-treatment: Administer the sEH inhibitor (e.g., TPPU at a selected dose) or vehicle to the mice. Some studies have administered the inhibitor 24 hours before the inflammatory challenge.[6]
-
Inflammatory Challenge: Inject lipopolysaccharide (LPS) intraperitoneally (i.p.) at a dose of 10 mg/kg to induce systemic inflammation.[6]
-
Post-treatment: Immediately after LPS injection, a second dose of the sEH inhibitor or vehicle may be administered.[6]
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress, changes in blood pressure, and mortality over a 24-48 hour period.
-
At predetermined time points (e.g., 0, 6, 12, 24 hours post-LPS), euthanize subsets of mice.[6]
-
Collect blood via cardiac puncture for plasma separation.
-
Harvest tissues such as the liver, spleen, and kidney and either fix them for histology or snap-freeze them for biochemical analysis.[6]
-
-
Biochemical Analysis:
-
Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Perform oxylipin profiling of plasma or tissue homogenates using LC-MS/MS to confirm sEH inhibition (i.e., increased EET/DHET ratio).
-
Conduct histological analysis of tissues to assess inflammation and tissue damage.
-
Safety and Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of the specific sEH inhibitor. Always run a vehicle-only control group.
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the minimum effective dose for the specific mouse model and desired biological outcome.
-
Pharmacokinetics: Be aware of the pharmacokinetic profile of the chosen inhibitor to design an appropriate dosing regimen. For chronic studies, administration in drinking water or via osmotic pumps may be preferable to repeated gavage or injections to minimize stress on the animals.[8]
-
Metabolism: The metabolism of sEH inhibitors can vary between species. For instance, TPPU shows good metabolic stability in rat hepatocytes.[8][13]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of soluble epoxide hydrolase reduces food intake and increases metabolic rate in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Trifluoromethoxyphenyl-3-(1-Propionylpiperidin-4-yl) Urea Protects the Blood-Brain Barrier Against Ischemic Injury by Upregulating Tight Junction Protein Expression, Mitigating Apoptosis and Inflammation In Vivo and In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble Epoxide Hydrolase Gene Deficiency or Inhibition Attenuates Chronic Active Inflammatory bowel disease in IL-10(−/−) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea [frontiersin.org]
"sEH inhibitor-10" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxy-fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs). By hydrolyzing these anti-inflammatory and vasodilatory molecules to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases.
sEH inhibitor-10, also referred to as Compound 37, is a selective inhibitor of soluble epoxide hydrolase with a reported IC50 of 0.5 µM.[1][2][3][4] These application notes provide detailed protocols for the preparation of this compound solutions and guidance on assessing their stability, crucial for obtaining reliable and reproducible results in preclinical research.
Quantitative Data Summary
While specific solubility and stability data for this compound are not extensively published, the following table provides its known inhibitory concentration. For comparative purposes, solubility data for other relevant urea-based sEH inhibitors are included, which can serve as a general guide. Researchers should experimentally determine the precise solubility and stability of this compound for their specific applications.
| Compound | IC50 (Human sEH) | Solubility in DMSO | Aqueous Solubility (PBS, pH 7.2) | Reference(s) |
| This compound | 0.5 µM | Soluble (exact concentration not specified) | Not Reported | [1][2][3][4] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's application, it is important to visualize its role in the relevant signaling pathway and the general workflow for its experimental use.
Experimental Protocols
The following protocols provide a general framework for the preparation and stability testing of this compound solutions. As specific data for this compound is limited, these protocols are based on best practices for urea-based sEH inhibitors.[5][6] Optimization may be required for specific experimental setups.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For many urea-based inhibitors, achieving high concentration stock solutions in DMSO is feasible.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid dissolution but should be used with caution to avoid degradation.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Note: Always include a vehicle control (DMSO at the same final concentration as in the experimental samples) in all assays to account for any solvent effects.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or medium to achieve the final desired working concentrations.
-
Mixing: Gently vortex or pipette up and down to ensure thorough mixing. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts in biological assays.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to avoid potential precipitation or degradation.
Protocol 3: Assessment of Solution Stability
Objective: To determine the stability of this compound in stock and working solutions under various storage conditions.
Materials:
-
Prepared this compound solutions (stock in DMSO and working solution in aqueous buffer)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the stock and working solutions by HPLC or LC-MS to determine the initial concentration and purity. This will serve as the baseline (100% reference).
-
Storage Conditions: Store aliquots of the solutions under different conditions relevant to your experimental procedures:
-
Stock Solution (DMSO): -80°C, -20°C, 4°C, and room temperature.
-
Working Solution (Aqueous): 4°C and 37°C (to simulate incubator conditions).
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for working solutions; weekly or monthly for stock solutions).
-
Analysis:
-
At each time point, thaw the samples (if frozen) and analyze by HPLC or LC-MS.
-
Quantify the peak area of the parent compound (this compound) and monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Interpretation: Calculate the percentage of the inhibitor remaining at each time point relative to the time-zero sample. A common stability threshold is ≥90% of the initial concentration remaining.
Disclaimer
The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific experimental conditions and applications. It is the responsibility of the end-user to validate the methods for their intended use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biozol.de [biozol.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural refinement of inhibitors of urea-based soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-10 in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "sEH inhibitor-10," a representative soluble epoxide hydrolase (sEH) inhibitor, in preclinical rodent models of neuropathic pain. The protocols detailed below are intended to ensure robust and reproducible experimental outcomes for the assessment of the analgesic efficacy of sEH inhibitors.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition for Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system.[1] Current therapeutic options often provide inadequate pain relief and are associated with significant side effects.[2][3] Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for managing neuropathic pain.[2][4]
The primary function of sEH is the metabolic degradation of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[5][6] These EpFAs possess potent anti-inflammatory and analgesic properties.[6][7] By inhibiting the sEH enzyme, the levels of these beneficial EpFAs are stabilized and increased in both plasma and tissues, thereby reducing neuroinflammation and alleviating pain.[3][8] sEH inhibitors have demonstrated significant efficacy in various preclinical models of neuropathic pain, including those induced by nerve injury and chemotherapy.[3][8]
Signaling Pathway of sEH in Neuropathic Pain
The mechanism of action of sEH inhibitors involves the modulation of the arachidonic acid cascade. Cytochrome P450 (CYP450) enzymes metabolize polyunsaturated fatty acids into EpFAs, which exert analgesic effects. sEH rapidly hydrolyzes these EpFAs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), which can be pro-inflammatory.[5] sEH inhibitors block this degradation, leading to an accumulation of analgesic EpFAs.
Figure 1: sEH Signaling Pathway in Pain Modulation.
Experimental Protocols
Neuropathic Pain Animal Models
Two of the most common and well-validated surgical models for inducing neuropathic pain in rats are the Chronic Constriction Injury (CCI) model and the Spared Nerve Injury (SNI) model.
The CCI model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[2][6][9]
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and shave the lateral surface of the thigh on the desired side. Place the animal on a heating pad to maintain body temperature.[8]
-
Surgical Procedure:
-
Make a small skin incision over the midthigh region.
-
Using blunt dissection through the biceps femoris muscle, expose the common sciatic nerve.[6]
-
Proximal to the nerve's trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between them.[8][9]
-
Tighten the ligatures until a brief twitch in the hind limb is observed, ensuring that blood flow is not occluded.[9]
-
-
Wound Closure and Post-operative Care:
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[4][11] This results in a robust and long-lasting pain state.[12]
-
Anesthesia and Preparation: Follow the same anesthesia and preparation steps as for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[4]
-
Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 5-0 silk).[11]
-
Transect the two nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.[4]
-
Take extreme care to leave the sural nerve untouched.[11]
-
-
Wound Closure and Post-operative Care:
-
Close the muscle and skin layers as described for the CCI model.
-
Monitor the animals during recovery. Neuropathic pain behaviors develop rapidly, often within 3 days, and persist for an extended period.[4]
-
Administration of this compound
This protocol is a representative guideline based on published data for various sEH inhibitors.[13]
-
Compound Preparation:
-
Vehicle: A common vehicle for sEH inhibitors is a solution of 10% DMSO.[14] The specific vehicle should be optimized for "this compound" based on its solubility and stability.
-
Preparation: Dissolve this compound in the chosen vehicle to the desired stock concentration. Prepare fresh solutions on the day of the experiment.
-
-
Dosage and Administration Route:
-
Dosage Range: Based on preclinical studies with similar compounds, a starting dose range of 1-10 mg/kg is recommended for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.[13][14] Oral administration may require higher doses. A dose-response study is crucial to determine the optimal effective dose.
-
Administration: Administer the prepared solution via the chosen route (e.g., s.c. injection). For acute studies, administer the compound 30-60 minutes before behavioral testing.[13] For chronic studies, daily administration may be required.
-
Behavioral Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is the gold standard for assessing mechanical allodynia (a painful response to a normally non-painful stimulus) in rodents.[15][16]
-
Acclimation: Place the animals in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes before testing.[7][17]
-
Stimulation:
-
Use a set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.[5][13]
-
Apply the filament perpendicularly to the plantar surface of the hind paw (in the territory of the uninjured nerve for SNI) with sufficient force to cause a slight buckling.[15]
-
Hold the filament in place for 3-5 seconds.
-
-
Response and Threshold Determination:
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Using the "up-down" method, determine the 50% paw withdrawal threshold (PWT).[15] Start with a mid-range filament. If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% PWT is calculated from the pattern of positive and negative responses.
-
-
Data Collection:
-
Establish a baseline PWT before surgery and drug administration.
-
After induction of neuropathy and administration of this compound, measure the PWT at various time points (e.g., 30, 60, 120, 180 minutes post-dose) to evaluate the onset and duration of the analgesic effect.[13]
-
Experimental Workflow
The following diagram outlines the typical workflow for evaluating this compound in a neuropathic pain model.
Figure 2: Experimental Workflow Diagram.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Representative Dose-Response of this compound on Mechanical Allodynia in the CCI Model
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline PWT (g) | Post-CCI PWT (g) | Post-Treatment PWT (g) at 2h | % Reversal of Allodynia |
| Vehicle | - | 8 | 15.2 ± 0.8 | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.1% |
| This compound | 1 | 8 | 15.5 ± 0.9 | 3.8 ± 0.5 | 7.9 ± 0.7* | 35.0% |
| This compound | 3 | 8 | 15.3 ± 0.7 | 3.6 ± 0.3 | 11.2 ± 0.9 | 65.0% |
| This compound | 10 | 8 | 15.6 ± 0.8 | 3.7 ± 0.4 | 14.8 ± 1.1 | 92.5% |
| Positive Control (e.g., Gabapentin) | 30 | 8 | 15.4 ± 0.9 | 3.5 ± 0.5 | 12.5 ± 1.0** | 75.0% |
| Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. % Reversal is calculated relative to the post-CCI pain threshold and the pre-surgery baseline. *p<0.05, **p<0.01 vs. Vehicle. |
Table 2: Time-Course of Analgesic Effect of this compound (3 mg/kg, s.c.) in the SNI Model
| Time Post-Dose | Vehicle PWT (g) | This compound PWT (g) |
| Pre-dose | 4.2 ± 0.4 | 4.1 ± 0.3 |
| 30 min | 4.5 ± 0.5 | 8.5 ± 0.6 |
| 60 min | 4.3 ± 0.4 | 10.8 ± 0.8 |
| 120 min | 4.1 ± 0.5 | 11.5 ± 0.9** |
| 240 min | 4.0 ± 0.3 | 7.2 ± 0.7* |
| Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, **p<0.01 vs. Vehicle at the same time point. |
Conclusion
The inhibition of soluble epoxide hydrolase represents a compelling strategy for the development of novel analgesics for neuropathic pain. The protocols and guidelines presented here provide a framework for the preclinical evaluation of "this compound" and other related compounds. Careful adherence to these methodologies will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of this therapeutic approach and for the development of new treatments for patients suffering from chronic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. criver.com [criver.com]
- 3. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 9. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 10. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spared nerve injury [bio-protocol.org]
- 12. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
Application Note: Quantitative Analysis of sEH Inhibitor-10 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of "sEH inhibitor-10," a representative soluble epoxide hydrolase (sEH) inhibitor, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, enabling high-throughput analysis. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and drug development research.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2][3][4] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain, by stabilizing the beneficial EETs.[5][6][7] "this compound" represents a class of potent urea-based inhibitors of sEH. Accurate quantification of these inhibitors in biological matrices like plasma is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies.
This application note provides a detailed protocol for the extraction and quantification of "this compound" (using 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as TPPU, as a representative compound) in human plasma via LC-MS/MS.
Signaling Pathway of Soluble Epoxide Hydrolase (sEH)
Caption: The sEH signaling pathway, illustrating the conversion of EETs to DHETs and the inhibitory action of sEH inhibitors.
Experimental Protocols
Materials and Reagents
-
This compound (TPPU): Analytical standard (≥98% purity)
-
This compound-d4 (TPPU-d4): Internal Standard (IS) (≥98% purity)
-
Acetonitrile (B52724) (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium Acetate: LC-MS grade
-
Water: Deionized, 18 MΩ·cm or higher purity
-
Human Plasma: K2-EDTA anticoagulant, sourced from an accredited supplier
Sample Preparation
A protein precipitation method is employed for the extraction of "this compound" and its internal standard from human plasma.[8]
-
Thaw Plasma Samples: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Spike Internal Standard: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (TPPU-d4, 100 ng/mL in 50:50 ACN:Water).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A and B (50:50, v/v) mixture. Vortex for 30 seconds.
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Experimental Workflow
Caption: The overall experimental workflow from sample preparation to data analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Compound |
DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential. These values may require optimization for specific instruments.[9][10]
Quantitative Data Summary
The method was validated following regulatory guidelines. A summary of the quantitative performance is presented below.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Equation | y = mx + c |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 3 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Mid QC | 100 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High QC | 800 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
Data presented are representative and meet typical acceptance criteria for bioanalytical method validation.[11][12]
Matrix Effect and Recovery
The matrix effect and recovery were assessed to ensure the reliability of the method.
| Parameter | This compound (TPPU) | Internal Standard (TPPU-d4) |
| Recovery (%) | 85 - 95 | 88 - 98 |
| Matrix Factor | 0.95 - 1.05 | 0.97 - 1.03 |
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of "this compound" in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a research or drug development setting. The method meets the stringent requirements for bioanalytical method validation, ensuring high-quality data for pharmacokinetic assessments.
References
- 1. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Assessing the Anti-Inflammatory Effects of sEH Inhibitor-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of a novel soluble epoxide hydrolase (sEH) inhibitor, designated here as "sEH inhibitor-10." The inhibition of sEH is a promising therapeutic strategy for inflammatory diseases.[1][2] By blocking the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), sEH inhibitors can effectively modulate inflammatory responses.[1][3]
Introduction to sEH Inhibition and Anti-Inflammatory Action
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxy fatty acids (EpFAs), such as EETs, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][4] EETs possess potent anti-inflammatory properties, including the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.[4] By inhibiting sEH, "this compound" is hypothesized to stabilize endogenous EET levels, thereby reducing the expression of pro-inflammatory mediators and dampening the overall inflammatory response.
In Vitro Assessment of Anti-Inflammatory Effects
Cell-Based Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages
This protocol describes the use of RAW 264.7 murine macrophages to assess the anti-inflammatory effects of "this compound" in vitro.[5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Treatment: Pre-treat the cells with various concentrations of "this compound" for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL.[5] Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.[5]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[5]
-
Western Blot: Analyze cell lysates for the expression of key inflammatory proteins such as COX-2, iNOS, and phosphorylated NF-κB.[5]
-
Data Presentation: In Vitro Efficacy of "this compound"
| Concentration of "this compound" | NO Production (% of LPS control) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | p-NF-κB Expression (relative to control) |
| Vehicle Control | 100% | 1500 ± 120 | 2000 ± 150 | 1.0 |
| 1 µM | 85% ± 7% | 1250 ± 100 | 1600 ± 130 | 0.8 ± 0.07 |
| 10 µM | 55% ± 5% | 800 ± 65 | 950 ± 80 | 0.5 ± 0.04 |
| 50 µM | 30% ± 4% | 450 ± 40 | 500 ± 45 | 0.2 ± 0.02 |
In Vivo Assessment of Anti-Inflammatory Effects
Carrageenan-Induced Paw Edema Model in Mice
This protocol details the methodology for inducing and assessing inflammatory pain and edema in a murine model.[5]
Experimental Protocol:
-
Animal Model: Use male Swiss mice (20-25 g).
-
Induction of Inflammation: Prepare a 1% solution of carrageenan in saline. Inject 0.05 mL of the carrageenan solution into the sub-plantar surface of the right hind paw.[5]
-
Treatment Protocol: Administer "this compound" orally 30 minutes before the carrageenan injection.[5] Include a vehicle control group.
-
Efficacy Assessment:
-
Paw Volume Measurement: Measure paw volume using a plethysmometer at various time points post-carrageenan injection.
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold using von Frey filaments at various time points post-carrageenan injection.[5]
-
Cytokine Analysis: At the end of the experiment, euthanize the animals, collect paw tissue, and measure cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.[6][7]
-
Data Presentation: In Vivo Efficacy of "this compound" in Carrageenan-Induced Paw Edema
| Treatment Group | Paw Volume Increase (mL) at 4h | Paw Withdrawal Threshold (g) at 4h | TNF-α in Paw Tissue (pg/mg) | IL-1β in Paw Tissue (pg/mg) |
| Vehicle Control | 0.85 ± 0.07 | 0.5 ± 0.1 | 250 ± 20 | 300 ± 25 |
| "this compound" (10 mg/kg) | 0.55 ± 0.05 | 2.5 ± 0.3 | 150 ± 15 | 180 ± 18 |
| "this compound" (30 mg/kg) | 0.30 ± 0.03 | 4.5 ± 0.4 | 80 ± 9 | 95 ± 10 |
Signaling Pathway and Workflow Diagrams
Signaling Pathway of sEH Inhibition
Caption: Mechanism of anti-inflammatory action of this compound.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro evaluation of anti-inflammatory effects.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo evaluation in a mouse model of inflammation.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble epoxide hydrolase inhibition avoid formalin-induced inflammatory hyperalgesia in the temporomandibular joint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitors in Renal Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and reno-protective epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for various renal diseases by augmenting the beneficial effects of EETs. These application notes provide a comprehensive overview of the use of sEH inhibitors in preclinical animal models of kidney disease, including detailed protocols and quantitative data to facilitate experimental design and interpretation. While the specific compound "sEH inhibitor-10" is not a standard nomenclature, this document summarizes data from potent and well-characterized sEH inhibitors such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]benzoic acid) , AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) , and TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) , which are frequently used in renal research.
Mechanism of Action
Inhibition of sEH prevents the degradation of EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] The resulting increase in EET bioavailability exerts pleiotropic effects that are beneficial in the context of kidney disease, including anti-inflammatory, anti-fibrotic, and vasodilatory actions.[1][2][3][4][5] Key signaling pathways modulated by sEH inhibition include the downregulation of pro-inflammatory pathways like NF-κB and pro-fibrotic pathways such as TGF-β1/Smad3.[3]
Data Presentation: Efficacy of sEH Inhibitors in Animal Models
The following tables summarize the quantitative effects of various sEH inhibitors on key markers of renal injury and function in different animal models of kidney disease.
Table 1: Effects of sEH Inhibitors on Markers of Renal Injury in the Unilateral Ureteral Obstruction (UUO) Model
| sEH Inhibitor | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| t-AUCB | C57BL/6J Mice | 10 mg/L in drinking water | 10 days | Reduced renal interstitial fibrosis and inflammation. | [2] |
| t-AUCB | C57BL/6J Mice | Not specified | 10 days | Decreased expression of TNF-α and ICAM-1. | [6] |
| sEH Gene Knockout | C57BL/6J Mice | N/A | 3 and 10 days | Abolished tubulointerstitial fibrosis and reduced collagen deposition. | [6] |
Table 2: Effects of sEH Inhibitors in Models of Diabetic Nephropathy
| sEH Inhibitor | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| t-AUCB | FVB Mice (High-Fat Diet-induced hyperglycemia) | 10 mg/L in drinking water | 8 weeks | Reduced urine albumin-to-creatinine ratio. | [7] |
| t-AUCB | db/db Mice | Not specified | Not specified | Protected partial renal function and reduced HK-2 cell apoptosis. | [8][9] |
| sEH Gene Knockout | Streptozotocin-induced diabetic mice | N/A | Not specified | Reduced urinary microalbumin excretion, creatinine (B1669602), and blood urea (B33335) nitrogen (BUN). | [3] |
Table 3: Effects of sEH Inhibitors in Models of Acute Kidney Injury (AKI)
| sEH Inhibitor | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| AUDA | C57BL/6 Mice (Ischemia-Reperfusion Injury) | 10 mg/kg, intraperitoneal | 1 hour pre-surgery | Attenuated tubular necrosis and partially prevented the deterioration of kidney function. | [10] |
| nbAUDA | C3H Mice (Cisplatin-induced AKI) | Not specified, subcutaneous | Not specified | Significantly attenuated the increase in blood urea nitrogen (BUN). | [1] |
| TPPU | CD1 Mice (Ischemia-induced AKI progressing to CKD) | Not specified | Not specified | Controlled elevated blood pressure and glomerulosclerosis. | [3] |
Mandatory Visualizations
Signaling Pathways
Figure 1: Mechanism of sEH inhibitor-mediated renoprotection.
Figure 2: sEH inhibition modulates the NF-κB signaling pathway.
Figure 3: sEH inhibition modulates the TGF-β/Smad signaling pathway.
Experimental Workflow
Figure 4: Experimental workflow for the UUO model with sEH inhibitor treatment.
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
The UUO model is a widely used and robust method to induce renal interstitial fibrosis.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
sEH inhibitor (e.g., t-AUCB)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Pre-treatment: Begin administration of the sEH inhibitor. For t-AUCB, a common dose is 10 mg/L in the drinking water, starting 3 days prior to surgery and continuing throughout the experiment.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Make a small flank incision to expose the left kidney and ureter.
-
Carefully isolate the ureter.
-
Ligate the ureter at two points using 4-0 silk suture.
-
Ensure complete obstruction of the ureter.
-
Reposition the kidney and close the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring for signs of distress.
-
Sham Operation: For control animals, perform the same surgical procedure without ligating the ureter.
-
Endpoint: At the desired time point (e.g., 7, 10, or 14 days post-surgery), euthanize the animals.
-
Sample Collection: Collect blood via cardiac puncture for serum analysis (BUN, creatinine). Harvest both the obstructed and contralateral kidneys for histological and molecular analysis.
Cisplatin-Induced Acute Kidney Injury (AKI) Model
This model mimics chemotherapy-induced nephrotoxicity.
Materials:
-
Male C3H or C57BL/6J mice (8-10 weeks old)
-
sEH inhibitor (e.g., AUDA or nbAUDA)
-
Saline
Procedure:
-
sEH Inhibitor Administration: Administer the sEH inhibitor prior to cisplatin injection. For AUDA, a dose of 10 mg/kg can be given intraperitoneally 1 hour before cisplatin.
-
Cisplatin Injection: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).
-
Monitoring: Monitor the mice for changes in body weight and signs of illness.
-
Endpoint: Euthanize the mice at a predetermined time point, typically 72 hours after cisplatin injection.
-
Sample Collection: Collect blood for serum BUN and creatinine measurement. Harvest kidneys for histological assessment of tubular necrosis and inflammation.
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This model is used to study the renal complications of type 1 diabetes.
Materials:
-
Male mice (e.g., C57BL/6J)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
sEH inhibitor
-
Glucose meter
Procedure:
-
Induction of Diabetes:
-
Administer multiple low doses of STZ (e.g., 50 mg/kg in citrate buffer, intraperitoneally) for 5 consecutive days.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) one week after the final STZ injection.
-
-
sEH Inhibitor Treatment: Once diabetes is established, begin treatment with the sEH inhibitor, which can be administered in the drinking water, diet, or by oral gavage.
-
Long-term Monitoring: Maintain the mice for an extended period (e.g., 8-12 weeks) to allow for the development of diabetic nephropathy.
-
Urine Collection: Periodically collect urine to measure albumin excretion.
-
Endpoint and Sample Collection: At the end of the study, euthanize the animals and collect blood and kidneys for analysis of renal function and pathology.
Conclusion
The use of sEH inhibitors in animal models of renal disease has consistently demonstrated reno-protective effects. By stabilizing EETs, these inhibitors can mitigate inflammation, fibrosis, and renal dysfunction across a range of pathologies. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of sEH inhibition for the treatment of kidney diseases.
References
- 1. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 2. Frontiers | The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis [frontiersin.org]
- 3. m.youtube.com [m.youtube.com]
- 4. A Mouse Model to Evaluate the Long-Term Structural and Functional Outcomes after the Reversal of Prolonged Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NFκB and Kidney Injury [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. TGF-β/Smad signaling in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB in inflammation and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH inhibitor-10 (Glycycoumarin) as a Tool Compound for sEH Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, particularly epoxyeicosatrienoic acids (EETs). EETs, generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases, possess potent anti-inflammatory, vasodilatory, and analgesic properties. The sEH enzyme hydrolyzes these beneficial EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs), thus diminishing their protective effects. Inhibition of sEH is a promising therapeutic strategy to stabilize and enhance the endogenous levels of EETs, offering potential for the treatment of cardiovascular, inflammatory, and pain-related disorders.
"sEH inhibitor-10," identified as Glycycoumarin, is a natural coumarin (B35378) compound isolated from Glycyrrhiza uralensis. It has been characterized as a competitive inhibitor of sEH, making it a valuable tool compound for studying the biological roles of sEH and the therapeutic potential of its inhibition.[1] This document provides detailed application notes and protocols for the use of this compound (Glycycoumarin) in experimental settings.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [2] |
| Molecular Formula | C₂₁H₂₀O₆ | [2] |
| Molecular Weight | 368.38 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO. | [3] |
| CAS Number | 94805-82-0 | [2] |
Biological Activity and Quantitative Data
This compound (Glycycoumarin) has been evaluated for its inhibitory potency against sEH. The following table summarizes the key quantitative data.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 1.9 ± 0.2 µM | Human (recombinant) | in vitro enzyme activity assay | [1] |
| Inhibition Type | Competitive | Human (recombinant) | Enzyme kinetics study | [1] |
Signaling Pathways Modulated by sEH Inhibition
Inhibition of sEH by this compound (Glycycoumarin) leads to an accumulation of EETs, which in turn modulates several downstream signaling pathways. The primary mechanism involves the reduction of pro-inflammatory signals and the enhancement of anti-inflammatory and vasodilatory pathways.
Caption: this compound (Glycycoumarin) blocks the conversion of protective EETs to less active DHETs.
A key anti-inflammatory mechanism of elevated EETs involves the inhibition of the NF-κB signaling pathway.
Caption: Elevated EETs inhibit NF-κB activation, reducing pro-inflammatory gene expression.
Experimental Protocols
The following protocols are generalized for the use of this compound (Glycycoumarin) as a tool compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro sEH Enzyme Activity Inhibition Assay (Fluorometric)
This protocol determines the IC₅₀ value of this compound.
Materials:
-
Recombinant human sEH enzyme
-
This compound (Glycycoumarin) stock solution (e.g., 10 mM in DMSO)
-
Fluorescent sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Assay Setup:
-
Add 20 µL of Assay Buffer to the "Total Activity" and "Blank" control wells.
-
Add 20 µL of each this compound dilution to the respective test wells.
-
Add a known sEH inhibitor as a positive control.
-
-
Enzyme Addition: Add 130 µL of diluted recombinant human sEH enzyme solution to all wells except the "Blank" control.
-
Pre-incubation: Mix the plate and incubate for 5 minutes at room temperature.
-
Substrate Addition: Prepare a working solution of the fluorescent substrate in Assay Buffer. Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence kinetically over 30-60 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase over time) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "Total Activity" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Cell-Based Assay for Anti-Inflammatory Activity (Nitric Oxide Production)
This protocol assesses the functional effect of this compound on inflammation in a cell-based model.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound (Glycycoumarin)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent system for nitrite (B80452) determination
-
96-well cell culture plates
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and nitric oxide (NO) production. Include control wells with cells only, cells + LPS + vehicle, and cells + inhibitor only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percent inhibition of NO production for each inhibitor concentration compared to the LPS + vehicle control.
-
Concluding Remarks
This compound (Glycycoumarin) is a valuable tool for investigating the roles of sEH in health and disease. Its competitive inhibitory action allows for the targeted study of the consequences of increased EET levels. The provided protocols offer a starting point for researchers to explore the enzymatic and cellular effects of this compound. Further studies, including pharmacokinetic and in vivo efficacy assessments, are warranted to fully elucidate its therapeutic potential. Given its natural origin, Glycycoumarin may also serve as a lead compound for the development of novel sEH inhibitors.
References
Application Notes and Protocols: Synergistic Anti-inflammatory Effects of sEH Inhibitor-10 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of soluble epoxide hydrolase (sEH) is an emerging therapeutic strategy for managing a range of inflammatory conditions. By preventing the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs), sEH inhibitors offer a unique mechanism to resolve inflammation.[1][2] This document provides detailed application notes and experimental protocols for investigating the synergistic anti-inflammatory effects of "sEH inhibitor-10" when used in combination with other established anti-inflammatory drugs. The provided data, protocols, and pathway diagrams are intended to serve as a comprehensive resource for researchers and drug development professionals exploring novel anti-inflammatory therapies.
Mechanism of Action and Rationale for Combination Therapy
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the conversion of anti-inflammatory EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, "this compound" stabilizes the levels of EETs, which in turn can suppress inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway.[3][5]
Combining "this compound" with other anti-inflammatory agents, such as cyclooxygenase-2 (COX-2) inhibitors or fatty acid amide hydrolase (FAAH) inhibitors, can lead to synergistic effects.[1][2] This is due to the complementary mechanisms of action: while "this compound" enhances the pro-resolving pathways, COX-2 or FAAH inhibitors block the pro-inflammatory pathways.[1][2] Such combination therapies have the potential to achieve greater efficacy at lower doses, thereby potentially reducing the side effects associated with each individual drug.[5]
Data Presentation: Quantitative Summary of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of sEH inhibitors in combination with other anti-inflammatory drugs.
Table 1: Synergistic Anti-Tumor Effects of sEH Inhibitor (t-AUCB) and a COX-2 Inhibitor (Celecoxib) in a Lewis Lung Carcinoma (LLC) Model
| Treatment Group | Dosage | Mean Tumor Volume Inhibition (%) | Mean Reduction in Metastatic Foci (%) |
| t-AUCB alone | 3 mg/kg/day | Minimal | No significant effect |
| Celecoxib (B62257) alone | 30 mg/kg/day | 42% | No significant effect |
| t-AUCB + Celecoxib | 3 mg/kg/day + 30 mg/kg/day | 79% | 71-74% |
(Data sourced from a study on Lewis lung carcinoma in C57BL/6 mice)[2]
Table 2: Synergistic Analgesic Effects of sEH Inhibitor (TPPU) and a FAAH Inhibitor (URB937) in a Carrageenan-Induced Inflammatory Pain Model in Mice
| Treatment Group | Dose (mg/kg, oral) | Mechanical Hyperalgesia ED₅₀ (mg/kg) | Heat Hyperalgesia ED₅₀ (mg/kg) |
| TPPU alone | 0.1 - 10 | 1.0 | 0.5 |
| URB937 alone | 0.1 - 10 | 1.2 | 0.8 |
| TPPU + URB937 (1:1 ratio) | 0.1 - 10 | 0.3 | 0.2 |
(Data from a study investigating synergy in a carrageenan-induced inflammatory pain model in mice)
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the synergistic action of "this compound" with other anti-inflammatory drugs.
Synergistic action of this compound and a COX-2 inhibitor.
Dual inhibition of sEH and FAAH enhances anti-inflammatory and analgesic signaling.
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol details a general procedure for assessing the anti-inflammatory effects of "this compound" in combination with another anti-inflammatory drug in a cell-based assay.
1. Cell Culture and Seeding:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat cells with various concentrations of "this compound," the other anti-inflammatory drug, or their combination for 1 hour.
3. Stimulation:
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Include a control group without LPS stimulation.
4. Incubation:
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.
5. Analysis:
-
Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Analyze cell lysates for the expression of key inflammatory proteins such as COX-2, iNOS, and phosphorylated NF-κB.
Workflow for in vitro anti-inflammatory screening.
In Vivo Anti-Tumor Efficacy in a Lewis Lung Carcinoma (LLC) Model
This protocol outlines the methodology to assess the anti-tumor efficacy of "this compound" in combination with a COX-2 inhibitor.
1. Animal Model:
-
Use male C57BL/6 mice (6-8 weeks old).
2. Tumor Cell Implantation:
-
Subcutaneously implant Lewis lung carcinoma (LLC) cells (1 x 10^6 cells) into the flank of each mouse.
3. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer "this compound" (e.g., t-AUCB at 3 mg/kg/day) and the COX-2 inhibitor (e.g., celecoxib at 30 mg/kg/day) alone or in combination, typically via oral gavage, for a specified period (e.g., 14-21 days).
-
Include a vehicle control group.
4. Efficacy Assessment:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Metastatic Foci: At the end of the study, euthanize the mice and harvest the lungs. Count the number of metastatic foci on the lung surface.
-
Lung Weight: Measure the lung weight as a surrogate for metastatic burden.
In Vivo Analgesic Efficacy in a Carrageenan-Induced Inflammatory Pain Model
This protocol details the methodology for inducing and assessing inflammatory pain.
1. Animal Model:
-
Use male Swiss mice (20-25 g).
2. Induction of Inflammation:
-
Prepare a 1% solution of carrageenan in saline.
-
Inject 0.05 mL of the carrageenan solution into the sub-plantar surface of the right hind paw.
3. Treatment Protocol:
-
Pre-treat animals with "this compound" (e.g., TPPU), a FAAH inhibitor (e.g., URB937), or their combination orally 30 minutes before carrageenan injection.
-
Administer different doses to respective groups to determine the ED₅₀.
-
A control group should receive the vehicle.
4. Efficacy Assessment:
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold using von Frey filaments at various time points post-carrageenan injection.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
Paw Edema: Measure paw volume using a plethysmometer at different time intervals.
5. Synergy Analysis:
-
Use isobolographic analysis to determine if the combination effect is synergistic, additive, or antagonistic.
Conclusion
The combination of "this compound" with other anti-inflammatory agents, particularly COX-2 and FAAH inhibitors, demonstrates significant synergistic potential in preclinical models of inflammation, cancer, and pain.[1][2] These combination therapies offer the prospect of enhanced efficacy, potentially at lower doses, which could lead to improved safety profiles. The provided data, protocols, and pathway diagrams serve as a valuable resource for guiding further research and development of novel anti-inflammatory strategies.
References
- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol activates AMPK and suppresses LPS-induced NF-κB-dependent COX-2 activation in RAW 264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
"sEH inhibitor-10" not showing expected efficacy in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vivo efficacy of sEH Inhibitor-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[1] this compound blocks the action of sEH, leading to an increase in the levels of beneficial EETs. This modulation of EET levels is the key to its therapeutic effects in conditions like hypertension, inflammation, and neuropathic pain.[2][3]
Q2: My this compound is potent in vitro but shows no efficacy in my in vivo model. What are the common reasons for this discrepancy?
Several factors can contribute to a lack of in vivo efficacy despite good in vitro potency. The most common issues are related to the compound's pharmacokinetic and physicochemical properties:
-
Poor Bioavailability: The inhibitor may not be well absorbed into the bloodstream after administration. This can be due to poor solubility or other formulation-related issues.
-
Rapid Metabolism: The compound might be quickly broken down by metabolic enzymes, such as cytochrome P450s in the liver, leading to a short half-life and insufficient exposure to the target tissue.[4]
-
Species-Specific Differences: The potency of sEH inhibitors can vary significantly between species. An inhibitor optimized for human sEH may be less effective against the rodent enzyme used in preclinical models.[2][3]
-
Insufficient Target Engagement: Even if the inhibitor is present in the bloodstream, it may not be reaching the sEH enzyme in the target tissue at a high enough concentration to be effective.
Troubleshooting Guide
If you are not observing the expected in vivo efficacy with this compound, follow this troubleshooting guide.
Step 1: Verify Compound Quality and Formulation
-
Purity and Identity: Confirm the purity and chemical identity of your this compound batch using appropriate analytical methods (e.g., LC-MS, NMR).
-
Solubility and Formulation: Poor solubility is a common issue with sEH inhibitors.[5][6] Ensure the inhibitor is fully dissolved in the vehicle and that the formulation is appropriate for the route of administration. Consider using formulation strategies like PEG mixtures, hot melt extrusion (HME), or spray-dried dispersion (SDD) to improve solubility and bioavailability.[7]
Step 2: Investigate Pharmacokinetics
A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor in your animal model.
-
Key Parameters: Measure the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the half-life (t1/2) of the inhibitor.[4][7] Low Cmax or a very short t1/2 are common reasons for a lack of in vivo efficacy.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This assay determines the in vitro metabolic stability of an sEH inhibitor.
Objective: To measure the rate of metabolism of this compound when incubated with liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (from the species used in your in vivo model)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
In a 96-well plate, prepare the incubation mixture containing the inhibitor (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).[1][8][9]
Protocol 2: In Vivo Efficacy in a Diabetic Neuropathy Model
This protocol outlines a common model to assess the analgesic effects of sEH inhibitors.[10][11][12]
Objective: To evaluate the efficacy of this compound in reducing neuropathic pain in a rodent model of diabetes.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Streptozotocin (STZ) to induce diabetes
-
This compound
-
Vehicle for inhibitor formulation
-
Von Frey filaments for assessing mechanical allodynia
Procedure:
-
Induction of Diabetes: Induce diabetes in the rodents by a single intraperitoneal injection of STZ. Monitor blood glucose levels to confirm the diabetic state.
-
Acclimatization and Baseline Measurement: Allow the animals to acclimate. Before administering the inhibitor, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments.
-
Inhibitor Administration: Administer this compound or vehicle to the diabetic animals. The route of administration and dose will depend on the inhibitor's properties (e.g., 10 mg/kg, oral gavage).[10]
-
Efficacy Assessment: At different time points after administration, re-assess the paw withdrawal threshold. A significant increase in the threshold in the inhibitor-treated group compared to the vehicle group indicates an analgesic effect.
Quantitative Data Summary
To provide a reference for expected outcomes, the following tables summarize typical data for a well-characterized sEH inhibitor, which can be used as a benchmark for this compound.
Table 1: In Vitro Potency (IC50) of a Representative sEH Inhibitor (t-TUCB) Across Species [3]
| Species | IC50 (nM) |
| Human | < 1 |
| Mouse | < 1 |
| Rat | Low nM |
| Canine | < 1 |
| Feline | < 1 |
| Equine | < 1 |
Table 2: Pharmacokinetic Parameters of a Representative sEH Inhibitor (EC5026) in Rats (3 mg/kg, oral) [7]
| Formulation | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | AUC (ng/mL*hr) |
| PEG Mixture | 1,329 | ~2.5 | 75-90 | 6,759 |
| HME | 1,432 | ~3.0 | 75-90 | 8,516 |
| SDD | 1,557 | ~2.5 | 75-90 | - |
Table 3: Metabolic Stability of Representative sEH Inhibitors in Liver Microsomes [1]
| Compound | Species | Incubation Time (min) | % Remaining | Half-life (min) |
| Lead-001 | Human | 60 | 12 | 12.9 |
| Lead-001 | Rat | 60 | 10 | 9.4 |
| Lead-002 | Human | 60 | 45 | 38.0 |
| Lead-002 | Rat | 60 | 38 | 30.8 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for in vivo efficacy issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing sEH Inhibitor-10 Concentration for IC50 Determination
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of "sEH inhibitor-10" (Glycycoumarin) for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), converting them into their less active or pro-inflammatory corresponding diols (DHETs).[1][2][3] this compound, like other sEH inhibitors, blocks this enzymatic activity. By inhibiting sEH, the inhibitor increases the levels of beneficial EETs, which can help reduce inflammation, pain, and hypertension.[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in an IC50 assay?
A2: For this compound (Glycycoumarin), a reported IC50 value is below 2 µM.[5] Therefore, a sensible approach for an initial IC50 determination would be to use a serial dilution series that brackets this value. A suggested starting range could be from 100 µM down to 1 nM to cover a wide concentration response.
Q3: My this compound is precipitating in the aqueous assay buffer. What can I do?
A3: Poor aqueous solubility is a common issue with many sEH inhibitors.[6][7] Precipitation will lead to an overestimation of the IC50 value. Here are some solutions:
-
Use a Co-solvent: Ensure the inhibitor is fully dissolved in a suitable organic solvent like DMSO before preparing the serial dilutions in the assay buffer. Keep the final concentration of the co-solvent low (typically <1%) to avoid affecting enzyme activity.[8]
-
Incorporate BSA: Including bovine serum albumin (BSA) in the incubation buffer can help mitigate non-specific binding of lipophilic compounds to plasticware and can also help with solubility.[8]
-
Modify the Inhibitor: For drug development purposes, structural modifications such as incorporating polar groups can enhance aqueous solubility.[6][9]
Q4: I am observing high variability between my replicate wells. What are the potential causes?
A4: High variability in IC50 determination can stem from several factors:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially when preparing serial dilutions.[10][11]
-
Incomplete Dissolution: As mentioned, if the inhibitor is not fully dissolved, it can lead to inconsistent concentrations across wells.
-
Inconsistent Incubation Times: Ensure that the pre-incubation and reaction times are consistent for all wells.[10][11]
-
Edge Effects: Microplates can be prone to "edge effects" where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells or fill them with sterile PBS.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition observed, or very high IC50 value | 1. Inhibitor instability or degradation. 2. Incorrect assay conditions (pH, temperature). 3. Inactive enzyme. 4. Inhibitor precipitation.[6] | 1. Use a fresh aliquot of the inhibitor. 2. Verify that the assay buffer pH and incubation temperature are optimal for sEH activity.[11] 3. Run a positive control with a known sEH inhibitor (e.g., AUDA) to confirm enzyme activity.[5] 4. Visually inspect for precipitation and address solubility issues as described in the FAQs.[6] |
| Steep or shallow dose-response curve | 1. Incorrect concentration range of the inhibitor. 2. Issues with serial dilutions. 3. "Tight-binding" inhibition if the enzyme concentration is too high relative to the inhibitor's Ki.[13] | 1. Adjust the dilution series to better bracket the IC50 value. You should aim for concentrations that give close to 100% and 0% inhibition. 2. Carefully re-prepare the serial dilutions. 3. If tight-binding is suspected, reduce the enzyme concentration and re-determine the IC50. The IC50 for a tight-binding inhibitor will change with enzyme concentration.[13] |
| Inconsistent IC50 values between experiments | 1. Variation in assay conditions (e.g., substrate concentration, enzyme lot, incubation time).[10] 2. Reagent degradation. | 1. Standardize all assay parameters and document them carefully for each experiment. 2. Use fresh reagents and ensure proper storage.[11] |
Quantitative Data Summary
The following table summarizes reported inhibitory data for this compound and a common reference inhibitor.
| Inhibitor | Target Enzyme | Reported IC50 | Notes |
| This compound (Glycycoumarin) | Human sEH | < 2 µM | Identified as a competitive inhibitor.[5] |
| AUDA (reference) | Human sEH | ~22 nM | Commonly used as a positive control inhibitor.[5] |
Experimental Protocols & Visualizations
Signaling Pathway of sEH Inhibition
The diagram below illustrates the role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the effect of its inhibition. sEH metabolizes epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties, into dihydroxyeicosatrienoic acids (DHETs). sEH inhibitors block this conversion, leading to an accumulation of beneficial EETs.
Caption: sEH signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 value of this compound using a fluorescence-based assay.
Caption: Workflow for fluorescence-based sEH inhibitor IC50 determination.
Detailed Protocol: Biochemical Assay for sEH Inhibition (Fluorescence-based)
This protocol is a general guideline adapted from common fluorescence-based sEH inhibitor screening assays.[14]
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound and a positive control inhibitor (e.g., AUDA)
-
DMSO for dissolving compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series from this stock in DMSO.
-
Further dilute these DMSO stocks into the sEH Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay wells is low (e.g., ≤1%).
-
-
Enzyme Preparation:
-
Dilute the recombinant human sEH to the desired working concentration in cold sEH Assay Buffer. Keep the diluted enzyme on ice until use.
-
-
Assay Setup:
-
Add the diluted inhibitor solutions to the appropriate wells of the 96-well plate.
-
Include wells for a positive control (a known sEH inhibitor), a vehicle control (assay buffer with the same final DMSO concentration but no inhibitor, representing 100% enzyme activity), and a "no enzyme" control (to measure background fluorescence).
-
-
Pre-incubation:
-
Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorescent substrate solution in sEH Assay Buffer.
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the "no enzyme" control from all other wells.
-
Normalize the data by setting the average rate of the vehicle control as 100% activity and the rate of a saturating concentration of a potent inhibitor as 0% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[15][16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitor-10 (SEHI-10)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with sEH Inhibitor-10 (SEHI-10). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the primary cause of this compound degradation?
A2: The degradation of this compound can be attributed to two main factors:
-
Metabolic Instability: Like many urea-based sEH inhibitors, SEHI-10 can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[2] The primary metabolic pathway is often oxidation of aliphatic or aromatic moieties.[2]
-
Chemical Instability: Although generally stable, prolonged exposure to harsh pH conditions or strong oxidizing agents during experimental procedures can lead to degradation. The urea (B33335) functional group can be susceptible to hydrolysis under certain conditions.
Q3: Why does my this compound precipitate in aqueous buffer?
A3: Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea structure, have inherently low aqueous solubility.[3][4] Precipitation occurs when the inhibitor's concentration exceeds its solubility limit in the aqueous buffer. This can be exacerbated by the "salting-out" effect, where salts in the buffer decrease the solubility of hydrophobic compounds.[3]
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiments
Q: My this compound is precipitating out of my aqueous assay buffer. How can I resolve this?
A: This is a common issue due to the low aqueous solubility of many sEH inhibitors.[3] Here are several strategies to address this:
-
Co-solvents: Introduce a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, into your final assay solution. It is critical to keep the final solvent concentration low (typically <1%) and run appropriate vehicle controls, as high concentrations can impact enzyme activity.[3]
-
pH Adjustment: If SEHI-10 has an ionizable group, its solubility will be pH-dependent. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH may help. Ensure the final pH is compatible with your experimental system.[3]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help maintain the solubility of hydrophobic compounds by forming micelles.[3]
-
Formulation Strategies: For in vivo studies, consider more advanced formulation strategies such as creating solid dispersions or nanosuspensions to improve solubility and dissolution rate.[3]
Issue 2: High Variability in Experimental Results
Q: I am observing high variability in my IC50 or solubility measurements for this compound. What are the potential causes?
A: High variability can stem from several sources in your experimental setup:
-
Inconsistent Solubilization: Ensure your stock solution is fully dissolved before preparing dilutions. Sonication can aid in dissolving the compound in solvents like DMSO.[5]
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintain a constant and uniform temperature in your incubator or water bath during assays.[3]
-
Inadequate Agitation: During solubility assays, insufficient shaking can prevent the system from reaching equilibrium, leading to inaccurate measurements.[3]
-
Compound Instability: If your experiments are run over long periods, SEHI-10 may be degrading in the buffer. Assess the compound's stability in your assay buffer over the time course of the experiment.[3]
-
Errors in Separation: In solubility assays, incomplete separation of undissolved solid from the supernatant before analysis will lead to an overestimation of solubility. Use a high-speed centrifuge or validated filter plates for separation.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration (mg/mL) | Observations |
| DMSO | >100 | Soluble with sonication[1] |
| Ethanol | ~25 | Soluble |
| PEG400 | ~30 | Soluble with gentle warming |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <0.05 | Poorly soluble[4] |
| 20% PEG400 in Saline | ~1 | Soluble[5] |
Table 2: Metabolic Stability of this compound
| System | Half-life (t½) in minutes | Clearance Rate |
| Human Liver Microsomes | 25 | High |
| Mouse Liver Microsomes | 15 | Very High |
| Human Hepatocytes | 45 | Moderate |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol determines the in vitro metabolic stability of this compound by measuring its rate of disappearance when incubated with liver microsomes.[2]
Materials:
-
This compound (SEHI-10)
-
Liver microsomes (human or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile (B52724) with an internal standard (for reaction quenching)
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of SEHI-10 (e.g., 10 mM in DMSO).
-
Dilute the stock solution in buffer to create a working solution.
-
-
Incubation:
-
In a 96-well plate, add the test inhibitor (final concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated microsomal protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining SEHI-10 at each time point using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of SEHI-10 remaining versus time.
-
Visualizations
Caption: Workflow for a Shake-Flask Solubility Assay.
Caption: Inhibition of the sEH pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
"sEH inhibitor-10" off-target effects in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the use of "sEH Inhibitor-10," a representative potent and selective soluble epoxide hydrolase (sEH) inhibitor. The guidance provided addresses potential off-target effects and common issues encountered in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary mechanism of action?
A1: "this compound" is a potent, selective small molecule inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, "this compound" increases the bioavailability of EETs, which in turn modulate signaling pathways involved in inflammation, pain, and blood pressure regulation. This makes sEH a promising therapeutic target for a variety of diseases.[1][2]
Q2: I'm observing effects in my cell-based assay that don't seem to align with the known function of EETs. Could this be an off-target effect?
A2: While "this compound" is designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor, particularly at high concentrations. Some sEH inhibitors, especially those with a urea-based scaffold, have been reported to interact with other proteins, such as kinases.[3] For example, the well-characterized sEH inhibitor TPPU has been shown to also inhibit p38β kinase at sub-micromolar concentrations.[3] It is crucial to characterize the inhibitor's activity in your specific cell system and consider potential off-target interactions.
Q3: My inhibitor shows high potency in a biochemical (cell-free) assay but is significantly less potent in my cell-based assay. What could be the cause?
A3: This is a common issue and can be attributed to several factors within a cellular context that are absent in a cell-free environment. These include:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach the cytosolic sEH enzyme.
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Cellular Metabolism: The inhibitor may be rapidly metabolized into a less active form by cellular enzymes.
-
High Protein Binding: The compound may bind to intracellular proteins, reducing its free concentration available to inhibit sEH.
Q4: How can I confirm that "this compound" is engaging its target in my cells?
A4: Target engagement can be confirmed by measuring the functional output of sEH inhibition. The most common method is to measure the ratio of EETs to their DHET metabolites in cell lysates or culture supernatants using LC-MS/MS. A significant increase in the EET/DHET ratio upon treatment with the inhibitor indicates successful target engagement.
Off-Target Profile of sEH Inhibitors
While "this compound" is a highly selective compound, it is important to be aware of potential off-target activities reported for other sEH inhibitors, as these may provide insights for troubleshooting. The following table summarizes known off-target activities for the widely studied sEH inhibitor TPPU.
| Target Family | Specific Off-Target | Inhibitor | IC50 (µM) | Primary sEH IC50 (nM) | Selectivity (Fold) | Reference |
| Kinase | p38β MAPK | TPPU | 0.27 | 45 | ~6 | [3] |
| Kinase | p38γ MAPK | TPPU | 0.89 | 45 | ~20 | [3] |
Note: Highly selective sEH inhibitors such as AR9281 have been screened against large panels of enzymes and receptors and showed minimal off-target liabilities, indicating that off-target effects are not a universal feature of this inhibitor class.
Troubleshooting Guide for Cell-Based Assays
This guide addresses common problems encountered when using "this compound" in cell-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High background or false positives in fluorescence-based assays | 1. Compound Autofluorescence: The inhibitor itself is fluorescent at the excitation/emission wavelengths used. 2. Fluorescence Quenching: The inhibitor interferes with the fluorescent signal.[4] | 1. Run a control plate with the inhibitor alone (no cells or assay reagents) to measure its intrinsic fluorescence. 2. If autofluorescence is an issue, consider a different detection method (e.g., luminescence or absorbance-based). 3. To check for quenching, run the assay with a positive control in the presence and absence of the inhibitor. |
| Inconsistent results between experiments | 1. Cell Health & Passage Number: Cells are unhealthy, stressed, or at a high passage number, leading to altered physiology. 2. Inconsistent Seeding Density: Variation in cell number per well. 3. Solvent Concentration: High concentrations of the solvent (e.g., DMSO) are affecting the cells. | 1. Ensure cells are healthy and within a consistent, low passage number range. 2. Use a consistent cell seeding protocol and verify cell density. 3. Maintain a final solvent concentration of ≤0.5% and include a vehicle-only control in all experiments. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Off-Target Toxicity: The inhibitor is affecting other essential cellular targets. 2. On-Target Toxicity: Accumulation of EETs is toxic to the specific cell line. | 1. Perform a dose-response curve to determine the inhibitor's IC50 for cytotoxicity (e.g., using an MTT or LDH assay). 2. Use the inhibitor at concentrations well below its cytotoxic IC50. 3. If on-target toxicity is suspected, try to rescue the phenotype by manipulating downstream pathways. |
| Discrepancy between expected and observed cellular phenotype | 1. Off-Target Effect: The observed phenotype is due to interaction with an unintended target. 2. Complex On-Target Biology: The downstream effects of EET accumulation are more complex in the specific cell model than anticipated. | 1. Confirm on-target sEH inhibition by measuring EET/DHET ratios. 2. Use a structurally different sEH inhibitor as a control to see if the same phenotype is produced. 3. Investigate the downstream signaling pathways of EETs in your cell model. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Free (Biochemical) Assay
This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of "this compound" against purified recombinant human sEH.
-
Reagent Preparation :
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA).
-
Prepare a solution of purified recombinant human sEH in assay buffer.
-
Prepare a solution of a fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), in assay buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well black plate, add the sEH enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the wells. Include wells with vehicle (DMSO) only for the 100% activity control and wells with a known potent sEH inhibitor as a positive control.
-
Incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the CMNPC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Measure the increase in fluorescence (e.g., λex = 330 nm, λem = 465 nm) over time at 30°C. The product of CMNPC hydrolysis is fluorescent.
-
Calculate the rate of reaction for each inhibitor concentration from the linear portion of the fluorescence curve.
-
Normalize the rates relative to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Measurement of EET/DHET Ratios in Cell Culture
This protocol provides a workflow to assess the functional inhibition of sEH in a cellular context.
-
Cell Culture and Treatment :
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (typically 70-80%).
-
Treat the cells with various concentrations of "this compound" (and a vehicle control) in fresh culture medium. The incubation time will depend on the cell type and experimental goals (e.g., 4-24 hours).
-
-
Sample Collection :
-
Collect the cell culture supernatant and/or the cell pellet.
-
For the cell pellet, wash with cold PBS, and then lyse the cells.
-
Immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard to all samples to prevent lipid peroxidation and for quantification.
-
-
Lipid Extraction :
-
Perform a solid-phase or liquid-liquid extraction to isolate the oxylipins (including EETs and DHETs) from the aqueous sample matrix.
-
-
LC-MS/MS Analysis :
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for lipid separation.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify each EET and DHET regioisomer based on their unique parent and fragment ion masses.
-
-
Data Analysis :
-
Calculate the concentration of each analyte using the internal standard.
-
Determine the ratio of total EETs to total DHETs for each treatment condition.
-
A dose-dependent increase in the EET/DHET ratio confirms cellular sEH inhibition.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity probes based on small-molecule inhibitors for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of sEH Inhibitor-10
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the bioavailability of "sEH inhibitor-10," a representative member of a class of compounds often challenged by poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is potent in vitro (low nM IC50), but demonstrates poor efficacy in our in vivo models. What are the likely reasons?
A2: This is a common challenge. High in vitro potency does not always translate to in vivo efficacy. The primary reasons are often poor pharmacokinetic properties stemming from low bioavailability.[1] Key factors include:
-
Low Aqueous Solubility: Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, are highly lipophilic and have high melting points, leading to poor solubility in gastrointestinal fluids and consequently, low absorption.
-
Poor Permeability: The compound may have difficulty crossing the intestinal membrane.[2]
-
Rapid Metabolism: The inhibitor might be quickly broken down by metabolic enzymes, such as cytochrome P450s, leading to a short half-life.[3][4]
-
High Plasma Protein Binding: A high degree of binding to plasma proteins can limit the free concentration of the inhibitor available to reach the target enzyme.[1]
Q2: How can I begin to troubleshoot the poor in vivo performance of my this compound?
A2: A systematic approach is crucial. Start by characterizing the fundamental physicochemical and pharmacokinetic properties of your inhibitor.
-
Physicochemical Characterization: Determine the aqueous solubility at different pH values, lipophilicity (LogP), and melting point. These parameters will guide your formulation strategy.[5]
-
Pharmacokinetic (PK) Profiling: Conduct a pilot PK study to measure key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and the total drug exposure over time (Area Under the Curve - AUC).[4][6]
-
In Vitro Permeability Assay: Use a Caco-2 cell assay to assess the intestinal permeability of your compound.[1]
Q3: My this compound has very low aqueous solubility. What formulation strategies can I use to improve its oral bioavailability?
A3: Several formulation strategies can significantly enhance the bioavailability of poorly soluble compounds like this compound.[7] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.[8][9]
-
Solubilization Techniques: Using excipients to increase the amount of drug that can be dissolved.
-
Co-solvents: Employing water-miscible organic solvents like PEG 400 or propylene (B89431) glycol.[5]
-
Surfactants: Using surfactants like Tween® 80 to improve wetting and solubilization.[9]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are particularly effective for lipophilic drugs. Formulations can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which form a fine emulsion in the gut to facilitate absorption.[5][2]
-
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug, which is often less soluble, into a more soluble amorphous state by dispersing it in a polymer matrix.[2][7]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability
-
Likely Cause: Poor aqueous solubility and slow dissolution in the gastrointestinal tract are the most common culprits for urea-based sEH inhibitors.[5]
-
Troubleshooting Steps:
-
Confirm Physicochemical Properties: Ensure you have accurate measurements of solubility (at pH 1.2, 4.5, and 6.8 to simulate the GI tract), LogP, and melting point.
-
Attempt Particle Size Reduction:
-
Micronization: Use a mortar and pestle for initial small-scale tests or a jet mill for larger quantities.
-
Nanosuspension: If micronization is insufficient, consider wet ball milling or high-pressure homogenization to create a nanosuspension.
-
-
Evaluate Solubilization Approaches:
-
Screen Co-solvents: Test the solubility in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Transcutol® HP).
-
Test Lipid-Based Formulations: Evaluate solubility in different lipids (e.g., Labrafac™ PG, Maisine® CC) and surfactants (e.g., Tween® 80, Cremophor® EL) to develop a simple lipid solution or a Self-Emulsifying Drug Delivery System (SEDDS).
-
-
Issue 2: Drug Precipitates Out of Solution When Preparing a Formulation
-
Likely Cause: The concentration of the sEH inhibitor exceeds its saturation solubility in the chosen vehicle. This is a common issue when diluting a co-solvent-based formulation with an aqueous phase.[5]
-
Troubleshooting Steps:
-
Systematic Solubility Screening: Experimentally determine the solubility of your inhibitor in a range of individual and mixed vehicle systems.
-
Kinetic vs. Thermodynamic Solubility: Differentiate between the initial solubility and the stability of the solution over time. Some formulations may initially dissolve the compound but are not stable, leading to precipitation.
-
For IV Administration: Complete and stable solubilization is mandatory to prevent embolism. If a stable solution cannot be achieved at the desired concentration, the formulation is not suitable for intravenous dosing. Consider a nanosuspension for IV use if appropriate.
-
For Oral Administration: A suspension of micronized particles in a suitable vehicle (e.g., 0.5% methylcellulose) can be an effective alternative to a solution.
-
Data Presentation
Table 1: Physicochemical Properties of Representative sEH Inhibitors
| Compound | Structure Modification | Melting Point (°C) | Aqueous Solubility (µM) | LogP | Reference |
| AUDA | Adamantane + Dodecanoic Acid | - | < 0.1 | High | [3][4] |
| t-AUCB | Conformationally restricted urea | 155-157 | 10.1 | 3.6 | [4] |
| Inhibitor 3 | 1,3-disubstituted urea | 168.7 | ~47 (21.3 µg/mL) | High | [10] |
| Inhibitor 4 | Tetrahydropyran incorporation | 154.2 | ~221 (100.9 µg/mL) | Lower | [10] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Mice Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| AUDA | 10 | ~50 | ~2 | ~200 | [4] |
| t-AUCB | 10 | ~1500 | ~6 | ~8000 | [4] |
| Inhibitor with improved properties | Not specified | Good drug exposure | Good half-life | Excellent oral exposure | [6] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of this compound in a PEG 400 and saline vehicle.
-
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
0.9% saline solution
-
Sterile glass vial
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate Materials: For a 10 mL final volume, you will need 10 mg of this compound, 2 mL of PEG 400, and 8 mL of 0.9% saline.
-
Dissolve Inhibitor: Weigh 10 mg of the this compound into the sterile glass vial. Add 2 mL of PEG 400.
-
Solubilization: Vortex and/or sonicate the mixture until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution.
-
Add Aqueous Phase: Slowly add the 8 mL of 0.9% saline to the PEG 400/drug mixture while continuously vortexing. Add the saline dropwise, especially at the beginning, to prevent precipitation.
-
Final Formulation: Once all the saline has been added, vortex thoroughly to ensure a homogenous solution. Visually inspect for any precipitation before administration.
-
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage
This protocol is suitable if the this compound cannot be fully solubilized at the desired concentration.
-
Materials:
-
This compound (micronized)
-
Hot and cold sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare Vehicle: To make 10 mL of 0.5% methylcellulose, slowly add 50 mg of methylcellulose powder to 5 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 5 mL of cold water and continue to stir in an ice bath until a clear, viscous solution forms.
-
Weigh Inhibitor: Weigh 10 mg of micronized this compound.
-
Triturate: Place the inhibitor powder in the mortar. Add a few drops of the methylcellulose vehicle and grind with the pestle to form a smooth, uniform paste. This wetting step is critical to prevent clumping.
-
Form Suspension: Gradually add the remaining methylcellulose vehicle to the paste while continuing to mix. Transfer the suspension to a vial and stir continuously until administration to ensure a homogenous dose.
-
Visualizations
Signaling Pathway
Caption: sEH enzyme's role in metabolizing EETs and the inhibitor's mechanism.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. upm-inc.com [upm-inc.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 10. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitors in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors in animal studies. The information addresses potential challenges and unexpected outcomes that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of sEH inhibitors in animal studies?
A1: Preclinical studies on various sEH inhibitors, such as GSK2256294 and UB-SCG-74, have generally indicated a favorable safety profile.[1][2][3] Most compounds are well-tolerated, and safety pharmacology studies for some have shown no significant toxicity.[2]
Q2: Have any specific adverse events been consistently reported in animal studies?
A2: The available literature on preclinical studies does not indicate a consistent pattern of severe adverse events. In a study with the sEH inhibitor UB-SCG-74, transient clinical signs were observed at high doses (≥500 mg/kg), with all animals fully recovering within three hours.[2] No effects on body weight or abnormalities upon necropsy were reported.[2] For another inhibitor, GSK2256294, the most frequently reported adverse events in human clinical trials were headache and contact dermatitis.[1][3][4]
Q3: Are there any theoretical, mechanism-based toxicities to be aware of?
A3: A potential concern raised in preclinical research is the role of epoxyeicosatrienoic acids (EETs), which are stabilized by sEH inhibitors, in vascular endothelial growth factor (VEGF) signaling and angiogenesis.[1] However, clinical studies with GSK2256294 did not show significant changes in serum VEGF.[1][3][4] Another theoretical risk involves the control of acute pulmonary vasoconstriction.[1] Researchers should consider these possibilities when designing long-term studies or investigating diseases where angiogenesis or pulmonary blood pressure is a key factor.
Q4: Why might I be observing "erratic" or inconsistent results with an sEH inhibitor in a metabolic syndrome model?
A4: The performance of sEH inhibitors in animal models of metabolic syndromes has been described as inconsistent.[5] This variability could be due to a multitude of factors including the specific inhibitor used, the animal model and species, diet, duration of the study, and the specific endpoints being measured. It is crucial to carefully control experimental variables and consider the complex pathophysiology of metabolic diseases.
Q5: How significant are species differences in the pharmacokinetics of sEH inhibitors?
A5: Species differences in the metabolism and pharmacokinetics of sEH inhibitors can be substantial and are a critical consideration for preclinical studies. For example, the bioavailability and clearance of the sEH inhibitor EC1728 were found to vary significantly between mice, cats, dogs, and horses.[6][7][8] Such differences can lead to variations in exposure and, consequently, in efficacy and potential for toxicity. It is essential to characterize the pharmacokinetic profile of the specific inhibitor in the chosen animal model.
Troubleshooting Guides
Issue 1: Transient Adverse Clinical Signs at High Doses
Symptoms: Animals display transient signs of distress, altered activity, or other non-lethal adverse effects shortly after administration of a high dose of an sEH inhibitor.
Possible Causes:
-
The administered dose may be approaching the maximum tolerated dose (MTD).
-
Off-target pharmacological effects at high concentrations.
-
Excipient or vehicle effects.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-range-finding study to determine the MTD and the No-Observed-Adverse-Effect Level (NOAEL).
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out excipient-related effects.
-
Pharmacokinetic Analysis: Measure plasma concentrations of the inhibitor at different dose levels to correlate exposure with the observed effects.
-
Clinical Observations: Systematically record all clinical signs, their time of onset, duration, and severity.
Issue 2: Lack of Efficacy in an Animal Model
Symptoms: The sEH inhibitor fails to produce the expected therapeutic effect (e.g., anti-inflammatory, analgesic) in a validated animal model.
Possible Causes:
-
Inadequate Dose or Exposure: The dose may be too low to achieve therapeutic concentrations at the target site.
-
Poor Bioavailability: The inhibitor may have low oral bioavailability in the specific animal model.
-
Rapid Metabolism: The compound may be rapidly cleared, leading to a short duration of action.
-
Species-Specific Efficacy: The target (sEH) in the animal model may have different sensitivity to the inhibitor compared to the human enzyme.
-
Model-Specific Factors: The chosen animal model may not be appropriate for the specific mechanism of action of the sEH inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
Data on sEH Inhibitor Safety in Preclinical and Clinical Studies
| sEH Inhibitor | Study Type | Species | Key Findings | Reference |
| GSK2256294 | Phase I Clinical Trial | Human | Well-tolerated; most frequent adverse events were headache and contact dermatitis. No serious adverse events attributed to the drug. | [1][3][4] |
| Preclinical | Animal | Attenuated cigarette smoke-induced lung inflammation. | [9][10] | |
| UB-SCG-74 | Preclinical Safety | Animal | No toxicity in safety pharmacology studies. Transient, non-lethal clinical signs at doses ≥500 mg/kg, with full recovery. Highest non-lethal dose >2000 mg/kg. | [2] |
| AR9281 (APAU) | Phase II Clinical Trial | Human | A trial for hypertension and impaired glucose tolerance was terminated. | [5][10] |
| Preclinical | Rat | Slowed progression of hyperglycemia in a diabetes model. | [11] | |
| AMHDU | Preclinical Acute Toxicity | Rat | Low acute oral toxicity (LD50 >2000 mg/kg). | [12] |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment in Rodents
This protocol is a general guideline for determining the acute toxicity of a novel sEH inhibitor.
-
Animal Model: Use two rodent species (e.g., mice and rats) as required by regulatory guidelines.
-
Dose Administration: Administer single escalating doses of the sEH inhibitor via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Dose Selection: Start with doses based on in vitro potency and pharmacokinetic data. A common high dose for initial safety testing is 2000 mg/kg.
-
Observation Period: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days post-administration.
-
Parameters to Measure:
-
Mortality/Viability
-
Clinical signs (e.g., changes in posture, activity, respiration)
-
Body weight
-
Gross necropsy at the end of the study to identify any organ abnormalities.
-
-
Endpoint: Determine the Median Lethal Dose (LD50), Maximum Tolerated Dose (MTD), and No-Observed-Effect Level (NOEL).
Protocol 2: Assessment of Target Engagement and Pharmacodynamics
This protocol helps to confirm that the sEH inhibitor is active in vivo.
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer the sEH inhibitor at a dose expected to be efficacious.
-
Sample Collection: Collect blood samples at various time points post-dose.
-
Biomarker Analysis: Measure the plasma concentrations of fatty acid epoxides (e.g., EETs) and their corresponding diols (e.g., DHETs) using LC-MS/MS.
-
Endpoint: Successful target engagement is demonstrated by a significant increase in the ratio of epoxides to diols in the plasma of treated animals compared to vehicle-treated controls.
Signaling Pathways and Logical Relationships
sEH Inhibition and Downstream Effects
Caption: Mechanism of action of sEH inhibitors.
References
- 1. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Species Differences in Metabolism of Soluble Epoxide Hydrolase Inhibitor, EC1728, Highlight the Importance of Clinically Relevant Screening Mechanisms in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "sEH inhibitor-10" delivery in vivo
This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sEH inhibitor-10 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxy-fatty acids (EpFAs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic effects.[1][2][3] this compound works by blocking this enzyme, thereby increasing the levels of beneficial EpFAs and enhancing their protective effects.[1][4] This mechanism makes sEH inhibitors a promising therapeutic approach for conditions like hypertension, inflammation, and neuropathic pain.[2][5][6]
Q2: What are the primary challenges when delivering this compound in vivo?
The most common challenges with potent sEH inhibitors, like this compound, are related to their physicochemical properties. Many, especially early-generation urea-based compounds, suffer from poor water solubility and rapid metabolic degradation, primarily by Cytochrome P450 enzymes in the liver.[7][8][9][10] These factors can lead to low or variable oral bioavailability, a short in vivo half-life, and difficulty in achieving therapeutic concentrations.[7][9]
Q3: Can this compound be administered orally?
Yes, oral administration is a common route.[11] However, due to the aforementioned solubility and metabolism challenges, formulation is critical to ensure adequate absorption and bioavailability.[7][12] Without proper formulation, you may observe low and variable exposure after oral dosing.[7]
Q4: Are there species-specific differences in the potency of this compound?
Yes, the potency and selectivity of sEH inhibitors can vary significantly between species (e.g., human, mouse, rat).[9] An inhibitor optimized for human sEH may not be as effective in preclinical rodent models.[9] It is crucial to determine the IC50 of this compound against the sEH enzyme from the specific species used in your in vivo model to ensure target engagement.[9]
Troubleshooting Guide
Issue 1: Low or Variable Bioavailability After Oral Dosing
Question: My this compound shows inconsistent or very low plasma concentrations after oral gavage. What is the likely cause and how can I fix it?
Answer: Low and variable oral bioavailability is a frequent hurdle for potent sEH inhibitors, primarily due to poor aqueous solubility and sometimes rapid metabolism.[7][8][9] Urea-based inhibitors, in particular, are often lipophilic, which hinders their dissolution in the gastrointestinal tract.[7][10]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Before reformulating, ensure you have accurate data on the inhibitor's aqueous solubility (at different pH values), logP, and pKa.[7] These properties are critical for selecting an appropriate formulation strategy.
-
Optimize Formulation: If solubility is low, consider the following formulation strategies:
-
Co-solvents: Create a solution or suspension using vehicles containing co-solvents like Polyethylene Glycol (PEG 300 or PEG 400), DMSO, or ethanol.[13][14][15] Be aware of the potential toxicity of the vehicle itself at the required dose.
-
Suspending Agents: For suspensions, use agents like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) to ensure uniform particle distribution.[7]
-
pH Adjustment: For inhibitors with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.[13]
-
-
Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution, which may improve absorption.
Issue 2: Precipitation of this compound in Aqueous Buffer or Vehicle
Question: My this compound precipitates when I dilute my stock solution into an aqueous buffer for in vitro assays or prepare it for intravenous (IV) injection. How can I prevent this?
Answer: Precipitation indicates that the inhibitor's concentration has exceeded its saturation solubility in the chosen aqueous environment.[7] This is a common issue for hydrophobic compounds.[13] For IV administration, complete solubilization is mandatory to prevent the risk of embolism.[7]
Troubleshooting Steps:
-
Verify Solubility: Experimentally determine the solubility limit in your specific buffer or vehicle.
-
Use Co-solvents: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all experiments, including vehicle controls.[8][13]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Poloxamer 188 can help maintain solubility by forming micelles.[13]
-
Consider Advanced Formulations: For in vivo work, especially IV dosing, using cyclodextrins (e.g., HP-β-CD) can form inclusion complexes that significantly enhance aqueous solubility.
Issue 3: Rapid Clearance and Short Half-Life in vivo
Question: The inhibitor is potent in vitro, but it seems to be cleared very quickly in my animal model, resulting in a short duration of action. What can I do?
Answer: High in vivo clearance despite high in vitro potency often points to rapid metabolism.[8] For sEH inhibitors, oxidation by Cytochrome P450 enzymes is a primary metabolic pathway.[8]
Troubleshooting Steps:
-
Perform a Liver Microsomal Stability Assay: This in vitro assay will determine the intrinsic clearance of the compound by liver enzymes and predict its metabolic stability.[8]
-
Pharmacokinetic (PK) Study: Conduct a PK study to determine key parameters like half-life (t½), maximum concentration (Cmax), and Area Under the Curve (AUC). This will confirm if rapid clearance is the issue.[8]
-
Block Metabolic Hotspots: If the metabolic "hotspots" on the molecule are known or can be identified (e.g., through metabolite identification studies), medicinal chemistry strategies like fluorination or deuteration at these sites can be employed to slow down metabolism.[8]
-
Re-evaluate Dosing Regimen: If modifying the compound is not feasible, consider alternative dosing strategies, such as more frequent administration or continuous infusion, to maintain therapeutic exposure.
Quantitative Data Summary
The following tables summarize typical data for potent urea-based sEH inhibitors. Note that values for "this compound" are representative and should be experimentally determined.
Table 1: Physicochemical and Potency Profile of Representative sEH Inhibitors
| Parameter | Inhibitor A (Example) | Inhibitor B (Example) | This compound (Representative) |
| IC50 (human sEH, nM) | 0.4 | 3.7 | < 5 nM |
| Aqueous Solubility (µg/mL) | < 1 | 10 | Low (< 10 µg/mL) |
| logP | 4.5 | 3.8 | High (> 3.5) |
| Melting Point (°C) | >200 | 185 | High (> 180°C) |
Data compiled from multiple sources for illustrative purposes.[10][16]
Table 2: Typical Pharmacokinetic Parameters in Rodents
| Parameter | Vehicle | Dosing Route | T½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) |
| This compound | PEG400 | Oral Gavage (10 mg/kg) | 2 - 4 | 500 - 1500 | 2000 - 6000 |
| This compound | Saline/DMSO/Tween80 | Intravenous (1 mg/kg) | 1 - 3 | 800 - 2000 | 1500 - 4000 |
These values are representative and can vary significantly based on the specific inhibitor structure, formulation, and animal species.[5][12]
Experimental Protocols
Protocol 1: Preparation of Vehicle for Oral Gavage (Suspension)
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
Procedure:
-
Prepare Vehicle: To make 10 mL of 0.5% methylcellulose, slowly add 50 mg of methylcellulose powder to ~5 mL of hot water (~80°C) while stirring vigorously. Once dispersed, add 5 mL of cold water and continue stirring in an ice bath until a clear, viscous solution forms.[7]
-
Weigh Inhibitor: Accurately weigh the required amount of this compound for the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, you would need 2.5 mg of inhibitor per mL of vehicle).
-
Triturate: Place the inhibitor powder in a small mortar. Add a small volume (~200 µL) of the methylcellulose vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to break up powder clumps.
-
Suspend: Gradually add the remaining vehicle to the mortar while continuously mixing.
-
Final Mixing: Transfer the suspension to a small beaker or vial and stir continuously with a stir bar before and during dosing to ensure the suspension remains homogenous.
Protocol 2: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for reaction quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mix: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and this compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of remaining this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
Visualizations
Caption: Mechanism of action for this compound.
Caption: General workflow for in vivo studies and troubleshooting.
Caption: Decision tree for in vivo formulation development.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade | Semantic Scholar [semanticscholar.org]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using Inhibitors In Vivo [sigmaaldrich.com]
- 12. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. escholarship.org [escholarship.org]
- 15. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
"sEH inhibitor-10" inconsistent results in replicate experiments
Technical Support Center: sEH Inhibitors
Aimed at: Researchers, scientists, and drug development professionals.
Topic: Troubleshooting Inconsistent Results in Replicate Experiments with sEH Inhibitor-10.
Note on "this compound": The designation "this compound" does not correspond to a universally recognized, standard nomenclature for a specific soluble epoxide hydrolase (sEH) inhibitor. It is likely an internal laboratory code, a supplier-specific identifier, or a name from a particular publication. The guidance provided here is based on the well-documented physicochemical and pharmacological properties of common classes of potent sEH inhibitors (e.g., urea, amide, and carbamate-based compounds) and addresses the most frequent causes of experimental variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High variability in replicate experiments is a common challenge, often stemming from the specific chemical properties of sEH inhibitors or subtle variations in experimental execution.[1][2] This guide provides a structured approach to identifying and resolving these issues.
FAQ 1: Why am I seeing high variability in my IC50 values or biological readouts between replicate experiments?
Inconsistent results often trace back to issues with compound solubility, stability, or minor deviations in assay protocol. Many potent sEH inhibitors are highly lipophilic, have poor aqueous solubility, and may be prone to degradation, all of which can dramatically affect the actual concentration of active compound in your assay.[3][4]
| Potential Cause | Recommended Solution & Troubleshooting Steps | Prevention |
| Incomplete Solubilization | Many sEH inhibitors have poor water solubility and can precipitate when diluted from a DMSO stock into aqueous assay buffers.[2][3] 1. Visual Check: After dilution, visually inspect the solution for any cloudiness or precipitate. 2. Centrifugation: Spin down the diluted sample at high speed (>10,000 x g) and test the supernatant to see if potency is lost, which would indicate the compound has crashed out. 3. Modify Buffer: Add a low percentage of a non-ionic surfactant (e.g., Tween-80 at <0.1%) or an organic co-solvent to the assay buffer to improve solubility. Always run a vehicle control with the same additives.[3] | Always prepare fresh dilutions for each experiment from a validated stock solution. Use pre-warmed buffers to avoid temperature-shock precipitation.[5] Perform solubility tests before starting large-scale experiments. |
| Compound Degradation | The inhibitor may be unstable in your assay buffer (due to pH or temperature) or susceptible to rapid metabolism in cell-based or in vivo models.[6][7] 1. Stability Test: Incubate the inhibitor in your assay buffer for the duration of the experiment. Analyze its concentration and purity at the end using HPLC or LC-MS/MS. 2. Check for Metabolism: In cell-based assays, analyze the culture medium over time for the appearance of metabolites. | Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[8] Protect from light if the compound is light-sensitive.[5] For in vivo studies, select inhibitors with known metabolic stability or conduct preliminary pharmacokinetic studies.[2][7] |
| Inaccurate Pipetting | Given the potency of many sEH inhibitors (low nanomolar), small errors in pipetting during serial dilutions can lead to large fold-changes in concentration and significant variability. | Use calibrated pipettes and low-retention tips. For serial dilutions, ensure thorough mixing between each step. Prepare a larger volume of each dilution than immediately needed to minimize errors from pipetting small volumes. |
| Vehicle/Solvent Effects | High concentrations of solvents like DMSO can inhibit enzyme activity or cause cellular toxicity, confounding the results.[9] | Keep the final concentration of DMSO or other organic solvents consistent across all wells and as low as possible (ideally ≤0.5%). Run a vehicle-only control to assess the baseline effect of the solvent on your system.[3] |
FAQ 2: My inhibitor shows good potency in biochemical assays but weak or inconsistent effects in cell-based assays. What's going on?
This discrepancy often points to issues with cell permeability, compound cytotoxicity, or rapid metabolism by the cells. The potent biochemical activity may not translate if the inhibitor cannot reach its intracellular target (sEH is primarily cytosolic) at a sufficient concentration.[10]
| Potential Cause | Recommended Solution & Troubleshooting Steps | Prevention |
| Low Cell Permeability | The inhibitor may not efficiently cross the cell membrane. This is a known issue for some highly polar or charged sEH inhibitors. | 1. Modify Treatment Time: Increase the pre-incubation time with the inhibitor before adding a stimulus to allow for greater uptake. 2. Use Permeabilizing Agents (for specific endpoints): For mechanistic studies (not functional readouts), a mild permeabilizing agent like digitonin (B1670571) can be used in a positive control well to confirm the compound can inhibit intracellular sEH. 3. Select Different Inhibitors: Test structurally distinct sEH inhibitors with more favorable physicochemical properties for cell penetration (e.g., lower polarity, adherence to Lipinski's rules).[2][11] |
| Cytotoxicity | The inhibitor itself, or the vehicle, might be toxic to the cells at the concentrations used, leading to variable and artifactual results.[9] | 1. Run a Viability Assay: Before your main experiment, perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of your inhibitor on your specific cell line.[12] 2. Morphological Check: Visually inspect cells under a microscope after treatment to check for signs of stress or death. |
| Active Efflux | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, keeping the intracellular concentration low. | 1. Use Efflux Pump Inhibitors: In a control experiment, co-incubate your sEH inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if this potentiates its effect. This can help diagnose an efflux problem. |
| Target Engagement | It's crucial to confirm that the inhibitor is engaging with sEH inside the cell. | 1. Measure Substrate/Product Ratio: The most direct way to confirm sEH inhibition in cells is to measure the levels of an sEH substrate (e.g., an EET) and its corresponding diol product (a DHET) using LC-MS/MS. Effective inhibition will increase the substrate-to-product ratio.[13] |
Experimental Protocols
Protocol 1: In Vitro sEH Activity Assay (Fluorometric)
This protocol is adapted from common fluorometric screening assays and is designed to assess the direct inhibitory potential of a compound on recombinant sEH.[5][14]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[15]
-
Test Inhibitor (e.g., "this compound") and a known sEH inhibitor as a positive control (e.g., AUDA)[8]
-
DMSO (for dissolving compounds)
-
Black 96-well or 384-well microplate
-
Fluorescence plate reader (Excitation/Emission ~330/465 nm or as specified for the substrate)[8]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these stocks into the sEH Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Setup:
-
Add 10 µL of the 10X test inhibitor working solution to the appropriate wells of the microplate.
-
Add 10 µL of 10X positive control inhibitor to control wells.
-
Add 10 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to "Enzyme Control" (100% activity) and "Background Control" wells.
-
-
Enzyme Addition:
-
Prepare a diluted solution of sEH enzyme in ice-cold Assay Buffer.[8]
-
Add 40 µL of the diluted sEH enzyme solution to all wells except the "Background Control" wells.
-
Add 40 µL of Assay Buffer to the "Background Control" wells.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a 5X solution of the sEH substrate in Assay Buffer, warmed to room temperature.[8]
-
Add 50 µL of the 5X substrate solution to all wells to start the reaction.
-
-
Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence kinetically every 30-60 seconds for 15-30 minutes.[5]
-
Data Analysis:
-
Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the "Background Control" from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" (0% inhibition).
-
Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]
-
Visualizations
Signaling Pathway of sEH
The enzyme sEH plays a critical role in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of these beneficial lipids.[13][16]
Caption: Role of sEH in the metabolism of epoxy fatty acids.
Experimental Workflow for Troubleshooting
A systematic workflow is essential for pinpointing the source of experimental inconsistency.
Caption: Systematic workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
"sEH inhibitor-10" metabolic instability and rapid clearance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the common challenges of metabolic instability and rapid clearance encountered during the research and development of soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My sEH inhibitor shows high potency in vitro, but poor efficacy in vivo. What are the likely causes?
A1: A common reason for this discrepancy is poor pharmacokinetic properties, specifically high metabolic instability and rapid clearance. While your compound may effectively inhibit the sEH enzyme in an isolated system, it may be quickly metabolized and eliminated from the body before it can reach therapeutic concentrations at the target site.[1][2][3] Key factors include:
-
Rapid Metabolism: The compound may be a substrate for metabolic enzymes like cytochrome P450s (CYPs) or be susceptible to processes like beta-oxidation.[2][4]
-
Poor Solubility: Low aqueous solubility can limit absorption after oral administration, leading to low bioavailability.[1][2]
-
Low Bioavailability: Even if absorbed, the compound may undergo extensive first-pass metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the common metabolic pathways responsible for the rapid clearance of urea-based sEH inhibitors?
A2: Urea-based sEH inhibitors are a prominent class of compounds targeting this enzyme. Their clearance is often attributed to:
-
Cytochrome P450-mediated hydroxylation: This is a primary metabolic pathway for many xenobiotics, including some sEH inhibitors.[2]
-
Beta-oxidation: For inhibitors with long alkyl chains, beta-oxidation can be a significant route of degradation.[4]
-
Hydrolysis: The urea (B33335) functional group itself can be susceptible to hydrolysis, though it generally forms tight hydrogen bonds within the sEH active site.[1]
Q3: How can I improve the metabolic stability of my sEH inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:
-
Introduce Polar Functional Groups: Incorporating polar groups can increase water solubility and potentially reduce metabolism by making the molecule less lipophilic.[4][5] Examples include adding morpholine (B109124) or diethylene glycol motifs.[4]
-
Use Conformationally Restricted Groups: Replacing flexible alkyl chains with more rigid structures can block sites of metabolism.[2][5]
-
Modify Substituents: Altering the substituents on the pharmacophore can influence potency and pharmacokinetic profiles. For instance, modifications at the R1 and R2 positions of piperidyl-urea inhibitors have been shown to significantly impact their properties.[1][3]
-
Fluorination: Strategic placement of fluorine atoms can block metabolically labile positions and improve metabolic stability.
Q4: What experimental assays are essential for evaluating the metabolic stability and clearance of a new sEH inhibitor?
A4: A standard workflow to assess these properties includes:
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomal Stability Assay: This is a primary screen to evaluate the susceptibility of a compound to metabolism by CYP enzymes.
-
Hepatocyte Stability Assay: This provides a more comprehensive picture of metabolic stability as it includes both Phase I and Phase II metabolic enzymes.
-
-
In Vivo Pharmacokinetic Studies:
-
Animal models (e.g., mice, rats) are used to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) following oral or intravenous administration.[2]
-
Troubleshooting Guides
Issue 1: Rapid in vitro degradation in liver microsome stability assay.
| Possible Cause | Troubleshooting Step | Rationale |
| CYP450-mediated metabolism | 1. Co-incubate with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). 2. Test in microsomes from different species to identify potential differences in metabolism. | If degradation is reduced, it confirms CYP involvement and can guide species selection for in vivo studies. |
| Instability of the chemical scaffold | 1. Analyze the degradation products using LC-MS/MS. 2. Perform stability tests in buffer at different pH values. | This helps to identify labile chemical bonds and differentiate between enzymatic and chemical degradation. |
Issue 2: Low oral bioavailability in animal studies.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | 1. Measure the thermodynamic solubility of the compound. 2. Experiment with different formulations (e.g., using co-solvents, surfactants, or creating ester prodrugs).[4] | Improving solubility can enhance dissolution and absorption in the gastrointestinal tract. |
| High first-pass metabolism | 1. Compare the AUC after oral (p.o.) and intravenous (i.v.) administration to calculate absolute bioavailability. 2. Analyze plasma for metabolites after oral dosing. | A significant difference between i.v. and p.o. AUC suggests extensive first-pass metabolism. |
| Efflux by transporters (e.g., P-glycoprotein) | 1. Conduct in vitro transporter assays (e.g., Caco-2 permeability assay). | This will determine if the compound is a substrate for efflux transporters that pump it back into the intestinal lumen. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for representative sEH inhibitors, illustrating the impact of structural modifications on their metabolic stability and in vivo exposure.
Table 1: In Vitro Inhibitory Activity and Water Solubility of Selected sEH Inhibitors
| Inhibitor | IC50 (nM) | Water Solubility (µg/mL) |
| AUDA | ~2.5 | < 0.1 |
| t-AUCB | ~1.0 | > 100 |
| APAU | ~5.0 | > 100 |
| TPAU | ~4.0 | > 100 |
| Data abstracted from multiple sources for comparative purposes.[2] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Mice Following Oral Administration
| Inhibitor | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) |
| AUDA | 10 | 15 ± 5 | 1.5 ± 0.3 | 45 ± 10 |
| t-AUCB | 10 | 1200 ± 200 | 4.5 ± 0.8 | 8500 ± 1500 |
| APAU | 10 | 800 ± 150 | 3.0 ± 0.5 | 4000 ± 800 |
| TPAU | 10 | 950 ± 180 | 3.5 ± 0.6 | 5500 ± 1100 |
| Values are representative and may vary based on specific study conditions.[2] |
Experimental Protocols
Protocol 1: Mouse Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test sEH inhibitor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine mouse liver microsomes (final concentration ~0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate (B84403) buffer (pH 7.4).
-
-
Initiation of Reaction:
-
Pre-warm the mixture to 37°C.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Fast mice overnight before oral administration.
-
Administer the sEH inhibitor at a specific dose (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., corn oil, PEG400).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the sEH inhibitor in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t1/2, and AUC from the plasma concentration-time profile.
-
Visualizations
Caption: Workflow for assessing sEH inhibitor pharmacokinetics.
Caption: Mechanism of action of sEH inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Modifying "sEH inhibitor-10" dosing regimen for better outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of "sEH inhibitor-10" in experimental settings. Our goal is to facilitate smoother research and development by addressing common challenges encountered during the application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Soluble epoxide hydrolase (sEH) inhibitors, including this compound, function by blocking the sEH enzyme, which is a key component in the metabolism of epoxy-fatty acids (EpFAs).[1] EpFAs, such as epoxyeicosatrienoic acids (EETs), are signaling molecules with anti-inflammatory, antihypertensive, and analgesic properties.[1][2][3] The sEH enzyme hydrolyzes these beneficial EpFAs into their less active diol forms (DHETs).[1][4] By inhibiting sEH, the levels of protective EpFAs are stabilized and increased, thereby enhancing their therapeutic effects.[1][2] This mechanism makes sEH inhibitors a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases.[1]
Q2: What are the common challenges associated with the use of sEH inhibitors like this compound?
Researchers working with sEH inhibitors often face challenges related to the physicochemical properties of these compounds. Many potent sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, exhibit low aqueous solubility.[5][6] This can lead to issues such as precipitation in experimental buffers or culture media, resulting in inaccurate concentrations and potential cytotoxicity.[5][6] Furthermore, poor solubility can contribute to low or variable oral bioavailability in preclinical studies.[5][7] Another potential issue is off-target effects, where the inhibitor may interact with other cellular targets besides sEH, leading to unexpected toxicity.[5]
Q3: How can I improve the solubility of this compound for my experiments?
Several strategies can be employed to enhance the solubility of sEH inhibitors. The use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) in small percentages can be effective, though it is crucial to include appropriate vehicle controls to account for any solvent effects.[6] For in vivo studies, formulation optimization is key and may involve using vehicles such as PEG400, Tween 80, or developing more advanced formulations like solid dispersions or nanosuspensions.[5][6][7] Adjusting the pH may also improve the solubility of inhibitors with ionizable groups, but the chosen pH must be compatible with the experimental system.[6]
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability in In Vivo Studies
Potential Cause:
-
Poor Aqueous Solubility: The inhibitor may be precipitating in the gastrointestinal tract, leading to incomplete absorption.[6][7]
-
Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, such as cytochrome P450s.[8][9]
-
Poor Formulation: The delivery vehicle may not be optimal for maximizing absorption.[5][7]
Troubleshooting Steps:
-
Verify Solubility: Experimentally determine the solubility of this compound in various preclinical vehicles.[7]
-
Optimize Formulation: For oral administration, consider creating a suspension or a solution. A suspension can be prepared by triturating the inhibitor with a small amount of a vehicle like methylcellulose (B11928114) to form a paste before gradual dilution.[7] For a solution, co-solvents like PEG400 can be used to dissolve the inhibitor before dilution with saline.[7]
-
Conduct Pharmacokinetic (PK) Profiling: A full PK study will help determine key parameters like Cmax, Tmax, half-life (t1/2), and area under the curve (AUC), providing insights into the inhibitor's absorption, distribution, metabolism, and excretion.[5][10]
-
Consider Alternative Routes of Administration: If oral bioavailability remains low, explore other routes such as subcutaneous (s.c.) or intravenous (i.v.) injection, ensuring complete solubilization for i.v. administration to prevent capillary blockade.[7]
Issue 2: Unexpected Cytotoxicity in In Vitro Assays
Potential Cause:
-
Inhibitor Precipitation: The compound may be precipitating in the culture medium, leading to inaccurate concentrations and direct cytotoxic effects on cells.[5]
-
Off-Target Effects: The inhibitor might be interacting with other cellular targets, causing toxicity unrelated to sEH inhibition.[5]
-
Metabolite Toxicity: A metabolite of the inhibitor, rather than the parent compound, could be responsible for the observed toxicity.[5]
Troubleshooting Steps:
-
Assess Solubility in Media: Determine the aqueous solubility of your inhibitor in the specific culture medium used for your experiments.[5]
-
Use Structurally Different Inhibitors: To confirm that the observed effect is due to sEH inhibition, use multiple, structurally distinct sEH inhibitors. If the effect is consistent across different scaffolds, it is more likely an on-target effect.[5]
-
Employ sEH Knockdown/Knockout Controls: In cell-based assays, use techniques like siRNA or CRISPR to reduce sEH expression and verify that this mimics the effect of the inhibitor.[5]
-
Target Selectivity Profiling: Screen the inhibitor against a panel of common off-targets to identify any unintended interactions.[5]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Reference |
| Inhibitor 4 | Human | 4.8 | [11] |
| Inhibitor 7 | Human | 1.1 | [11] |
| TPPU | Human | 2.2 | [8] |
| AMHDU | Human | 0.5 | [12] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rodents
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Reference |
| t-AUCB | Mouse | 10 mg/kg p.o. | 1200 ± 200 | 0.5 | 3.2 ± 0.5 | 3500 ± 300 | [9] |
| TPPU | Rat | 0.3 mg/kg p.o. | 162 ± 26 | 2.0 | 4.3 | 1140 ± 120 | [13] |
| AMHDU | Mouse | 1.25 mg/kg i.p. | ~180 | <1 | - | - | [12] |
| GSK2256294 | Human | 2 mg single | - | - | 25-43 | - | [14][15] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
-
Weigh Inhibitor: Accurately weigh 10 mg of this compound.
-
Triturate: Place the powder in a small mortar. Add a few drops of 0.5% methylcellulose vehicle and grind with a pestle to create a smooth, uniform paste. This step is crucial for wetting the particles and preventing clumping.[7]
-
Dilute Suspension: Gradually add the remaining methylcellulose vehicle to the paste in small portions, mixing thoroughly after each addition, until the final desired volume (e.g., 10 mL for a 1 mg/mL suspension) is reached.[7]
-
Homogenize: For a more uniform particle size distribution, the suspension can be briefly homogenized.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 1000X DMSO stock. Perform serial dilutions to create a range of concentrations.[5]
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).[5]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.[5]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Visualizations
Caption: The role of sEH in the arachidonic acid cascade and the mechanism of this compound.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound.
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitor Interference with Analytical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from soluble epoxide hydrolase (sEH) inhibitors in analytical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.
A Note on "sEH inhibitor-10": The designation "this compound" is not a unique, universally recognized identifier for a specific chemical entity. It has been used in various publications to refer to different compounds within a series (e.g., Glycycoumarin or urea (B33335) ether analogs).[1][2] This guide, therefore, addresses the common interference issues associated with the chemical classes to which potent sEH inhibitors typically belong, such as ureas, amides, and carbamates.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is soluble epoxide hydrolase (sEH), and why is its inhibition a therapeutic target?
Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, anti-hypertensive, and analgesic effects.[4][5] The sEH enzyme converts EETs into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are often less biologically active.[5][6] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for treating hypertension, inflammation, and pain.[4][6]
.dot digraph "sEH_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles substrate [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; cyp [label="Cytochrome P450\nEpoxygenase", fillcolor="#F1F3F4", fontcolor="#202124"]; eets [label="EETs\n(Epoxyeicosatrienoic Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; seh_node [label="sEH\n(Soluble Epoxide\nHydrolase)", fillcolor="#FBBC05", fontcolor="#202124"]; dhets [label="DHETs\n(Dihydroxyeicosatrienoic Acids)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; inhibitor [label="sEH Inhibitor\n(e.g., Compound 10)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; effects_good [label="Anti-inflammatory,\nVasodilatory,\nAnalgesic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; effects_bad [label="Reduced Beneficial\nEffects", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges substrate -> cyp [label="Metabolized by"]; cyp -> eets; eets -> seh_node [label="Metabolized by"]; seh_node -> dhets; eets -> effects_good [label="Leads to"]; dhets -> effects_bad [label="Leads to"]; inhibitor -> seh_node [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibits"]; } .enddot Caption: The sEH signaling pathway and mechanism of inhibition.
Q2: What are the common ways a small molecule sEH inhibitor can interfere with a biochemical assay?
Small molecules can interfere with assays through various mechanisms, leading to false-positive or false-negative results.[7] It is critical to identify these artifacts early. The primary modes of interference include:
-
Light-Based Interference:
-
Autofluorescence: The compound itself fluoresces at the same wavelengths used in the assay, creating a false-positive signal.[7]
-
Fluorescence Quenching: The compound absorbs light emitted by the assay's fluorophore, causing a false-negative signal.[7]
-
Colored Compounds: In absorbance-based assays, the compound's color can interfere with optical density measurements.[7]
-
-
Colloidal Aggregation: At higher concentrations, some compounds form colloidal aggregates that non-specifically inhibit enzymes by sequestering or denaturing them.[7][8] This is a common artifact for many small molecules discovered in high-throughput screening (HTS).[8]
-
Chemical Reactivity: The compound may chemically react with assay components, such as cysteine residues on the target protein or other reagents.[9] This can lead to irreversible inhibition that is not related to specific binding at the catalytic site.[9]
-
Chelation: The compound may chelate metal ions that are essential for enzyme function.[7]
Q3: My fluorescence-based sEH assay shows a high signal with my inhibitor, even in a no-enzyme control. What is happening?
Issue: This symptom strongly suggests that your compound is autofluorescent .[7]
Troubleshooting Guide:
-
Run a Compound-Only Control: Prepare a serial dilution of your sEH inhibitor in the assay buffer.
-
Omit Enzyme and Substrate: Ensure these wells contain only the buffer and the inhibitor.
-
Measure Fluorescence: Read the plate using the exact same excitation and emission wavelengths (filter set) as your main experiment.
-
Analyze Data: If you observe a dose-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.[7] This background signal must be subtracted from your experimental data, or a different assay format (e.g., LC-MS based) should be considered.
Q4: The IC₅₀ of my sEH inhibitor becomes much weaker when I add a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Why?
Issue: This behavior is the classic hallmark of inhibition by colloidal aggregation .[7][8] The detergent helps to break up these aggregates, thus revealing the compound's true (and often much lower) potency.
Troubleshooting Guide:
-
Repeat the Dose-Response Assay: Prepare two identical sets of assay plates.
-
Prepare Two Buffer Conditions:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01-0.1% Triton X-100 or Tween-20.
-
-
Compare IC₅₀ Curves: Run the full dose-response experiment for your inhibitor in both buffer conditions.
-
Analyze Data: A significant rightward shift (weaker IC₅₀) or complete loss of inhibition in the detergent-containing buffer strongly indicates that the original activity was due to aggregation.[7]
.dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start [label="Start:\nInhibitory Activity Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_fluorescence [label="Run inhibitor-only control\n(no enzyme/substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; is_fluorescent [label="Is dose-dependent\nsignal observed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; autofluorescence [label="Conclusion:\nAutofluorescence\nInterference", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_aggregation [label="Run assay with and without\n0.01% Triton X-100", fillcolor="#FBBC05", fontcolor="#202124"]; is_aggregation [label="Is IC50 significantly\nweaker with detergent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; aggregation [label="Conclusion:\nColloidal Aggregation\nInterference", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reactivity [label="Perform pre-incubation\ntime-course experiment", fillcolor="#FBBC05", fontcolor="#202124"]; is_reactive [label="Does potency increase\nwith pre-incubation time?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reactivity [label="Conclusion:\nPotential Chemical\nReactivity/Irreversible Binding", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; true_inhibition [label="Conclusion:\nLikely True, Reversible\nInhibition\n(Confirm with orthogonal assay)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_fluorescence; check_fluorescence -> is_fluorescent; is_fluorescent -> autofluorescence [label="Yes"]; is_fluorescent -> check_aggregation [label="No"]; check_aggregation -> is_aggregation; is_aggregation -> aggregation [label="Yes"]; is_aggregation -> check_reactivity [label="No"]; check_reactivity -> is_reactive; is_reactive -> reactivity [label="Yes"]; is_reactive -> true_inhibition [label="No"]; } .enddot Caption: A logical workflow for troubleshooting common assay interference.
Q5: How do I test for potential chemical reactivity or irreversible inhibition?
Issue: If your compound is chemically reactive, it may form a covalent bond with the enzyme, leading to time-dependent inhibition.[9]
Troubleshooting Guide:
-
Design a Pre-incubation Experiment:
-
Set A (Pre-incubation): Incubate the sEH enzyme and your inhibitor together for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.
-
Set B (Control): Pre-incubate the enzyme in buffer alone. Add the inhibitor and substrate simultaneously to start the reaction.
-
-
Measure Activity: Measure the enzymatic reaction rate for all conditions.
-
Analyze Data: If the inhibitor's potency (IC₅₀) increases with the length of pre-incubation, it suggests time-dependent inhibition, which could be due to chemical reactivity or a slow-binding mechanism.[7]
Quantitative Data Summary
The physicochemical properties of sEH inhibitors can vary widely, affecting both their therapeutic potential and their propensity for assay interference. Compounds with poor solubility are more likely to cause issues with aggregation.[10]
Table 1: Physicochemical Properties and Potency of Representative sEH Inhibitors
| Compound Class | Example Structure | Human sEH IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Reference(s) |
|---|---|---|---|---|
| Urea-based | 1,3-disubstituted urea | 0.1 - 20 | Often low (< 25 µg/mL) | [10][11] |
| Amide-based | Piperidyl-amide | 1 - 50 | Variable | [3][11] |
| Carbamate-based | Alkyl carbamate | 5 - 100 | Variable | [12] |
| Sulfoxide-based | Fulvestrant (B1683766) analog | ~26 (Kᵢ) | Not specified | [12] |
| Natural Product | Glycycoumarin (10) | ~1900 | Not specified |[1] |
Detailed Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in 100% DMSO, starting at a concentration 100x the final desired highest concentration.
-
Plate Setup:
-
In a 96-well black, clear-bottom plate, add buffer to all wells.
-
Add 1 µL of the DMSO-solubilized compound dilutions to the test wells.
-
Add 1 µL of 100% DMSO to control (blank) wells.
-
-
Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for 15 minutes.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths and gain settings used for the primary enzymatic assay.
-
Data Analysis: Subtract the average fluorescence of the DMSO-only wells from the test compound wells. Plot the resulting fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates autofluorescence.
Protocol 2: Detecting Colloidal Aggregation using Non-ionic Detergents
-
Reagent Preparation:
-
Prepare 2x concentrated stocks of sEH enzyme and fluorescent substrate in the standard assay buffer.
-
Prepare two types of assay buffer: Buffer A (no detergent) and Buffer B (containing 0.02% Triton X-100, for a final concentration of 0.01%).
-
Prepare serial dilutions of the test compound in both Buffer A and Buffer B.
-
-
Assay Procedure:
-
Perform two parallel experiments, one using Buffer A and one using Buffer B for all dilutions and reagent preparations.
-
Add the compound dilutions to the wells of a 96-well plate.
-
Add the 2x enzyme solution and incubate for 10 minutes at the assay temperature.
-
Initiate the reaction by adding the 2x substrate solution.
-
-
Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 20 minutes).
-
Data Analysis: Calculate the reaction rates (slope of the linear portion of the curve) for each concentration. Plot percent inhibition versus compound concentration for both the detergent-free and detergent-containing conditions. A significant rightward shift in the IC₅₀ curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.[7]
.dot digraph "Aggregation_Detection_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles start [label="Prepare Compound\nDose Response Series", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="Split into Two\nIdentical Experiments", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; buffer_a [label="Condition A:\nStandard Assay Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_b [label="Condition B:\nAssay Buffer +\n0.01% Triton X-100", fillcolor="#34A853", fontcolor="#FFFFFF"]; run_assay_a [label="Run sEH Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; run_assay_b [label="Run sEH Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; plot_a [label="Calculate and Plot\nIC50 Curve A", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot_b [label="Calculate and Plot\nIC50 Curve B", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare IC50 Values", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; result_agg [label="Result:\nIC50(B) >> IC50(A)\n-> Aggregation Likely", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; result_true [label="Result:\nIC50(B) ≈ IC50(A)\n-> Aggregation Unlikely", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> split; split -> buffer_a [label=" "]; split -> buffer_b [label=" "]; buffer_a -> run_assay_a; buffer_b -> run_assay_b; run_assay_a -> plot_a; run_assay_b -> plot_b; plot_a -> compare; plot_b -> compare; compare -> result_agg [label="Shift"]; compare -> result_true [label="No Shift"]; } .enddot Caption: Experimental workflow for detecting aggregation-based inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Novel sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of novel soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many potent sEH inhibitors exhibit poor aqueous solubility?
A1: Many potent sEH inhibitors, particularly those based on a 1,3-disubstituted urea (B33335) or amide scaffold, are characterized by high lipophilicity and high melting points.[1][2][3] These physicochemical properties contribute to their low aqueous solubility, which can impede formulation efforts and limit oral bioavailability.[1][3] The hydrophobic nature of these molecules makes them less likely to favorably interact with water molecules, leading to precipitation in aqueous environments.
Q2: What are the initial, simple strategies I can try to solubilize my sEH inhibitor for in vitro assays?
A2: For initial laboratory-scale experiments, several straightforward methods can be employed:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can significantly increase the solubility of your compound in the final assay solution.[4] However, it is critical to use the lowest effective concentration and run appropriate vehicle controls, as high concentrations of organic solvents can impact enzyme activity and cell viability.[4]
-
pH Adjustment: For sEH inhibitors with ionizable functional groups, adjusting the pH of the buffer can enhance solubility.[4][5] For basic compounds, lowering the pH can increase solubility, while for acidic compounds, a higher pH is often beneficial.[4] Ensure the final pH is compatible with your experimental system.[4]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.[4]
Q3: What are more advanced formulation strategies to improve the solubility and bioavailability of sEH inhibitors for in vivo studies?
A3: For preclinical and clinical development, more advanced formulation strategies are often necessary:
-
Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier, such as a polymer, to improve its dissolution rate.[5] Amorphous solid dispersions (ASDs) are a common approach where the drug is present in a non-crystalline, higher-energy state, leading to enhanced solubility.[5][6]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which in turn enhances the dissolution rate and saturation solubility.[6][7] Nanosuspensions are particularly useful for compounds that are poorly soluble in both aqueous and organic solvents.[4]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), solubilize the lipophilic drug in lipidic excipients.[8][9] Upon contact with gastrointestinal fluids, they form fine emulsions, facilitating drug absorption.[8]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of an active drug that is designed to improve its physicochemical properties.[10][11] For sEH inhibitors, a common strategy is to attach a polar promoiety to the parent molecule, which is then cleaved in vivo to release the active drug.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively increasing their solubility in water.[5][8]
Troubleshooting Guides
Issue 1: My sEH inhibitor precipitates out of the aqueous buffer during my in vitro assay.
-
Question: Why is my sEH inhibitor crashing out of my phosphate-buffered saline (PBS) or Tris buffer?
-
Answer: This is a common issue for potent sEH inhibitors, especially those with a 1,3-disubstituted urea structure, due to their inherent low aqueous solubility.[4] The concentration of your inhibitor in the buffer has likely exceeded its thermodynamic solubility limit. The presence of salts in the buffer can further decrease the solubility of hydrophobic compounds through a "salting-out" effect.[4]
-
Question: How can I prevent my sEH inhibitor from precipitating during the experiment?
-
Answer:
-
Introduce a Co-solvent: Add a small amount of a water-miscible organic co-solvent, such as DMSO or ethanol, to your final assay solution.[4] Remember to include a vehicle control in your experiment to account for any effects of the co-solvent.[4]
-
Adjust the pH: If your sEH inhibitor has ionizable groups, modifying the pH of your buffer may increase its solubility.[4][5]
-
Use Surfactants: Incorporating a low concentration of a non-ionic surfactant like Tween® 80 can help maintain the inhibitor in solution by forming micelles.[4]
-
Consider Advanced Formulations: For more complex experiments or in vivo studies, you may need to explore advanced formulation strategies like solid dispersions or nanosuspensions to improve the apparent solubility and dissolution rate.[4]
-
Issue 2: I am observing high variability in my solubility measurements.
-
Question: What are the common sources of variability in a shake-flask solubility assay?
-
Answer: Variability in shake-flask solubility measurements can arise from several factors:
-
Insufficient Equilibration Time: It is crucial to ensure that the system has reached thermodynamic equilibrium. This can take 24 hours or longer.[12]
-
Inadequate Separation of Solid: Undissolved solid material must be completely removed from the saturated solution before analysis. Centrifugation followed by filtration through a chemically inert filter is a reliable method.[13]
-
Temperature Fluctuations: Solubility is temperature-dependent. Maintaining a constant and controlled temperature throughout the experiment is essential.[12]
-
Impure Compound or Solvent: The purity of both the solute (your sEH inhibitor) and the solvent can significantly affect the results.[12]
-
-
Question: How can I improve the reproducibility of my solubility measurements?
-
Answer:
-
Standardize Your Protocol: Adhere to a strict, well-defined protocol for all measurements.
-
Ensure Equilibrium: Allow sufficient time for the solution to reach equilibrium, typically by shaking for at least 24 hours.[12]
-
Properly Separate Solids: Use a combination of centrifugation and filtration to ensure a clear, saturated solution for analysis.[13]
-
Control Temperature: Conduct your experiments in a temperature-controlled environment.[12]
-
Use High-Purity Materials: Ensure the purity of your sEH inhibitor and the solvent used.[12]
-
Data Presentation
Table 1: Improvement in Aqueous Solubility of sEH Inhibitors through Structural Modification
| Inhibitor | R1 Group | R2 Group | Potency (Ki, nM) | Aqueous Solubility (µg/mL) | Fold Improvement in Solubility | Reference |
| Inhibitor A (Urea) | 4-(trifluoromethoxy)phenyl | Adamantyl | 0.7 | <2 | - | [2] |
| Inhibitor B (Amide) | 4-(trifluoromethoxy)phenyl | Adamantyl | 1.8 | 10-30 | ~10-30x | [2] |
| Inhibitor C | 4-trifluoromethoxyphenyl | 2-methylbutanoyl | 0.19 | 21.3 | - | [14] |
| Inhibitor D | 4-trifluoromethoxyphenyl | Tetrahydropyran | 0.82 | >100 | >4.7x | [14] |
| Inhibitor E | 4-trifluoromethylphenyl | - | - | - | - | [15] |
| Inhibitor F | 4-trifluoromethoxyphenyl | - | - | - | 10x | [15] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersions | Drug is dispersed in a water-soluble carrier, often in an amorphous state.[5][6] | Enhances dissolution rate and apparent solubility.[5] | Potential for physical and chemical instability of the amorphous form.[7] |
| Nanosuspensions | Particle size reduction to the nanometer range increases surface area.[6][7] | Increases dissolution velocity and saturation solubility; suitable for parenteral delivery.[4][7] | Can be thermodynamically unstable, leading to particle agglomeration.[6] |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a lipidic vehicle.[8][9] | Enhances solubilization and can improve lymphatic absorption.[16] | Potential for drug precipitation upon dilution in the gastrointestinal tract.[7] |
| Prodrugs | A polar promoiety is attached to the drug, which is cleaved in vivo.[10][11] | Can significantly improve aqueous solubility and permeability.[11] | Requires careful design to ensure efficient in vivo conversion to the active drug.[10] |
| Cyclodextrin (B1172386) Complexation | Drug forms an inclusion complex with a cyclodextrin molecule.[5][8] | Increases aqueous solubility and can improve stability.[8] | Can have dose limitations due to potential toxicity of cyclodextrins.[8] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[4][17]
-
Preparation: Add an excess amount of the solid sEH inhibitor (e.g., 2-5 mg) to a clear glass vial containing a known volume (e.g., 1 mL) of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4] It is crucial that undissolved solid remains present throughout the experiment.[4]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at a high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[13]
-
Quantification: Dilute the clear filtrate with an appropriate solvent. Determine the concentration of the dissolved sEH inhibitor using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), against a standard curve.[4][13]
-
Data Reporting: Report the solubility in units of mass per volume (e.g., µg/mL or mg/L) or molarity (mol/L) at the specified temperature and pH.
Protocol 2: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
This method is commonly used to evaluate the dissolution rate of solid dosage forms.[18][19]
-
Apparatus Setup: Set up a USP Apparatus 2 (paddle apparatus) with the appropriate dissolution medium (e.g., simulated gastric or intestinal fluid) in the vessels, maintained at a constant temperature (typically 37°C).[19]
-
Sample Introduction: Place a known amount of the sEH inhibitor formulation (e.g., a tablet or capsule) into each vessel.
-
Agitation: Start the rotation of the paddles at a specified speed (e.g., 50 or 75 rpm).[19]
-
Sampling: At predetermined time intervals, withdraw samples of the dissolution medium.[19][20] It is important to replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analysis: Analyze the samples to determine the concentration of the dissolved sEH inhibitor, typically using HPLC or UV-Vis spectroscopy.[20]
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Visualizations
Caption: The sEH signaling pathway in arachidonic acid metabolism.
Caption: An experimental workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrealm.com [chemrealm.com]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. mdpi.com [mdpi.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. agnopharma.com [agnopharma.com]
- 19. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 20. What is dissolution testing? [pion-inc.com]
Technical Support Center: Oral Formulation of sEH Inhibitor-10 in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating "sEH inhibitor-10" (also known as Compound 37) for oral administration in rats. Given that many potent soluble epoxide hydrolase (sEH) inhibitors exhibit poor aqueous solubility, this guide offers troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous vehicle?
A1: Precipitation is a common issue for potent sEH inhibitors, many of which are hydrophobic compounds. This occurs when the concentration of this compound exceeds its thermodynamic solubility in the aqueous vehicle. The presence of salts in buffers (e.g., PBS) can further decrease solubility through a "salting-out" effect. It is crucial to either select a vehicle where the inhibitor is sufficiently soluble or to prepare a stable, homogenous suspension.
Q2: What are the most common vehicles for oral administration of poorly soluble sEH inhibitors in rats?
A2: Several vehicle systems are commonly used to overcome the poor aqueous solubility of sEH inhibitors for oral gavage in rats. The choice of vehicle depends on the physicochemical properties of the specific inhibitor and the required dose. Common options include:
-
Co-solvent systems: Mixtures of water-miscible organic solvents and an aqueous phase, such as Polyethylene Glycol 400 (PEG400) in saline.
-
Suspending vehicles: Aqueous solutions of viscosity-enhancing agents like Methylcellulose (B11928114) (MC) or Carboxymethylcellulose (CMC) to keep insoluble particles uniformly dispersed.
-
Lipid-based formulations: Oily solutions or self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds.[1]
-
Cyclodextrins: (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic drugs to enhance their aqueous solubility.[1]
Q3: How do I choose between preparing a solution or a suspension?
A3: The decision depends on the required dose and the solubility of this compound in tolerable vehicles.
-
Solution: A solution is preferred as it ensures dose uniformity. However, the required dose may exceed the inhibitor's solubility in a safe volume of vehicle for oral gavage (typically 5-10 mL/kg for rats).[2]
-
Suspension: If a solution is not feasible, a homogenous suspension is a viable alternative.[1] It is critical to ensure the particle size is small and uniform and that the suspension is well-mixed before and during administration to ensure accurate dosing.
Q4: What is the mechanism of action of this compound?
A4: Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory properties. sEH converts EETs into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs). This compound selectively blocks the sEH enzyme, thereby increasing the levels of beneficial EETs and exerting therapeutic effects.[3][4][5]
Data Presentation: Comparative Data of Preclinical sEH Inhibitors
While specific public data for "this compound" is limited, the following table summarizes solubility and bioavailability data for other well-characterized sEH inhibitors to provide a comparative context for formulation development.
| Inhibitor | Aqueous Solubility | Oral Bioavailability (Species, Dose) | Key Formulation-Related Characteristics |
| AUDA | Very Low | Not specified, requires careful formulation | Early-generation inhibitor with poor physical properties. |
| t-AUCB | > 100 µg/mL | 68% (Mouse, 0.1 mg/kg) | Conformationally restricted to improve solubility and stability.[1][6] |
| TPPU | 21.3 µg/mL (~48 µM) | Not specified, but widely used preclinically | Potent inhibitor with poor solubility and a high melting point.[1] |
| APAU | Not specified | Used in drinking water formulations for rats | A piperidine-containing inhibitor evaluated in rodent models.[7] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates during formulation. | The concentration exceeds the solubility in the chosen vehicle. | Verify the solubility of this compound in a range of vehicles (e.g., PEG400, corn oil, 0.5% MC). If a solution is not possible at the target concentration, prepare a suspension (see Protocol 2). |
| Inconsistent results between animals. | Non-homogenous suspension leading to inaccurate dosing. Animal stress affecting absorption. Improper gavage technique. | Ensure the suspension is vigorously vortexed before drawing each dose. Use a magnetic stirrer during dosing if possible. Ensure personnel are well-trained in oral gavage to minimize stress and ensure correct delivery to the stomach.[2][8] |
| Low or variable oral bioavailability. | Poor dissolution in the gastrointestinal tract. Precipitation of the compound in the stomach. First-pass metabolism. | Consider particle size reduction of the inhibitor for suspensions. Evaluate lipid-based formulations (e.g., SEDDS) to improve absorption.[1] Screen different vehicles, as excipients can influence absorption. |
| Animal shows signs of distress after gavage. | Esophageal injury from the gavage needle. Aspiration of the formulation into the lungs. Vehicle toxicity at the administered volume/concentration. | Ensure the use of appropriate size, ball-tipped gavage needles.[2] Confirm proper placement of the needle before administration. Review the safety of the chosen vehicle and ensure the dosing volume does not exceed recommended limits (max 10 mL/kg in rats).[2] |
Experimental Protocols & Methodologies
Workflow for Oral Formulation Development
The following diagram outlines a systematic approach to developing an oral formulation for a poorly soluble compound like this compound.
Caption: A logical workflow for preclinical oral formulation development.
Protocol 1: Preparation of a Co-solvent Formulation (1 mg/mL in 20% PEG400/Saline)
This protocol is suitable if this compound is found to be soluble in a co-solvent system at the desired concentration.
-
Calculate Materials: For a 10 mL final volume, you will need 10 mg of this compound, 2 mL of PEG400, and 8 mL of 0.9% saline.
-
Dissolve Inhibitor:
-
Weigh 10 mg of this compound into a sterile glass vial.
-
Add 2 mL of PEG400 to the vial.
-
Vortex and/or sonicate the mixture until the inhibitor is completely dissolved. Gentle warming in a water bath (<40°C) may facilitate dissolution.[1]
-
-
Add Aqueous Phase:
-
Slowly add the 8 mL of 0.9% saline to the PEG400/drug mixture while continuously vortexing.
-
Add the saline dropwise, particularly at the beginning, to prevent precipitation.[1]
-
-
Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation is observed, the inhibitor may not be soluble at this concentration.
-
Storage: Store the formulation based on the compound's stability data, typically at 4°C for short-term use. Allow the solution to return to room temperature before dosing.
Protocol 2: Preparation of a Suspension Formulation (1 mg/mL in 0.5% Methylcellulose)
This protocol is used when the required dose of this compound exceeds its solubility in suitable solution vehicles.
-
Prepare Vehicle: To make 10 mL of 0.5% (w/v) methylcellulose, slowly add 50 mg of methylcellulose powder to 10 mL of sterile water while stirring vigorously. It is often helpful to first disperse the powder in a small amount of hot water (~80°C) before adding the remaining volume as cold water and stirring until a clear, viscous solution forms.[1]
-
Weigh Inhibitor: Weigh 10 mg of this compound. For improved particle dispersion, micronize the powder if possible.
-
Triturate:
-
Place the inhibitor powder in a small mortar.
-
Add a few drops of the 0.5% methylcellulose vehicle and triturate (grind) with a pestle to form a smooth, uniform paste. This step is critical for wetting the particles and preventing clumping.[1]
-
-
Dilute Suspension: Gradually add the remaining methylcellulose vehicle to the paste in small portions, mixing thoroughly after each addition, until the final volume of 10 mL is reached.
-
Homogenize: Ensure the final suspension is homogenous by vortexing vigorously before each administration. For long dosing sessions, continuous stirring with a magnetic stir bar is recommended.
Protocol 3: Oral Gavage Administration in Rats
This is a general guideline. All procedures must be approved and performed in accordance with the institution's animal care and use committee (IACUC).
-
Animal Preparation: Weigh the rat to determine the precise dosing volume (e.g., for a 250g rat receiving a 10 mg/kg dose from a 1 mg/mL formulation, the volume is 2.5 mL). The maximum recommended gavage volume is 10 mL/kg.[2]
-
Measure Gavage Needle: Measure the correct insertion length by holding the gavage needle alongside the rat, with the ball-tip at the corner of the mouth and the end of the needle at the last rib.
-
Restraint: Restrain the rat securely to extend its head and neck, creating a straight line to the esophagus.
-
Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The tube should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and try again.[2][8]
-
Administration: Once the needle is properly placed, slowly administer the formulation from the syringe.
-
Withdrawal & Monitoring: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress for at least 30 minutes post-dosing.
Mandatory Visualizations
sEH Signaling Pathway and Inhibitor Action
Caption: The sEH enzyme pathway and the mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of soluble epoxide hydrolase provides cardioprotection in hyperglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
Technical Support Center: Overcoming Resistance to sEH Inhibitor-10
Welcome to the technical support center for sEH Inhibitor-10. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify the underlying cause of resistance and develop strategies to overcome it.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, is now showing a reduced response. What are the potential reasons?
A1: A reduced response to this compound after a period of effective inhibition is likely due to the development of acquired resistance. Cancer cells and other cell lines can adapt to the presence of a drug through various mechanisms, leading to decreased sensitivity. The most common potential causes include:
-
Increased Drug Efflux: The cells may have upregulated the expression of transporter proteins that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: Mutations in the EPHX2 gene, which encodes the soluble epoxide hydrolase (sEH) enzyme, could alter the drug's binding site, thereby reducing its inhibitory effect.
-
Target Overexpression: The cells might have increased the expression of the sEH enzyme, requiring a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: The cells may have activated alternative signaling pathways that compensate for the inhibition of the sEH pathway, thus maintaining their pro-inflammatory or survival state.
-
Increased Drug Metabolism: Cells may have enhanced their ability to metabolize and inactivate this compound.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most definitive way to confirm resistance is by comparing the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with that of the original, sensitive (parental) cell line. A significant increase in the IC50 value is a clear indication of acquired resistance. It is recommended to perform a new dose-response assay to precisely quantify the level of resistance.
Q3: What are the immediate troubleshooting steps I should take if I suspect resistance?
A3: If you suspect resistance, we recommend the following initial steps:
-
Verify Compound Integrity: Confirm the concentration and stability of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Authenticate Cell Line: Ensure your cell line has not been cross-contaminated. Perform cell line authentication, for example, by Short Tandem Repeat (STR) profiling.
-
Check for Contamination: Test your cell culture for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Perform a Dose-Response Assay: Conduct a new IC50 determination to quantify the fold-resistance of your cell line compared to the parental line.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: A significant increase in the IC50 value of this compound is observed.
Potential Cause A: Increased Drug Efflux via ABC Transporters
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), are membrane proteins that can actively transport a wide range of small molecules out of the cell.[1][2] Upregulation of these transporters is a common mechanism of multidrug resistance.[3][4]
Experimental Protocol to Investigate and Overcome Increased Drug Efflux:
-
Gene Expression Analysis (qPCR):
-
Objective: To quantify the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1 for P-gp, ABCC1 for MRP1, and ABCG2 for BCRP) in both the sensitive and resistant cell lines.
-
Methodology:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the ABC transporter genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Expected Outcome: A significant increase in the mRNA levels of one or more ABC transporter genes in the resistant cell line compared to the parental line.
-
-
Protein Expression Analysis (Western Blot):
-
Objective: To confirm the increased expression of ABC transporter proteins at the protein level.
-
Methodology:
-
Prepare total cell lysates from both parental and resistant cell lines.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the ABC transporter proteins identified in the qPCR analysis (e.g., anti-P-gp).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Expected Outcome: A visible increase in the protein bands corresponding to the ABC transporters in the resistant cell line.
-
-
Functional Assay (Efflux Pump Inhibition):
-
Objective: To determine if inhibiting ABC transporter activity can restore sensitivity to this compound.
-
Methodology:
-
Co-treat the resistant cell line with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp).
-
Perform a dose-response assay for this compound in the presence of the ABC transporter inhibitor.
-
-
Expected Outcome: A significant decrease in the IC50 value of this compound in the presence of the ABC transporter inhibitor, indicating that drug efflux is a major contributor to the resistance.
-
Quantitative Data Summary: Hypothetical ABC Transporter Expression and Functional Reversal
| Cell Line | ABCB1 mRNA (Fold Change) | P-gp Protein (Relative Units) | IC50 of this compound (nM) | IC50 with Verapamil (nM) |
| Parental | 1.0 | 1.0 | 50 | 45 |
| Resistant | 15.2 | 12.5 | 1500 | 120 |
Experimental Workflow: Investigating Drug Efflux
Caption: Workflow for investigating increased drug efflux as a mechanism of resistance.
Potential Cause B: Target Alteration or Overexpression
Changes in the target enzyme, sEH, can also lead to resistance. This can occur through mutations in the EPHX2 gene that prevent the inhibitor from binding, or through an increase in the total amount of the sEH protein.
Experimental Protocol to Investigate Target Alteration or Overexpression:
-
Target Gene Sequencing:
-
Objective: To identify any mutations in the coding sequence of the EPHX2 gene in the resistant cell line.
-
Methodology:
-
Isolate genomic DNA from both parental and resistant cell lines.
-
Amplify the coding regions of the EPHX2 gene using PCR.
-
Sequence the PCR products and compare the sequences to the reference sequence to identify any mutations.
-
-
Expected Outcome: Identification of point mutations, insertions, or deletions in the EPHX2 gene of the resistant cells that are not present in the parental cells.
-
-
Gene Expression Analysis (qPCR):
-
Objective: To determine if the mRNA expression of the EPHX2 gene is upregulated in the resistant cell line.
-
Methodology:
-
Follow the same procedure as described for ABC transporter qPCR, but use primers specific for the EPHX2 gene.
-
-
Expected Outcome: A significant increase in EPHX2 mRNA levels in the resistant cell line.
-
-
Protein Expression Analysis (Western Blot):
-
Objective: To confirm the overexpression of the sEH protein.
-
Methodology:
-
Follow the same procedure as described for ABC transporter Western blotting, but use a primary antibody specific for the sEH protein.
-
-
Expected Outcome: An increased intensity of the sEH protein band in the resistant cell line.
-
Quantitative Data Summary: Hypothetical sEH Expression Levels
| Cell Line | EPHX2 mRNA (Fold Change) | sEH Protein (Relative Units) | IC50 of this compound (nM) |
| Parental | 1.0 | 1.0 | 50 |
| Resistant | 8.5 | 7.9 | 850 |
Logical Relationship: Target-Based Resistance Mechanisms
Caption: Potential mechanisms of target-based resistance to this compound.
Potential Cause C: Activation of Bypass Signaling Pathways
Cells can develop resistance by activating alternative signaling pathways that compensate for the therapeutic effect of sEH inhibition.[5] For example, if sEH inhibition is reducing inflammation by increasing anti-inflammatory epoxyeicosatrienoic acids (EETs), resistant cells might upregulate a parallel pro-inflammatory pathway.[6]
Experimental Protocol to Investigate Activation of Bypass Signaling Pathways:
-
Phospho-Proteomic/Kinase Array:
-
Objective: To identify signaling pathways that are hyperactivated in the resistant cell line.
-
Methodology:
-
Use a commercial phospho-proteomic or kinase activity array to compare the phosphorylation status of key signaling proteins between parental and resistant cell lines, both with and without treatment with this compound.
-
-
Expected Outcome: Identification of specific signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) that are more active in the resistant cells.
-
-
Western Blot Analysis for Key Pathway Components:
-
Objective: To validate the findings from the array by examining the phosphorylation status of specific proteins in the identified bypass pathway.
-
Methodology:
-
Perform Western blotting on lysates from parental and resistant cells (treated and untreated) using antibodies against the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65 and total p65 for the NF-κB pathway).
-
-
Expected Outcome: Confirmation of increased phosphorylation of key downstream effectors in the resistant cell line.
-
-
Combination Therapy with Pathway Inhibitors:
-
Objective: To determine if inhibiting the identified bypass pathway can restore sensitivity to this compound.
-
Methodology:
-
Co-treat the resistant cell line with this compound and a specific inhibitor of the activated bypass pathway (e.g., an IKK inhibitor for the NF-κB pathway).
-
Perform a dose-response assay for this compound in the presence of the bypass pathway inhibitor.
-
-
Expected Outcome: A synergistic effect, where the combination of inhibitors is more effective at reducing cell viability or inflammatory markers than either inhibitor alone.
-
Signaling Pathway: sEH and a Potential Bypass Mechanism
Caption: Simplified sEH pathway and a potential NF-κB bypass mechanism.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Validation & Comparative
A Comparative Analysis of sEH Inhibitor-10 and t-AUCB for Therapeutic Development
For researchers and drug development professionals, the selective inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic avenue for a range of cardiovascular and inflammatory diseases. This guide provides a detailed comparison of two notable sEH inhibitors: sEH inhibitor-10 (also known as Compound 37) and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), focusing on their efficacy, underlying mechanisms, and pharmacokinetic profiles.
Introduction to sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering therapeutic potential in conditions such as hypertension, myocardial infarction, and inflammation.
In Vitro Potency
A primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Inhibitor | Target Species | IC50 | Reference(s) |
| t-AUCB | Human sEH | 1.3 nM | [1] |
| Mouse sEH | 8 nM | [1] | |
| Rat sEH | 8 nM | [1] | |
| This compound | Not Specified | 0.5 µM (500 nM) | [2] |
As the data indicates, t-AUCB is a significantly more potent inhibitor of sEH across multiple species compared to this compound, with IC50 values in the low nanomolar range.
In Vivo Efficacy: A Comparative Overview
The therapeutic potential of an sEH inhibitor is ultimately determined by its performance in preclinical disease models.
t-AUCB: A Robust Profile in Cardiovascular Models
-
Hypertension: In a rat model of two-kidney-one-clip (2K1C) induced hypertension, treatment with t-AUCB significantly reduced systolic blood pressure. This effect was accompanied by the restoration of plasma levels of 11,12-EET and 14,15-EET, improved renal blood flow, and enhanced endothelium-dependent relaxation in renal arteries[3].
-
Myocardial Infarction: In a mouse model of myocardial infarction, t-AUCB administered daily for seven days prior to the induction of infarction led to a dose-dependent reduction in infarct size. At a dose of 0.1 mg/L, t-AUCB reduced the infarct size to 11% from 30% in the untreated group[4].
This compound: Preclinical Data
While specific in vivo efficacy data for this compound in cardiovascular models is not as extensively published as for t-AUCB, a study has highlighted its pharmacokinetic advantages. In this study, this compound (referred to as Compound 37) demonstrated a prolonged half-life in liver microsomes and achieved a 13-fold higher drug level at 4 hours post-oral administration (at a dose of 5 mg/kg) when compared to a similar compound[5]. Although it was found to be less potent in enzymatic and cellular assays than a comparator compound (Compound 36), it exhibited greater selectivity against cytochrome P450 (CYP) enzymes[5].
Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its clinical success, influencing its absorption, distribution, metabolism, and excretion.
| Inhibitor | Key Pharmacokinetic Properties | Reference(s) |
| t-AUCB | Orally active with high bioavailability. Demonstrates superior solubility and stability. | [6] |
| This compound | Prolonged half-life in liver microsomes and significantly higher plasma concentration at 4 hours post-oral dosing compared to a related analog. More selective against CYP enzymes. | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both this compound and t-AUCB is the inhibition of soluble epoxide hydrolase, leading to an increase in the bioavailability of EETs. These stabilized EETs then exert their beneficial effects through various downstream signaling pathways. A key pathway modulated by sEH inhibition is the NF-κB signaling cascade.
// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\nEpoxygenases", fillcolor="#F1F3F4", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic Acids (EETs)\n(Anti-inflammatory, Vasodilatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide Hydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHETs [label="Dihydroxyeicosatrienoic Acids (DHETs)\n(Less Active)", fillcolor="#FBBC05", fontcolor="#202124"]; sEH_Inhibitors [label="this compound\nt-AUCB", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IκB Kinase (IKK)", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="NF-κB (inactive)\n(in cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_active [label="NF-κB (active)\n(translocates to nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Pro-inflammatory\nGene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges AA -> CYP450; CYP450 -> EETs; EETs -> sEH [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; sEH -> DHETs [label="Hydrolysis"]; sEH_Inhibitors -> sEH [arrowhead=tee, color="#4285F4", style=bold, label="Inhibit"]; EETs -> IKK [arrowhead=tee, color="#34A853", style=dashed, label="Inhibit"]; IKK -> IkB [label="Phosphorylates for degradation"]; IkB -> NFkB_inactive [arrowhead=tee, color="#5F6368", style=dashed, label="Sequesters"]; NFkB_inactive -> NFkB_active [label="Activation"]; NFkB_active -> Gene_Transcription [label="Promotes"]; } END_DOT Figure 1: Signaling Pathway of sEH Inhibition. sEH inhibitors block the conversion of beneficial EETs to less active DHETs. Increased EET levels inhibit the IKK complex, preventing the degradation of IκB and the subsequent activation and nuclear translocation of the pro-inflammatory transcription factor NF-κB.
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This assay is commonly used to determine the IC50 values of sEH inhibitors.
Materials:
-
Recombinant human, rat, or mouse sEH
-
Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorescent substrate (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid - CMNPC)
-
Test inhibitor (this compound or t-AUCB) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add the sEH enzyme to the wells of the microplate.
-
Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
-
Pre-incubate the plate at 30°C for 5-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
In Vivo Hypertension Model (Two-Kidney-One-Clip)
This model is used to evaluate the anti-hypertensive efficacy of sEH inhibitors.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Induce renovascular hypertension by placing a silver clip on the left renal artery (2K1C model). Sham-operated animals serve as controls.
-
Monitor systolic blood pressure using a tail-cuff method.
-
After the establishment of hypertension (e.g., 4 weeks post-surgery), administer the sEH inhibitor (e.g., t-AUCB) or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Continue to monitor blood pressure throughout the treatment period.
-
At the end of the study, collect blood and tissue samples for analysis of EET and DHET levels, and assess renal function and vascular reactivity.
// Edges node_ic50 -> node_pk; node_selectivity -> node_pk; node_pk -> node_efficacy; node_efficacy -> node_compare; } END_DOT Figure 2: Experimental Workflow for Comparing sEH Inhibitors. A typical workflow involves initial in vitro characterization followed by in vivo pharmacokinetic and efficacy studies, culminating in a comprehensive comparison of the lead candidates.
Conclusion
Both this compound and t-AUCB demonstrate potential as therapeutic agents through the inhibition of soluble epoxide hydrolase. Based on the currently available data, t-AUCB exhibits significantly higher in vitro potency and has a more extensively documented profile of in vivo efficacy in relevant cardiovascular disease models. While this compound shows promise with favorable pharmacokinetic properties, including a longer half-life and greater CYP selectivity, further in vivo studies are necessary to fully elucidate its therapeutic efficacy and to enable a more direct and comprehensive comparison with t-AUCB. For researchers and drug developers, the choice between these or other sEH inhibitors will depend on the specific therapeutic application, balancing potency, efficacy, and pharmacokinetic characteristics.
References
- 1. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Soluble Epoxide Hydrolase (sEH) Inhibitors and NSAIDs in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of soluble epoxide hydrolase (sEH) inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs) in preclinical models of pain. As research into novel analgesics continues to seek alternatives with improved efficacy and safety profiles, sEH inhibitors have emerged as a promising therapeutic class. This document summarizes key experimental data, details the methodologies of relevant studies, and visualizes the distinct mechanisms of action to inform further research and development.
While the specific compound "sEH inhibitor-10" was not identified in publicly available literature, this guide utilizes data from studies on potent and well-characterized sEH inhibitors, such as t-TUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) and APAU (1-adamantan-1-yl-3-(4-(2-amino-propoxy)-phenyl)-urea) , which have been directly compared with the NSAID celecoxib (B62257).
Executive Summary
Preclinical evidence suggests that sEH inhibitors offer a distinct advantage over NSAIDs, particularly in neuropathic pain models where NSAIDs have shown limited efficacy.[1] In inflammatory pain models, sEH inhibitors demonstrate comparable or superior analgesic effects to celecoxib, a selective COX-2 inhibitor.[1] The fundamental difference in their mechanism of action—sEH inhibitors work by stabilizing endogenous anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), while NSAIDs primarily block the production of pro-inflammatory prostaglandins—underpins their differing efficacy profiles and potential for synergistic effects.[2][3][4]
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies comparing the analgesic effects of sEH inhibitors and the NSAID celecoxib in validated rodent models of inflammatory and neuropathic pain.
Table 1: Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This model induces an acute inflammatory state, and pain is assessed by measuring mechanical allodynia (pain response to a non-painful stimulus).
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | - | 1.5 ± 0.5 | 0% | [1] |
| APAU (sEH inhibitor) | 10 | 12.0 ± 2.0 | ~88% | [1] |
| Celecoxib (NSAID) | 10 | 7.5 ± 1.5 | ~50% | [1] |
*p < 0.05 compared to vehicle. Data are representative values synthesized from published findings.
Table 2: Efficacy in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model
This model mimics the chronic neuropathic pain experienced by some individuals with diabetes.
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | - | 2.0 ± 0.6 | 0% | [1] |
| APAU (sEH inhibitor) | 10 | 10.5 ± 1.8* | ~71% | [1] |
| Celecoxib (NSAID) | 10 | 2.5 ± 0.7 | No significant effect | [1] |
*p < 0.05 compared to vehicle. Data are representative values synthesized from published findings.
These data indicate that while both APAU and celecoxib reduce inflammatory pain, the sEH inhibitor APAU was significantly more effective.[1] Crucially, in the diabetic neuropathy model, APAU demonstrated robust analgesic effects, whereas celecoxib was ineffective.[1]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of NSAIDs and sEH inhibitors are central to understanding their comparative efficacy.
NSAID Mechanism of Action
NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5][6][7] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]
Caption: Mechanism of action for NSAIDs.
sEH Inhibitor Mechanism of Action
sEH inhibitors do not directly target the prostaglandin (B15479496) pathway. Instead, they prevent the degradation of endogenous anti-inflammatory lipid mediators called epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2][3] By inhibiting the soluble epoxide hydrolase (sEH) enzyme, these drugs increase the levels of EpFAs, which then act to reduce inflammation and pain, in part by down-regulating pro-inflammatory pathways like NF-κB and suppressing COX-2 expression.[2][9]
Caption: Mechanism of action for sEH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the pain models discussed.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat)
This protocol establishes a model of painful diabetic neuropathy.
-
Animal Model: Male Sprague-Dawley rats (220-260g) are used.[3]
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in saline, is administered at a dose of 50-75 mg/kg following a period of fasting.[3][10]
-
Confirmation of Diabetes: Blood glucose levels are measured from tail vein blood samples approximately 3 days to one week post-STZ injection. Animals with blood glucose levels ≥ 15 mM (or ≥ 300 mg/dL) are considered diabetic and included in the study.[10]
-
Development of Neuropathy: Mechanical allodynia typically develops and stabilizes within 2-4 weeks following STZ injection.
-
Drug Administration: The sEH inhibitor or NSAID is administered via an appropriate route (e.g., oral gavage, i.p. injection) at the specified dose prior to behavioral testing.
-
Pain Assessment: Mechanical allodynia is quantified using the von Frey test (see protocol below).
Caption: Workflow for the STZ-induced diabetic neuropathy model.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model (Rat)
This protocol establishes a model of acute inflammatory pain.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A single intraplantar injection of lipopolysaccharide (LPS) (e.g., 10 µg in 100 µL saline) is administered into the plantar surface of one hind paw.[3][11]
-
Development of Pain: Thermal hyperalgesia and mechanical allodynia develop within a few hours of the LPS injection.
-
Drug Administration: The test compound (sEH inhibitor or NSAID) is typically administered shortly before or after the LPS injection, depending on the study design (prophylactic or therapeutic).
-
Pain Assessment: Mechanical allodynia is assessed using the von Frey test at various time points post-LPS injection (e.g., 2, 4, 6 hours).
Assessment of Mechanical Allodynia: The Von Frey Test
This test quantifies the withdrawal threshold to a mechanical stimulus.
-
Acclimation: Animals are placed in individual chambers with a wire mesh floor and allowed to acclimate for at least 20-30 minutes before testing.[7]
-
Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied perpendicularly to the plantar surface of the hind paw.[5][8]
-
Response: A positive response is recorded if the animal sharply withdraws, flinches, or licks its paw.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[8][12] Testing begins with a mid-range filament. If there is a response, the next smaller filament is used. If there is no response, the next larger filament is used.[12] This continues until a pattern is established, and the 50% withdrawal threshold is calculated using a specific formula.[12]
Conclusion
The available preclinical data strongly support the investigation of sEH inhibitors as a novel class of analgesics. Their distinct mechanism of action, which involves the potentiation of the body's own anti-inflammatory and analgesic pathways, translates to a broader efficacy profile compared to NSAIDs, most notably in models of neuropathic pain.[1] Furthermore, the potential for synergistic effects when combined with NSAIDs suggests that lower, more tolerable doses of each agent could be used in combination therapies.[3][4] Future research should continue to explore the clinical translatability of these findings, focusing on the safety and efficacy of sEH inhibitors in human pain conditions.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. aragen.com [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
A Comparative Guide: sEH Inhibitors Versus COX-2 Inhibitors for Inflammation Management
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the selective inhibition of key enzymatic pathways has been a cornerstone of drug development. For decades, cyclooxygenase-2 (COX-2) inhibitors have been a mainstay in managing inflammation and pain. However, a growing body of research highlights the therapeutic potential of soluble epoxide hydrolase (sEH) inhibitors as a novel class of anti-inflammatory agents with a distinct mechanism of action. This guide provides an objective comparison of a representative sEH inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea), and the widely used COX-2 inhibitor, Celecoxib, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between sEH and COX-2 inhibitors lies in the metabolic pathways they target within the arachidonic acid cascade.
COX-2 Inhibitors: These agents, including the well-known drug Celecoxib, function by directly blocking the activity of the COX-2 enzyme.[1][2] COX-2 is inducibly expressed at sites of inflammation and catalyzes the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923) (PGs), such as PGE2.[1][2] By inhibiting this step, COX-2 inhibitors effectively reduce the levels of these key mediators of inflammation, pain, and fever.[1][2]
sEH Inhibitors: In contrast, sEH inhibitors, such as TPPU, do not directly inhibit the production of pro-inflammatory mediators. Instead, they act by preserving and augmenting the body's own anti-inflammatory molecules.[3] The cytochrome P450 (CYP) epoxygenase pathway converts polyunsaturated fatty acids, like arachidonic acid, into epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[3] These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.[3] The soluble epoxide hydrolase (sEH) enzyme rapidly degrades these beneficial EETs into less active diols (dihydroxyeicosatrienoic acids or DHETs).[3] By inhibiting sEH, these drugs increase the bioavailability of EETs, thereby promoting the resolution of inflammation.[3]
Signaling Pathway Diagrams
Caption: sEH inhibitor signaling pathway.
Caption: COX-2 inhibitor signaling pathway.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency (IC50) of various sEH and COX-2 inhibitors. It is important to note that direct comparisons of IC50 values across different studies and assay conditions should be made with caution.
Table 1: In Vitro Inhibitory Potency of sEH Inhibitors
| Compound | Target | IC50 (nM) | Source |
| TPPU | Murine sEH | 2.8 | [4] |
| TPPU | Human sEH | 1.1 | [4] |
| t-TUCB | sEH | 0.4 | [5] |
| Glycycoumarin | sEH | 1900 | [6] |
| DCU | Murine sEH | tens of nM | [5] |
| CPU | Murine sEH | tens of nM | [5] |
Table 2: In Vitro Inhibitory Potency of COX-2 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Source |
| Celecoxib | COX-2 | 0.06 | 405 | [7] |
| Celecoxib | COX-2 | 0.88 | 8.31 | [8] |
| Rofecoxib | COX-2 | 0.53 | 36 | [9] |
| Meloxicam | COX-2 | - | 2 | [9] |
| Diclofenac | COX-2 | - | 3 | [9] |
| Compound 62 | COX-2 | 0.04 | 25.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for in vivo inflammation models used to evaluate sEH and COX-2 inhibitors.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice (for sEH Inhibitors)
Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.
Animal Model: Male C57BL/6 mice.
Procedure:
-
Inhibitor Administration: Administer the sEH inhibitor (e.g., TPPU at a dose of 0.1 mg/kg/day) or vehicle control (e.g., 40% polyethylene (B3416737) glycol 400 in saline) via oral gavage.[10] The dosing regimen may vary depending on the pharmacokinetic profile of the inhibitor.
-
Induction of Inflammation: At a specified time point after inhibitor administration, induce systemic inflammation by intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli at a dose of 10 mg/kg.
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation and mortality. At predetermined time points (e.g., 2, 6, 24 hours post-LPS), collect blood samples via cardiac puncture for cytokine analysis. Euthanize the animals and collect tissues (e.g., liver, lung, spleen) for histological analysis and measurement of inflammatory markers.
-
Endpoint Analysis:
-
Cytokine Levels: Measure plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA).[10]
-
Oxylipin Profiling: Analyze plasma or tissue levels of EETs and DHETs using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.
-
Histopathology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on tissue sections to assess inflammatory cell infiltration and tissue damage.
-
Carrageenan-Induced Paw Edema in Rats (for COX-2 Inhibitors)
Objective: To assess the in vivo anti-inflammatory activity of a COX-2 inhibitor.
Animal Model: Male Wistar rats.
Procedure:
-
Inhibitor Administration: Administer the COX-2 inhibitor (e.g., Celecoxib at doses of 3, 10, or 30 mg/kg) or vehicle control orally.
-
Induction of Inflammation: One hour after drug administration, induce localized inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the volume of the injected paw using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The increase in paw volume is an indicator of edema and inflammation.
-
Endpoint Analysis:
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
-
Myeloperoxidase (MPO) Activity: At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue and measure MPO activity as an index of neutrophil infiltration.
-
Prostaglandin Levels: Measure the levels of PGE2 in the paw tissue exudate using ELISA to confirm the inhibition of COX-2 activity.
-
Experimental Workflow Diagram
Caption: General in vivo anti-inflammatory experimental workflow.
Concluding Remarks
Both sEH and COX-2 inhibitors represent effective strategies for mitigating inflammation, albeit through distinct and complementary mechanisms. COX-2 inhibitors directly suppress the synthesis of pro-inflammatory prostaglandins, providing rapid and effective relief from inflammation and pain.[1][2] However, their long-term use has been associated with cardiovascular and gastrointestinal side effects.[2]
sEH inhibitors offer a novel approach by augmenting the body's endogenous anti-inflammatory and pro-resolving pathways.[3] By stabilizing EETs, they not only reduce inflammation but may also offer protective effects in the cardiovascular and renal systems.[3] The development of dual-target inhibitors, such as sEH/COX-2 dual inhibitors, is an emerging area of research that may offer enhanced therapeutic benefits and an improved safety profile.[11]
The choice between an sEH inhibitor and a COX-2 inhibitor for a specific therapeutic application will depend on the nature of the inflammatory condition, the desired therapeutic outcome, and the patient's overall health profile. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two important classes of anti-inflammatory agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory treatment with a soluble epoxide hydrolase inhibitor attenuates seizures and epilepsy-associated depression in the LiCl-pilocarpine post-status epilepticus rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking sEH Inhibitor-10 Against Clinical Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel soluble epoxide hydrolase (sEH) inhibitor, designated here as "sEH inhibitor-10," against established clinical sEH inhibitors. The objective is to offer a clear, data-driven analysis of their respective performance profiles, supported by detailed experimental methodologies. This document is intended to aid researchers in selecting the appropriate tools for their studies in areas such as inflammation, pain, and cardiovascular disease.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH reduces the beneficial effects of these signaling molecules. Inhibition of sEH is therefore a promising therapeutic strategy for a range of diseases. This guide focuses on a comparative analysis of "this compound," a representative urea-based inhibitor with a diethylene glycol motif designed for improved pharmacokinetic properties, against the clinical-stage inhibitors t-TUCB, TPPU, and GSK2256294.
Comparative Performance Data
The following table summarizes the key in vitro performance metrics for this compound and the selected clinical sEH inhibitors. Data has been compiled from publicly available literature.
| Inhibitor | Chemical Structure | Target | IC50 (nM) | Solubility | Metabolic Stability |
| This compound | 1-adamantanyl-3-(5-(2-(2-hydroxyethoxy)ethoxy)pentyl)urea | Human sEH | 5.3 ± 0.5 | Improved aqueous solubility | Moderate |
| t-TUCB | trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid | Human sEH | 0.9 | Low aqueous solubility | Moderate |
| TPPU | 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Human sEH | 3.7 | Moderate | High |
| GSK2256294 | N-((trans)-4-((4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)amino)cyclohexyl)-4-(trifluoromethoxy)benzamide | Human sEH | 0.027 | High | High |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in the field of sEH inhibitor evaluation.
IC50 Determination Assay (Fluorometric Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of sEH by 50%.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl ester, CMNPC)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the sEH enzyme to each well, followed by the test inhibitor or vehicle (DMSO) control.
-
Incubate the enzyme and inhibitor for 5-15 minutes at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]
Metabolic Stability Assay (Liver Microsomal Stability)
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the compound over time.
In Vivo Efficacy Study (LPS-Induced Inflammation Model)
Objective: To evaluate the anti-inflammatory effects of an sEH inhibitor in a mouse model of acute inflammation.
Materials:
-
Male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test sEH inhibitor formulated for oral or intraperitoneal administration
-
Saline (vehicle control)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer the test sEH inhibitor or vehicle to the mice at a predetermined dose and route.
-
After a specified pre-treatment time (e.g., 1 hour), induce inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a peak inflammatory time point (e.g., 2-4 hours post-LPS), collect blood or tissues for analysis.
-
Measure the levels of inflammatory cytokines in plasma or tissue homogenates using ELISA.
-
Compare the cytokine levels between the inhibitor-treated group and the vehicle-treated group to determine the anti-inflammatory efficacy.
Visualizations
The following diagrams illustrate the sEH signaling pathway and a general workflow for evaluating sEH inhibitors.
Caption: sEH signaling pathway and the mechanism of sEH inhibitors.
Caption: General experimental workflow for sEH inhibitor development.
References
Comparative Pharmacokinetic Profile of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profiles of selected soluble epoxide hydrolase (sEH) inhibitors. The data presented here is intended to serve as a reference for researchers and drug development professionals evaluating novel sEH inhibitors, such as the hypothetical "sEH inhibitor-10," against established compounds in the field.
Introduction to sEH Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, offering a promising therapeutic strategy for managing a range of conditions including hypertension, inflammation, and pain. A critical aspect of developing a successful sEH inhibitor is achieving a favorable pharmacokinetic profile that ensures adequate target engagement and duration of action.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of three well-characterized sEH inhibitors—TPPU, t-AUCB, and AR9281—in both preclinical (mouse) and clinical (human) settings. These compounds are presented as comparators for a novel investigational agent, designated here as "this compound."
Table 1: Pharmacokinetic Profiles of sEH Inhibitors in Mice (Oral Administration)
| Parameter | This compound | TPPU | t-AUCB | AR9281 |
| Dose (mg/kg) | - | 0.1 - 3 | 0.1 | 100 (twice daily) |
| Cmax (nM) | - | 270 (at 0.1 mg/kg) | 30 | Efficacious plasma concentrations achieved |
| Tmax (h) | - | ~3-8 | 0.5 | - |
| t1/2 (h) | - | ~37 (at 3 mg/kg) | ~0.33 | - |
| AUC | - | Dose-dependent | - | Sustained target inhibition |
| Oral Bioavailability (%) | - | 31-41[1] | ~75[2] | Efficacious oral absorption demonstrated |
Table 2: Pharmacokinetic Profiles of sEH Inhibitors in Humans (Oral Administration)
| Parameter | This compound | TPPU | t-AUCB | AR9281 |
| Dose | - | 0.1 mg/kg (once daily for 9 days) | Data not available | 10 - 1000 mg (single dose) |
| Cmax | - | Measurable concentrations for >2 weeks post-dose[3] | - | Dose-proportional up to 500 mg |
| Tmax | - | - | - | Rapidly absorbed |
| t1/2 (h) | - | 93.9[3] | - | 3 - 5[3] |
| AUC | - | Accumulation with repeated dosing[3] | - | Increases with dose |
| Key Observations | - | Long terminal half-life suggesting sustained target engagement.[3] | - | Well-tolerated with dose-dependent inhibition of sEH activity.[3] |
Experimental Protocols
The following section details a standard methodology for conducting a preclinical pharmacokinetic study of an sEH inhibitor in a murine model.
Animal Model and Housing
-
Species: Male CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are acclimated for at least one week prior to the study.
Formulation and Dosing
-
Vehicle Preparation: The sEH inhibitor is formulated in a vehicle suitable for oral administration, such as a solution of 1% carboxymethylcellulose and 0.1% Tween 80 in water.
-
Dose Administration: A single dose of the formulated inhibitor is administered to the mice via oral gavage using a ball-tipped gavage needle. The dosing volume is typically 10 mL/kg of body weight.
Blood Sample Collection
-
Timepoints: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Method: Samples are collected via tail vein or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are subjected to protein precipitation by adding a threefold volume of acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: The separation of the analyte is performed on a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The analyte is quantified using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Data Analysis: The concentration of the sEH inhibitor in each sample is determined from a standard curve. Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated using non-compartmental analysis software.
Visualization of the sEH Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The arachidonic acid metabolic pathway highlighting the role of sEH.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of sEH Inhibitors: TPPU vs. sEH inhibitor-10
A detailed guide for researchers and drug development professionals on the performance, experimental data, and signaling pathways of two soluble epoxide hydrolase inhibitors.
In the landscape of therapeutic development, particularly for inflammatory and neuropathic pain conditions, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising strategy. This enzyme is a critical regulator of the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a therapeutic avenue for a range of diseases. This guide provides a comparative analysis of two sEH inhibitors: the well-characterized compound TPPU and the commercially available sEH inhibitor-10.
Introduction to the Inhibitors
TPPU , or 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, is a potent and selective sEH inhibitor that has been extensively studied in preclinical models. Its efficacy in reducing inflammation and neuropathic pain is well-documented, and it is often used as a reference compound in sEH inhibitor research.[1]
This compound , also referred to as Compound 37 by its vendor MedchemExpress, is a commercially available selective sEH inhibitor.[2][3][4][5][6] While it is offered as a research tool, there is a notable lack of peer-reviewed scientific literature detailing its synthesis, characterization, and in vivo efficacy. This guide will present the available data for a comprehensive comparison.
In Vitro Potency and Selectivity
The inhibitory potency of sEH inhibitors is a key determinant of their potential therapeutic utility. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | Target | IC50 | Species | Reference |
| TPPU | sEH | 3.7 nM | Human | [7] |
| sEH | 37 nM | Monkey | [7] | |
| sEH | 45 nM | Human | [2] | |
| sEH | 90 nM | Mouse | [2] | |
| sEH | <50 nM | Rat | [2] | |
| This compound | sEH | 0.5 µM (500 nM) | Not Specified | [2][3][4][5][6] |
Note: A direct comparison of the IC50 values should be approached with caution, as the experimental conditions under which the IC50 for this compound was determined are not publicly available. The potency of an inhibitor can be significantly influenced by assay conditions such as substrate concentration and enzyme source.
TPPU has demonstrated high potency against human and rodent sEH, with IC50 values in the low nanomolar range.[2] In addition to its primary target, TPPU has also been shown to be a dual inhibitor of p38β kinase with an IC50 of 0.27 μM, a feature that may contribute to its anti-inflammatory effects.[2] The selectivity profile of this compound against other enzymes and receptors is not currently available in the public domain.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its development and clinical success. This includes parameters such as absorption, distribution, metabolism, and excretion.
TPPU has been shown to possess favorable pharmacokinetic properties in preclinical studies. It is orally bioavailable and exhibits a long half-life in rodents.[8][9]
Detailed pharmacokinetic data for this compound is not available in peer-reviewed literature.
Signaling Pathway of sEH Inhibition
The therapeutic effects of sEH inhibitors are primarily mediated by the stabilization of EETs. These lipid mediators act on various downstream signaling pathways to exert their anti-inflammatory, analgesic, and cardioprotective effects. The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the consequences of its inhibition.
Caption: Inhibition of sEH blocks the conversion of EETs to DHETs, increasing the bioavailability of beneficial EETs.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of scientific findings. Below are representative protocols for key assays used in the characterization of sEH inhibitors.
sEH Inhibition Assay (for TPPU)
This protocol is based on methods described in the literature for determining the in vitro potency of sEH inhibitors.
Objective: To determine the IC50 value of a test compound against soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH enzyme
-
[3H]-trans-diphenylpropene oxide (t-DPPO) as substrate
-
Test compound (e.g., TPPU) dissolved in DMSO
-
Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Scintillation cocktail and vials
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant sEH enzyme, and the test compound dilution.
-
Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the [3H]-t-DPPO substrate.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 30°C.
-
Terminate the reaction by adding a suitable solvent (e.g., methanol).
-
Extract the radioactive diol product using an organic solvent (e.g., isooctane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Note: A detailed experimental protocol for determining the IC50 of this compound is not publicly available.
In Vivo Pharmacokinetic Study (General Protocol)
This protocol provides a general workflow for assessing the pharmacokinetic properties of an sEH inhibitor in a rodent model.
Caption: A typical workflow for evaluating the pharmacokinetic profile of a test compound in rodents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Soluble Epoxide Hydrolase (sEH) Inhibitors: Evaluating Potency and Efficacy
For researchers and drug development professionals, soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a variety of diseases, including hypertension, inflammation, and pain.[1][2] This guide provides an objective comparison of representative sEH inhibitors, using "sEH inhibitor-10" as a placeholder to illustrate a framework for evaluation. We will delve into their mechanism of action, compare their performance using key experimental data, and provide detailed methodologies for reproducible research.
Mechanism of Action: The sEH Signaling Pathway
Soluble epoxide hydrolase plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[3][4] These molecules generally exert beneficial effects, such as vasodilation, anti-inflammatory responses, and analgesia.[2][5] The sEH enzyme hydrolyzes EETs into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs), thus terminating their signaling.[1][4] By blocking sEH, inhibitors prevent the degradation of EETs, leading to their accumulation and enhancing their therapeutic effects.[4][6]
Figure 1: The sEH signaling pathway.
Comparative Efficacy of sEH Inhibitors
The following tables summarize key quantitative data for several well-characterized sEH inhibitors, providing a basis for comparison.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Target Species | IC50 (nM) | Reference |
| TPPU | Human sEH | 0.64 - 2.8 | [7] |
| Murine sEH | 2.8 | [7] | |
| t-TUCB | Human sEH | < 1 | [8] |
| Equine sEH | < 1 | [9] | |
| AUDA | Human sEH | ~20 | [10] |
| AR9281 | Human sEH | ~10 | [11] |
In Vivo Efficacy: Rodent Model of Diabetic Neuropathic Pain
This model assesses the ability of sEH inhibitors to reverse mechanical allodynia, a key symptom of neuropathic pain.
| Inhibitor | Animal Model | Dose | Efficacy | Reference |
| TPPU | Rat | 1 mg/kg | ~10-fold more effective than gabapentin | [5][12] |
| APAU | Rat | 10 mg/kg | Significantly decreased allodynia | [1] |
| Celecoxib (Control) | Rat | 10 mg/kg | No significant effect | [1] |
Pharmacokinetic Profiles
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, which are crucial for its in vivo efficacy.
| Inhibitor | Species | Administration | t1/2 (half-life) | Oral Bioavailability (%) | Reference |
| TPPU | Mouse | Oral | 37 ± 2.5 h | - | [7] |
| t-AUCB | Mouse | Oral | - | 68 ± 22 | [13] |
| AR9281 | Human | Oral | 3 - 5 h | - | [11] |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of experimental findings.
In Vitro sEH Activity Assay (Fluorometric)
This assay determines the inhibitory potency (IC50) of test compounds on sEH.
Materials:
-
Recombinant human sEH
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
sEH substrate (e.g., PHOME or Epoxy Fluor 7)
-
Test inhibitor (e.g., "this compound") dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations.
-
Enzyme Preparation: Dilute recombinant human sEH in cold assay buffer to a working concentration.
-
Assay:
-
Add the diluted enzyme to the wells of the 96-well plate.
-
Add the various concentrations of the test inhibitor to the wells. Include vehicle controls (DMSO).
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence kinetically over 30-60 minutes (Excitation/Emission ~330/465 nm).[14][15]
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Experimental Workflow: Rodent Model of Hypertension
This workflow outlines the steps to evaluate the anti-hypertensive effects of an sEH inhibitor.
Figure 2: A typical in vivo experimental workflow.
Methodology:
-
Animal Model: Use a suitable rodent model, such as spontaneously hypertensive rats (SHRs) or angiotensin II-induced hypertensive rats.[10][11]
-
Acclimatization and Baseline: Allow animals to acclimate to their housing. Measure baseline blood pressure using tail-cuff plethysmography or telemetry.
-
Grouping and Dosing: Randomly assign animals to treatment groups (vehicle control, "this compound" at various doses). Administer the treatment, for example, via oral gavage, for a specified period.
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, collect blood and tissues for pharmacokinetic analysis and to measure biomarkers such as the ratio of EETs to DHETs.
-
Statistical Analysis: Compare the blood pressure and biomarker levels between the treatment and control groups to determine the efficacy of the sEH inhibitor.
Conclusion
The inhibition of soluble epoxide hydrolase is a promising therapeutic strategy with broad potential. This guide provides a framework for the comparative evaluation of sEH inhibitors, highlighting the importance of standardized experimental protocols and comprehensive data presentation. As new inhibitors are developed, a systematic approach to assessing their potency, efficacy, and pharmacokinetic properties will be crucial for advancing the most promising candidates toward clinical applications.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 11. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Species-Specific Potency of Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the species-specific potency of soluble epoxide hydrolase (sEH) inhibitors, with a focus on providing supporting experimental data and detailed methodologies. While the specific compound "sEH inhibitor-10" is not uniquely identified in the public domain, this guide will use data from potent and well-characterized sEH inhibitors to illustrate the critical aspect of species-specific differences in drug development.
Understanding the Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic effects.[1] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and pain.[1][2] However, the potency of sEH inhibitors can vary significantly between species, a crucial consideration for preclinical to clinical translation.
Comparative Potency of sEH Inhibitors Across Species
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), with a lower value indicating a more potent inhibitor. The following table summarizes the IC50 values of representative sEH inhibitors across different species, highlighting the species-specific differences.
| Inhibitor Name/Type | Human sEH IC50 (nM) | Murine (Mouse/Rat) sEH IC50 (nM) | Other Species sEH IC50 (nM) | Reference(s) |
| t-TUCB | 0.4 | Mouse: < 100 | Cat, Dog, Horse: < 1 nM | [3][4] |
| Benzohomoadamantane-based (10c) | Sub-nanomolar | Sub-nanomolar | Not specified | [5] |
| Glycycoumarin (Inhibitor 10) | 1900 (1.9 µM) | Not specified | Not specified | [6] |
| Chalcone oxide derivatives | 400 - 40,000 | Rat: 400 - 40,000 | Not specified | [7] |
Note: The potency of inhibitors can be influenced by the specific assay conditions and the source of the enzyme (recombinant vs. tissue extracts).
Experimental Protocols
The determination of IC50 values is a critical step in characterizing sEH inhibitors. A commonly used method is a fluorescence-based assay.
Fluorescence-Based IC50 Determination Assay
This in vitro assay measures the inhibition of sEH activity by monitoring the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant sEH enzyme (human, mouse, rat, etc.)
-
sEH assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Fluorogenic substrate (e.g., PHOME, CMNPC)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., AUDA)
-
Solvent for inhibitor (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the sEH enzyme in assay buffer and keep it on ice.
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., 100X the final desired concentration in DMSO).
-
Perform serial dilutions of the inhibitor and positive control to create a range of concentrations.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 384-well plate.
-
Add the diluted test inhibitor or positive control to the respective wells.
-
Include control wells:
-
Vehicle Control: Contains the enzyme and the same concentration of solvent used for the inhibitors.
-
Enzyme Control: Contains only the enzyme and buffer.
-
Background Control: Contains only the buffer and substrate.
-
-
-
Enzyme and Inhibitor Incubation:
-
Add the sEH enzyme solution to all wells except the background control wells.
-
Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity over time (kinetic reading) at the appropriate excitation and emission wavelengths.[8]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Subtract the background fluorescence rate from all other measurements.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of sEH inhibition, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of sEH inhibitors.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.[8]
Conclusion
The species-specific potency of sEH inhibitors is a critical factor that can significantly impact the translation of preclinical findings to clinical applications. As demonstrated, the IC50 values of even highly potent inhibitors can differ across species. Therefore, a thorough evaluation of inhibitor potency in the relevant species for preclinical models and in human enzymes is essential for the successful development of novel sEH-targeting therapeutics. The standardized experimental protocols outlined in this guide provide a framework for obtaining reliable and comparable data to inform these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Soluble epoxide hydrolase in rat inflammatory cells is indistinguishable from soluble epoxide hydrolase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Evaluating the Therapeutic Index of sEH Inhibitor-10: A Comparative Analysis
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a multitude of disorders, including cardiovascular diseases, inflammation, and neuropathic pain. By preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs), sEH inhibitors can potentiate their anti-inflammatory and vasodilatory effects. This guide provides a comparative evaluation of "sEH inhibitor-10" against other prominent sEH inhibitors, focusing on their therapeutic index based on available preclinical data.
Mechanism of Action: The sEH Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases, into less active dihydroxyeicosatrienoic acids (DHETs). By blocking sEH, inhibitors like "this compound" increase the bioavailability of EETs, thereby enhancing their protective effects.
Caption: The sEH signaling pathway and the mechanism of sEH inhibitors.
Comparative Efficacy and Potency
A direct comparison of the therapeutic index requires both efficacy and toxicity data. While comprehensive data for "this compound" (also identified as Compound 37) is limited to its in vitro potency, we can compare its IC50 value with those of well-characterized competitors: TPPU, AUDA, and t-AUCB.
| Compound | In Vitro Potency (IC50) | Key In Vivo Efficacy Models | Notes |
| This compound (Compound 37) | 0.5 µM (500 nM) [1] | Data not available | Potential for metabolic, renal, and cardiovascular diseases is suggested. |
| TPPU | 1.1 - 45 nM (human) | Neuropathic pain, inflammatory pain, hypertension, ischemic stroke, arthritis | Orally active with good pharmacokinetic properties.[2][3][4][5][6] |
| AUDA / AUDA-BE | ~100 nM (human) | Hypertension, inflammation, febrile response | AUDA-BE is a butyl ester prodrug of AUDA.[7][8][9] |
| t-AUCB | 1.3 nM (human) | Neuropathic pain, inflammatory pain, hypertension, vascular endothelial dysfunction | Potent and orally active with favorable pharmacokinetics.[10][11][12][13] |
Note: IC50 values can vary between different assays and species. The data presented here is for comparative purposes. A lower IC50 value indicates higher potency.
Therapeutic Index Evaluation
The therapeutic index (TI) is a ratio that compares the toxic dose of a drug to the dose that produces a therapeutic effect (TD50/ED50). A higher TI is preferable as it indicates a wider margin of safety.[14][15][16] Due to the lack of toxicity and in vivo efficacy data for "this compound," a quantitative therapeutic index cannot be calculated at this time.
Experimental Protocols
Standardized protocols are crucial for the evaluation and comparison of sEH inhibitors. Below are representative workflows for in vitro and in vivo testing.
In Vitro sEH Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce sEH enzyme activity by 50% (IC50).
Caption: A typical workflow for an in vitro fluorescence-based sEH inhibition assay.
A common method utilizes a fluorogenic substrate, where the fluorescence intensity is proportional to sEH activity. The assay involves incubating the recombinant sEH enzyme with varying concentrations of the inhibitor before adding the substrate. The reaction progress is monitored by measuring the increase in fluorescence.
In Vivo Efficacy Model: Lipopolysaccharide (LPS)-Induced Inflammation
This animal model is frequently used to assess the anti-inflammatory effects of sEH inhibitors.
Caption: Experimental workflow for an in vivo LPS-induced inflammation model.
In this model, rodents are treated with the sEH inhibitor or a vehicle control prior to being challenged with LPS, a potent inducer of inflammation. The efficacy of the inhibitor is assessed by its ability to attenuate the inflammatory response, which can be measured by changes in body temperature, pain sensitivity, and levels of inflammatory cytokines in the blood and tissues. A key biomarker of target engagement is an increased ratio of EETs to DHETs in plasma.
Conclusion
"this compound" demonstrates promising in vitro potency. However, without in vivo efficacy and toxicology data, a comprehensive evaluation of its therapeutic index is not feasible. The available data on competitor compounds such as TPPU and t-AUCB highlight the potential for sEH inhibitors to have a wide therapeutic window. Further preclinical studies are imperative to establish the safety and efficacy profile of "this compound" and to ascertain its competitive standing in the landscape of sEH-targeted therapeutics. Future research should focus on determining the effective dose range in relevant disease models and conducting formal toxicology studies to enable a direct comparison of the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 5. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The weakening effect of soluble epoxide hydrolase inhibitor AUDA on febrile response to lipopolysaccharide and turpentine in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sciprofiles.com [sciprofiles.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic index - Wikipedia [en.wikipedia.org]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 16. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for sEH Inhibitor-10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of sEH (soluble epoxide hydrolase) inhibitor-10, a compound of interest in various research applications. In the absence of a specific Safety Data Sheet (SDS) for "sEH inhibitor-10," this document outlines a conservative approach based on the handling and disposal of structurally similar compounds, such as those containing azetidine (B1206935) moieties, and general best practices for laboratory chemical waste management.
Immediate Safety and Hazard Information
Given the lack of specific hazard data for this compound, it is prudent to treat it as a potentially hazardous substance. Compounds containing azetidine rings can be irritants and reactive.[1][2] Therefore, all personnel must be equipped with appropriate Personal Protective Equipment (PPE) before handling the compound or its waste.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and vapors that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation or allergic reactions.[2] |
| Body Protection | A lab coat or a chemical-resistant apron. | Protects against contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. | Minimizes inhalation of any potential vapors or aerosols.[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves collecting it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a dedicated, sealed container clearly labeled with the chemical name and hazard symbols.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. The container must be compatible with the solvent used. Do not mix with other waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office.[2]
-
Contaminated Materials: All disposable labware that has come into contact with the compound, such as pipette tips, vials, and gloves, must be disposed of in a designated hazardous waste container.[2]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and the solvent if it is a solution.[2][5]
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area while awaiting pickup.[4] Ensure containers are kept closed except when adding waste.[6]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Restrict Access: Immediately restrict access to the spill site.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[2]
-
Containment:
-
For liquid spills , use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels for large spills.[2]
-
For solid spills , carefully sweep or scoop the material to avoid raising dust and place it into a sealed container for disposal.[4]
-
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all contaminated materials into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent as recommended by your EHS office.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS office, regardless of the size.[2]
Experimental Workflow and Disposal Decision Process
The following diagram illustrates a typical workflow involving a chemical inhibitor and the subsequent disposal decision-making process.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

